molecular formula C13H9ClO2 B3417327 4-Chloro-4'-hydroxybenzophenone CAS No. 104135-57-1

4-Chloro-4'-hydroxybenzophenone

Cat. No.: B3417327
CAS No.: 104135-57-1
M. Wt: 232.66 g/mol
InChI Key: RUETVLNXAGWCDS-UHFFFAOYSA-N
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Description

4-Chloro-4'-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.0291072 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-hydroxyphenyl)methanone
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InChI

InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUETVLNXAGWCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104135-57-1
Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=104135-57-1
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DSSTOX Substance ID

DTXSID4047961
Record name 4-Hydroxy-4'-chlorobenzophenone
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42019-78-3, 104135-57-1
Record name 4-Chloro-4′-hydroxybenzophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer
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Record name 4-Hydroxy-4'-chlorobenzophenone
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Record name 4-chloro-4'-hydroxybenzophenone
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Record name 4-HYDROXY-4'-CHLOROBENZOPHENONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorophenyl)(4-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-chloro-4'-hydroxybenzophenone, is a synthetic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the production of the lipid-lowering drug fenofibrate (B1672516) and exhibits intrinsic biological activities, including tyrosinase inhibition and antioxidant effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and known biological interactions, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a diaryl ketone characterized by a central carbonyl group linking a 4-chlorophenyl ring and a 4-hydroxyphenyl ring.

Chemical Structure Diagram:

Caption: Chemical structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name (4-Chlorophenyl)(4-hydroxyphenyl)methanone[1][2]
Synonyms This compound, 4-(4-chlorobenzoyl)phenol[2][3]
CAS Number 42019-78-3[2]
Molecular Formula C₁₃H₉ClO₂[2]
Molecular Weight 232.66 g/mol [2]
Appearance Light beige to gray crystalline powder[3]
Melting Point 177-181 °C
Boiling Point 404.0 ± 30.0 °C at 760 mmHg[3]
Solubility Soluble in DMSO (60 mg/mL)[4]
pKa 7.68[3]
Crystallographic Data

The crystal structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁.[5] Key crystallographic parameters are detailed in Table 2.

ParameterValueReference
Crystal System Monoclinic[5]
Space Group P2₁[5]
a (Å) 6.5465(9)[5]
b (Å) 8.0647(11)[5]
c (Å) 10.8476(15)[5]
β (º) 105.591(3)[5]
Volume (ų) 551.63(13)[5]
Z 2[5]

The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into sheets.[5]

Synthesis Protocols

(4-Chlorophenyl)(4-hydroxyphenyl)methanone can be synthesized through several methods, primarily involving Friedel-Crafts acylation or Fries rearrangement.

Friedel-Crafts Acylation of Anisole (B1667542)

This method involves the reaction of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, followed by demethylation.

Experimental Protocol:

  • To a stirred solution of anisole (1 equivalent) in a suitable solvent (e.g., dry toluene (B28343) or chlorobenzene), slowly add aluminum chloride (AlCl₃) (1.5 equivalents) at 0 °C under an inert atmosphere.

  • Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture.

  • Slowly heat the mixture to reflux and maintain for approximately 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of distilled water.

  • The crude product can be purified by recrystallization from ethanol.

Logical Workflow for Friedel-Crafts Acylation:

G start Start reactants Mix Anisole and AlCl3 in solvent at 0°C start->reactants add_reagent Add 4-chlorobenzoyl chloride dropwise reactants->add_reagent reflux Heat to reflux for 1.5 hours add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool quench Quench with distilled water cool->quench purify Recrystallize from ethanol quench->purify end End Product purify->end

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Use as an Intermediate in Fenofibrate Synthesis

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a key starting material for the synthesis of fenofibrate.

Experimental Protocol (Williamson Ether Synthesis):

  • In a round-bottomed flask equipped with a stirrer and condenser, combine (4-Chlorophenyl)(4-hydroxyphenyl)methanone (1 equivalent), potassium carbonate (1.25 equivalents), and a suitable solvent such as 4-methylpentan-2-one.[6]

  • Heat the mixture under reflux for 2 hours to form the potassium salt.[6]

  • Add isopropyl 2-bromo-2-methylpropanoate (B8525525) (1 equivalent) to the reaction mixture.[6]

  • Continue to heat under reflux for 12 hours.[6]

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by recrystallization to yield fenofibrate.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of (4-Chlorophenyl)(4-hydroxyphenyl)methanone shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
232[M]⁺ (corresponding to C₁₃H₉³⁵ClO₂)
234[M+2]⁺ (isotope peak for ³⁷Cl)
139[C₇H₄OCl]⁺
121[C₇H₅O₂]⁺
111[C₆H₄Cl]⁺
93[C₆H₅O]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Tyrosinase Inhibition and Antioxidant Activity

(4-Chlorophenyl)(4-hydroxyphenyl)methanone has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4] This suggests potential applications in the development of skin-whitening agents and treatments for hyperpigmentation disorders. Furthermore, it acts as a free radical scavenger, indicating antioxidant properties that can mitigate oxidative stress by reducing lipid and protein oxidation.[4]

Potential Interaction with Estrogen Receptor and Wnt/β-catenin Signaling

Benzophenone derivatives are known to possess estrogenic activity. While direct studies on (4-Chlorophenyl)(4-hydroxyphenyl)methanone are limited, related benzophenones have been shown to bind to the estrogen receptor α (ERα) and can activate the Wnt/β-catenin signaling pathway. This interaction can lead to the translocation of β-catenin to the nucleus and subsequent modulation of gene expression. Given the structural similarity, it is plausible that (4-Chlorophenyl)(4-hydroxyphenyl)methanone could exhibit similar endocrine-disrupting activities.

Hypothesized Signaling Pathway:

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) BetaCatenin_complex β-catenin Destruction Complex ER->BetaCatenin_complex Inhibits (?) BetaCatenin_free Free β-catenin BetaCatenin_complex->BetaCatenin_free Releases BetaCatenin_nuc β-catenin BetaCatenin_free->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Molecule (4-Chlorophenyl)(4-hydroxyphenyl)methanone Molecule->ER Binds

Caption: Hypothesized interaction with ERα and Wnt/β-catenin signaling.

Relationship to PPAR Signaling

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is an impurity and a key synthetic precursor of fenofibrate, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2] While the direct activity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone on PPARs has not been extensively studied, its structural relationship to a potent PPARα agonist warrants further investigation into its potential to modulate PPAR activity.

Applications in Drug Development

The primary application of (4-Chlorophenyl)(4-hydroxyphenyl)methanone in drug development is its role as a critical intermediate in the synthesis of fenofibrate. Its bifunctional nature, with a reactive chloro group and a hydroxyl group, makes it a versatile building block.

Beyond its use in fenofibrate synthesis, its demonstrated tyrosinase inhibitory and antioxidant activities suggest potential for development as a standalone therapeutic or cosmeceutical agent. Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a compound with established importance as a pharmaceutical intermediate and emerging potential as a bioactive molecule. This guide has summarized its chemical properties, synthesis, and known biological activities, providing a valuable resource for researchers in medicinal chemistry and drug development. Future studies should focus on quantifying its biological effects, exploring its interactions with various signaling pathways, and evaluating its therapeutic potential beyond its current role as a synthetic precursor.

References

Physical and chemical properties of 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Chloro-4'-hydroxybenzophenone. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, data-driven insights.

Core Chemical and Physical Properties

This compound, with the CAS number 42019-78-3, is a substituted benzophenone (B1666685) that serves as a critical intermediate in various chemical syntheses.[1][2] It is a white to light brown or pale beige crystalline powder.[1][2][3][4]

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₉ClO₂[1][2][4][5][6]
Molecular Weight 232.66 g/mol [1][2][6][7]
Appearance White to light brown/dark green crystalline powder[1][2][3][4]
Melting Point 177-181 °C[1][2][4]
178.0 to 181.0 °C[3]
176 to 182 °C[8]
179-181°C[9]
Boiling Point 404.0 ± 30.0 °C at 760 mmHg[1][2]
257 °C at 13 mmHg
Density 1.3 ± 0.1 g/cm³[1][2]
~1.2082 g/cm³ (estimate)[7]
Flash Point 198.1 ± 24.6 °C[1]
100 °C[10]
Purity (Assay) ≥ 98.0%[1][2][8]
≥ 99% (GC)[4]
pKa 7.68 ± 0.15 (Predicted)
Storage Conditions Room Temperature, Inert Atmosphere[4][10]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Insoluble / Practically insoluble[5][11]
DMSO Slightly soluble / 60 mg/mL (257.89 mM)[7][9]
Methanol Slightly soluble (Sonication may be needed) / Soluble[9][11]
N,N-Dimethylformamide Very soluble[11]
Glacial Acetic Acid Sparingly soluble[11]
Chloroform Very slightly soluble[11]
Organic Solvents Generally soluble[4]

Table 3: Spectral Data Identifiers

Spectral DataReference InformationSource(s)
¹H NMR Available, used for characterization[12][13]
¹³C NMR Available, used for characterization[14]
IR Spectroscopy Available, used for characterization[12][14]
Mass Spectrometry Available, used for characterization[12][15]

Chemical Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation or Fries rearrangement. These methods leverage the reactivity of phenols and acyl chlorides in the presence of a Lewis acid catalyst.

This one-pot synthesis involves the acylation of phenol (B47542) with p-chlorobenzoyl chloride using aluminum chloride as a catalyst.[16]

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Charge 1L Round Bottom Flask with 300 ml o-dichlorobenzene and 273.7g AlCl₃ B Add 103.4g Phenol in 100 ml o-dichlorobenzene over 2 hours A->B C Stir for 1 hour at 30-35°C B->C D Add 175g p-chlorobenzoyl chloride in 100 ml o-dichlorobenzene over 2 hours (maintain 30-35°C, exothermic) C->D E Heat reaction mass to 80-90°C and maintain for 12 hours D->E F Drown the reaction mass in 0.5N HCl E->F G Filter precipitated solids and wash with water F->G H Obtain crude product (Yield: 85%, Purity: >95%) G->H I Dissolve crude product in NaOH solution H->I J Filter the solution I->J K Acidify the filtrate to precipitate pure product J->K L Further purify by crystallization from Toluene and Acetone with charcoal treatment K->L M Final Product: Purity >99.9%, M.Pt 180-181°C Overall Yield: 72% L->M

Caption: Workflow for the synthesis of this compound from p-chlorobenzonitrile.

Detailed Steps:

  • Add 600 ml of 1,2-dichloroethane, 120 g of phenol, and 146 g of p-chlorobenzonitrile to a reactor. [17]2. Add 25 g of anhydrous zinc chloride and 8 g of Amberlyst 15 resin. [17]3. While stirring, control the temperature at 90°C and continuously introduce dry hydrogen chloride gas until the reaction is complete. [17]4. Cool the mixture to room temperature and add 500 ml of a 30% aqueous solution of hydrochloric acid, then heat to reflux for 5 hours for hydrolysis. [17]5. After cooling, separate the layers, wash the organic layer with water, and recover the 1,2-dichloroethane. [17]6. Dissolve the residue in 250 ml of a 15% aqueous sodium hydroxide (B78521) solution. [17]7. Decolorize with 8 g of activated charcoal, followed by acid precipitation and suction filtration. [17]8. Drying yields a pale yellow solid with a purity of 99.2% and a yield of 88.2%. [17]

Applications and Biological Relevance

The bifunctional nature of this compound, featuring reactive chloro and hydroxy groups, makes it a versatile intermediate. [1][2]

The primary application of this compound is as a key intermediate in the synthesis of Fenofibrate, a widely used medication for managing high cholesterol and triglyceride levels. [1][2]The synthesis of Fenofibrate utilizes the reactive sites on this compound for further functionalization. [1]

Benzophenone derivatives are known for their ability to absorb UV radiation. [4][5]Consequently, this compound is used in the manufacturing of plastics and coatings as a UV absorber to prevent photodegradation. [4]It is also employed in cosmetic formulations and sunscreens to protect the skin from harmful UV radiation. [4][18]Furthermore, it can act as a photoinitiator in UV-curing applications for inks, adhesives, and coatings. [5][18] Logical Relationship: Application Pathways

G cluster_0 Core Properties cluster_1 Primary Applications A This compound B Reactive Hydroxyl Group A->B C Reactive Chloro Group A->C D UV Absorption A->D E Pharmaceutical Synthesis (e.g., Fenofibrate) B->E C->E F Polymer Stabilization (UV Absorber) D->F G Cosmetics & Sunscreens (UV Filter) D->G

Caption: Key properties of this compound and its primary applications.

Research indicates that this compound exhibits biological activity. It has been shown to inhibit tyrosinase and also functions as a free radical scavenger or antioxidant, which can reduce the oxidation of lipids and proteins. [7]This suggests potential applications in areas beyond its current primary uses, possibly in dermatological or therapeutic contexts where antioxidant and anti-browning effects are desired.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It may be harmful if inhaled, in contact with skin, or if swallowed. Standard safety precautions should be taken when handling this chemical, including the use of protective gloves, goggles, and suitable protective clothing. [10]It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [10][18]The compound is stable under normal temperatures and pressures.

References

Spectroscopic Profile of 4-Chloro-4'-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-4'-hydroxybenzophenone (CAS No. 42019-78-3), a significant intermediate in the synthesis of pharmaceuticals like Fenofibrate.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and methodologies for NMR, IR, and Mass Spectrometry.

Introduction

This compound, with the molecular formula C₁₃H₉ClO₂, is a benzophenone (B1666685) derivative characterized by a chlorine atom and a hydroxyl group on its two phenyl rings.[3] Its chemical structure dictates a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The data presented here is based on a spectrum recorded at 400 MHz in DMSO-d₆.[4][5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1H-OH (Phenolic)
~7.7Doublet2HProtons ortho to Carbonyl (Chloro-phenyl ring)
~7.6Doublet2HProtons meta to Carbonyl (Chloro-phenyl ring)
~7.5Doublet2HProtons ortho to Carbonyl (Hydroxy-phenyl ring)
~6.9Doublet2HProtons meta to Carbonyl (Hydroxy-phenyl ring)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~195C=O (Carbonyl)
~162C-OH (Phenolic)
~138C-Cl
~132Quaternary C (Chloro-phenyl ring)
~131CH (ortho to C=O, Chloro-phenyl ring)
~129CH (meta to C=O, Chloro-phenyl ring)
~128Quaternary C (Hydroxy-phenyl ring)
~115CH (meta to C=O, Hydroxy-phenyl ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr disc or nujol mull technique.[3]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200 (broad)StrongO-H stretch (phenolic, H-bonded)
~3050MediumAromatic C-H stretch
~1650StrongC=O stretch (diaryl ketone)
~1600, ~1500MediumAromatic C=C ring stretch
~1280StrongC-O stretch (phenol)
~840StrongC-H out-of-plane bend (para-disubstituted)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique used.

m/zRelative IntensityProposed Fragment Ion
234~33%[M+2]⁺ (presence of ³⁷Cl isotope)
232100%[M]⁺ (Molecular ion, presence of ³⁵Cl isotope)
139High[C₇H₄ClO]⁺ (chlorobenzoyl cation)
121High[C₇H₅O₂]⁺ (hydroxybenzoyl cation)
111Moderate[C₆H₄Cl]⁺ (chlorophenyl cation)
93Moderate[C₆H₅O]⁺ (phenoxide cation)

The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[6][7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

A small amount of this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation - Functional Groups - Connectivity - Molecular Formula NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the characterization of this compound. The distinct signals in the NMR, IR, and Mass spectra serve as reliable identifiers and are essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This information is critical for researchers and industry professionals engaged in the synthesis, development, and analysis of related chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of pharmaceuticals and polymers. While extensive quantitative data is limited in publicly available literature, this document compiles existing qualitative and quantitative information and offers a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₃H₉ClO₂) is a crystalline powder widely used as a building block in organic synthesis.[1][2] Its utility in the manufacturing of UV absorbers and plastics underscores the importance of understanding its solubility characteristics, which are crucial for process development, formulation, and purification.[1]

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. The following table summarizes the available solubility data for this compound. It is important to note the current scarcity of precise, temperature-dependent quantitative solubility data in a broad range of organic solvents.

SolventTemperatureSolubilityMethod
N,N-Dimethylformamide (DMF)AmbientVery SolubleQualitative
Dimethyl Sulfoxide (DMSO)Ambient60 mg/mLQuantitative
MethanolAmbientSolubleQualitative
Glacial Acetic AcidAmbientSparingly SolubleQualitative
ChloroformAmbientVery Slightly SolubleQualitative
WaterAmbientPractically InsolubleQualitative
Toluene & Acetone MixRefluxingSoluble (for crystallization)Implied Qualitative

Table 1: Summary of available solubility data for this compound.[3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a reliable and widely used technique.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). The attainment of equilibrium should be confirmed by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample to a suitable concentration with the same solvent.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Preparation of Solid-Solvent Mixture (Excess Solute) B Isothermal Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling and Filtration) B->C D Sample Dilution C->D E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E F Data Calculation and Reporting E->F

Experimental workflow for solubility determination.

4.2. Properties and Applications of this compound

This diagram shows the relationship between the physicochemical properties of this compound and its primary applications.

G cluster_properties Physicochemical Properties cluster_applications Applications A UV Absorption D UV Filters and Stabilizers in Cosmetics and Plastics A->D B Solubility in Organic Solvents B->D E Pharmaceutical Synthesis (e.g., Fenofibrate intermediate) B->E F Polymer Synthesis (e.g., Polyetherketones) B->F C Reactivity of Hydroxyl and Carbonyl Groups C->E C->F

Properties and applications of this compound.

Conclusion

This technical guide consolidates the currently available solubility information for this compound and provides a robust experimental framework for its determination. The limited quantitative data highlights a knowledge gap and an opportunity for further research to systematically evaluate its solubility in a wider array of organic solvents at various temperatures. Such data would be invaluable for optimizing synthetic routes, crystallization processes, and formulation development involving this important chemical intermediate. Researchers are encouraged to utilize the provided protocol to generate and publish this much-needed data.

References

An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-hydroxybenzophenone is a chlorinated derivative of benzophenone (B1666685) that serves as a crucial intermediate in the synthesis of pharmaceuticals and a functional ingredient in various industrial applications. Its bifunctional nature, featuring both a hydroxyl and a chloro group on its distinct phenyl rings, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and an exploration of its biological activities, including its role as a tyrosinase inhibitor and an antioxidant. Furthermore, its significance as a key precursor in the synthesis of the lipid-lowering drug fenofibrate (B1672516) is discussed.

Core Properties and Formula

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₃H₉ClO₂[1][2]
Molecular Weight 232.66 g/mol [1][2]
CAS Number 42019-78-3[1][2]
Melting Point 177-181 °C[1]
Appearance White to off-white crystalline powder[1]
IUPAC Name (4-chlorophenyl)(4-hydroxyphenyl)methanone[1]

Synthesis Protocols

The synthesis of this compound is primarily achieved through two main routes: Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation

This one-pot synthesis involves the acylation of phenol (B47542) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like o-dichlorobenzene.

Experimental Protocol:

  • Charge a 1-liter round-bottom flask with 300 ml of o-dichlorobenzene and subsequently add 273.7 g of AlCl₃.

  • Prepare a solution of 103.4 g of phenol dissolved in 100 ml of o-dichlorobenzene and add it to the flask over a period of 2 hours, maintaining the temperature at 30-35°C.

  • Stir the reaction mixture for one hour at 30-35°C.

  • To this mixture, add 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene over 2 hours at 30-35°C. Note that this reaction is exothermic, and cooling should be applied to maintain the temperature.

  • Heat the reaction mass to 90°C and maintain this temperature for 12 hours.

  • After the reaction is complete, drown the reaction mass in 0.5N HCl.

  • The precipitated solids are then filtered and washed with water.

  • The crude product can be purified by dissolving it in a sodium hydroxide (B78521) solution, followed by filtration and acidification to yield the purified this compound.

Fries Rearrangement

The Fries rearrangement provides an alternative synthetic route, starting from phenyl p-chlorobenzoate.

Experimental Protocol:

The preparation of this compound can be achieved via the Fries rearrangement of phenyl p-chloro-benzoate under different conditions:

  • Solvent-free: In the presence of aluminum chloride, heat the mixture at 160°C for 5 minutes. Good yields are reported between 120°C and 160°C.

  • With Solvent: Refluxing in chlorobenzene (B131634) for 10 hours in the presence of aluminum chloride results in a 52% yield.

  • With Trifluoromethanesulfonic Acid: A high yield of 94% can be achieved by carrying out the reaction in the presence of trifluoromethanesulfonic acid at a temperature of 45–55°C.

Biological Activities and Mechanisms

This compound exhibits notable biological activities, primarily as a tyrosinase inhibitor and an antioxidant.

Tyrosinase Inhibition and the Melanogenesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin and hair color. The overproduction of melanin can lead to hyperpigmentation. This compound has been identified as an inhibitor of tyrosinase. The melanogenesis signaling pathway is a complex cascade of events, and the inhibition of tyrosinase is a critical point of intervention for controlling melanin production.

Melanogenesis_Pathway_Inhibition Stimulus UV Radiation / α-MSH MC1R MC1R Stimulus->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Tyrosine L-Tyrosine Tyrosinase->Tyrosine DOPA L-DOPA Tyrosinase->DOPA Tyrosine:e->DOPA:w Dopaquinone Dopaquinone DOPA:e->Dopaquinone:w Melanin Melanin Dopaquinone->Melanin Inhibitor 4-Chloro-4'-hydroxy- benzophenone Inhibitor->Tyrosinase

Figure 1. Inhibition of the Melanogenesis Pathway.

Experimental Protocol for Tyrosinase Inhibition Assay:

This protocol is adapted for a 96-well plate format.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL) in cold phosphate buffer (prepare fresh).

    • L-DOPA Solution (e.g., 10 mM) in phosphate buffer.

    • Test Compound (this compound) and Positive Control (e.g., Kojic Acid) stock solutions in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of varying concentrations of the test compound or positive control.

    • Add 120 µL of Phosphate Buffer.

    • Add 20 µL of the Tyrosinase Solution to each well.

    • Include a control well with 140 µL of buffer and 20 µL of tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

    • Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antioxidant and Free Radical Scavenging Activity

This compound also functions as a free radical scavenger and antioxidant, which can help in reducing lipid and protein oxidation. This activity can be assessed using various in vitro assays.

Experimental Protocols for Antioxidant Assays:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay and determine the IC₅₀ value.

Role in Drug Development: Precursor to Fenofibrate

A primary application of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of fenofibrate, a widely used drug for treating hyperlipidemia. Fenofibrate is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid metabolism.

The synthesis of fenofibrate from this compound typically involves an etherification reaction.

Fenofibrate_Synthesis Precursor This compound Fenofibrate Fenofibrate Precursor->Fenofibrate Etherification (e.g., with K₂CO₃) Reagent Isopropyl 2-bromo-2-methylpropanoate Reagent->Fenofibrate PPARa PPARα Agonist Fenofibrate->PPARa Activates

Figure 2. Synthesis of Fenofibrate from its Precursor.

Experimental Protocol for Fenofibrate Synthesis:

A common method for the synthesis of fenofibrate from this compound involves the following steps:

  • Reaction Setup: In a suitable reaction vessel, combine this compound with isopropyl 2-bromo-2-methylpropanoate.

  • Base and Solvent: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and may be performed with or without a solvent.

  • Reaction Conditions: The reaction mixture is heated to facilitate the etherification reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the base and any unreacted starting materials. The crude fenofibrate is then purified, often by recrystallization, to obtain the final product of high purity.

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined chemical properties and versatile reactivity make it a valuable intermediate in organic synthesis. The detailed protocols provided in this guide for its synthesis and the evaluation of its biological activities offer a practical resource for researchers. Its established role as a tyrosinase inhibitor and an antioxidant highlights its potential in the development of dermatological and cosmetic products. Furthermore, its indispensable role as a precursor to the PPARα agonist fenofibrate underscores its importance in the pharmaceutical industry for the management of lipid disorders. Further research into the direct biological effects and potential therapeutic applications of this compound itself may unveil new opportunities for this versatile molecule.

References

A Technical Guide to the Photochemical Properties of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenone (B1666685) and its derivatives represent a cornerstone class of compounds in the field of photochemistry. Characterized by a diaryl ketone chromophore, these molecules exhibit unique photophysical behaviors that have been harnessed in a vast array of applications, from industrial photoinitiators to critical components in sunscreens and advanced medicinal chemistry.[1][2][3] Their ability to act as potent photosensitizers, in particular, has positioned them as valuable tools in drug development, especially in the realm of photodynamic therapy (PDT).[4][5] This guide provides an in-depth exploration of the core photochemical properties of benzophenone derivatives, details key experimental methodologies for their characterization, and examines their application in therapeutic contexts.

Core Photochemical Principles of Benzophenone

The photochemical activity of benzophenone is governed by the transitions between its electronic states upon absorption of ultraviolet (UV) light. These processes are classically illustrated by a Jablonski diagram, which maps the absorption of photons and the subsequent de-excitation pathways.

Upon absorbing a photon, a benzophenone molecule is promoted from its singlet ground state (S₀) to an excited singlet state, typically the S₁ (n,π) or S₂ (π,π) state.[6][7][8] The most critical feature of benzophenone's photophysics is its exceptionally efficient intersystem crossing (ISC), a spin-forbidden transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[6][9] The quantum yield for this process (Φ_ISC) approaches unity, meaning nearly every absorbed photon results in the formation of a triplet-state molecule.[7][10]

This T₁ state is the primary photoactive species.[11][12] It is biradical in nature and has a significantly longer lifetime than the S₁ state, allowing it to participate in intermolecular reactions. De-excitation from the T₁ state can occur through several pathways:

  • Phosphorescence: Radiative decay back to the S₀ ground state, which is a slow process.[8][13]

  • Non-radiative Decay: De-excitation without the emission of light.[7]

  • Photochemical Reactions: The triplet state is a powerful hydrogen atom abstractor, readily reacting with suitable H-donor substrates to form a ketyl radical.[12][14]

  • Energy Transfer: The T₁ state can transfer its energy to another molecule, such as molecular oxygen, a key process in photosensitization.[9][11]

Jablonski S0_label Singlet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (UV Photon) S1_label S1->S0 Fluorescence (Fast) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) (Φ_ISC ≈ 1) T1_label Triplet State T1->S0 Phosphorescence (Slow) T1->S0 Non-Radiative Decay / Photochemistry

Figure 1: Simplified Jablonski diagram for benzophenone.

Influence of Substituents on Photochemical Properties

Modifying the core benzophenone structure with various substituents can significantly alter its photochemical and photophysical properties.[15][16] These changes are critical for tailoring derivatives for specific applications, such as enhancing therapeutic efficacy or reducing phototoxicity.[14]

  • Spectral Shifts: Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the UV absorption maxima (λ_max).[16]

  • Triplet State Properties: Substituents impact the lifetime (τ_T) and energy (E_T) of the triplet state. For example, lifetimes for various derivatives have been estimated to be in the range of 110–450 ps.[17][18]

  • Phototoxicity: The position of a substituent is crucial in determining phototoxic potential. Derivatives with hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups at the 2- or 3-positions often exhibit abolished phototoxicity.[14][19] This is attributed to an efficient intramolecular hydrogen transfer mechanism that provides a rapid, non-reactive deactivation pathway for the excited state. When these groups are at the 4-position, this pathway is not available, and the derivative may remain phototoxic.[14]

Table 1: Summary of Photochemical Data for Benzophenone and Selected Derivatives

CompoundCommon NameKey Substituent(s)λ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Triplet Quantum Yield (Φ_T)Triplet Energy (E_T) (kJ mol⁻¹)Notes
Benzophenone BPNone~330-350> 2000[20]~1.0 (in non-polar solvents)[21]~290[9]Widely used as a photosensitizer and standard for Φ_T measurements.
Ketoprofen -3-benzoyl~260, ~320> 2000[20]High-A known phototoxic NSAID; generates significant ROS.[5][20]
Oxybenzone BP-32-Hydroxy, 4-Methoxy~288, ~325---Common UV filter in sunscreens; intramolecular H-bond aids photostability.[16]
Sulisobenzone BP-42-OH, 4-OCH₃, 5-SO₃H~285, ~324-Negligible ROS Generation[20]-Water-soluble UV filter with low phototoxic potential.[20]
4-Hydroxybenzophenone 4-OH-BP4-Hydroxy----Phototoxic, as the 4-position of the -OH group prevents rapid intramolecular quenching.[14]
2-Hydroxybenzophenone 2-OH-BP2-Hydroxy----Not phototoxic due to efficient deactivation via intramolecular hydrogen transfer.[14][19]

Key Experimental Methodologies

Characterizing the transient species and photochemical pathways of benzophenone derivatives requires specialized spectroscopic techniques. Laser flash photolysis is the definitive method for studying triplet state dynamics.

This protocol outlines the comparative method for determining the triplet quantum yield (Φ_T) of a benzophenone derivative using a known standard.[21]

  • Objective: To measure the triplet quantum yield of a sample derivative (e.g., 3-acetylbenzophenone) relative to a standard (benzophenone, Φ_T ≈ 1).[21]

  • Materials:

    • Sample benzophenone derivative.

    • Benzophenone standard.

    • Spectroscopic grade solvent (e.g., acetonitrile (B52724) or benzene).

    • Quartz cuvettes.

    • High-purity nitrogen or argon gas.

  • Instrumentation:

    • Nanosecond laser flash photolysis (LFP) system.[21]

    • Pulsed laser source for excitation (e.g., Nd:YAG laser, 355 nm).[7][10]

    • Pulsed Xenon lamp for probing.[7]

    • Monochromator and a fast detector (e.g., PMT or ICCD camera).[10]

  • Procedure:

    • Solution Preparation: Prepare stock solutions of the sample and the standard in the chosen solvent. From these, create working solutions with an absorbance of ~0.2-0.3 at the laser excitation wavelength (355 nm) to ensure equal photon absorption.[21]

    • Deoxygenation: Transfer a working solution to a cuvette and deoxygenate for at least 20 minutes by bubbling with inert gas (N₂ or Ar). This is critical to prevent quenching of the triplet state by molecular oxygen.[21]

    • Measurement of Standard: Place the sealed cuvette of the deoxygenated standard (benzophenone) into the LFP sample holder. Excite the sample with a single laser pulse.

    • Data Acquisition: Record the transient absorption spectrum immediately after the laser flash. Identify the triplet-triplet absorption maximum (λ_T-T). Record the decay kinetics of the transient signal at this wavelength to determine the triplet lifetime (τ_T). Measure the maximum change in optical density at the end of the laser pulse (ΔOD_std).[21]

    • Measurement of Sample: Without changing any experimental settings (e.g., laser intensity, detector voltage), repeat the measurement with the deoxygenated sample solution to obtain ΔOD_sample.

  • Calculation:

    • The triplet quantum yield of the sample (Φ_T_sample) is calculated using the equation: Φ_T_sample = Φ_T_std × (ΔOD_sample / ΔOD_std) × (ε_T_std / ε_T_sample)

    • Where ΔOD is the end-of-pulse transient absorbance and ε_T is the triplet-triplet molar extinction coefficient for the standard and sample, respectively. If the ε_T values are unknown but assumed to be similar (often a reasonable assumption for structurally related compounds), the ratio can be approximated as 1.

LFP_Workflow prep 1. Sample Preparation - Dissolve sample & standard in solvent - Adjust concentration for Abs ≈ 0.2 deox 2. Deoxygenation - Bubble solution with N₂ or Ar - Prevent O₂ quenching of triplet state prep->deox excite 3. Excitation - Excite with short pulse from Nd:YAG Laser (e.g., 355 nm) deox->excite probe 4. Probing & Detection - Monitor absorbance change with Xenon lamp and PMT/ICCD detector excite->probe data 5. Data Acquisition - Record transient absorption spectrum - Measure ΔOD at T-T max probe->data calc 6. Calculation - Compare ΔOD_sample to ΔOD_std - Calculate relative Triplet Quantum Yield (Φ_T) data->calc

Figure 2: Experimental workflow for Laser Flash Photolysis.

Applications in Drug Development: Photodynamic Therapy

The potent photosensitizing ability of benzophenone derivatives makes them attractive candidates for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[4]

In PDT, a photosensitizer is administered and accumulates in target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then generates cytotoxic reactive oxygen species (ROS) to induce localized cell death.[4][20]

Benzophenone derivatives can initiate this process via two pathways:

  • Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂).[9]

  • Type I Mechanism: The triplet state reacts directly with a substrate (e.g., via hydrogen or electron transfer) to form radicals, which can further react with oxygen to produce other ROS like superoxide (B77818) and hydroxyl radicals.[4]

The massive oxidative stress induced by ROS damages essential cellular components, including proteins, lipids, and nucleic acids, ultimately triggering programmed cell death, or apoptosis.[22][23] A primary route is the intrinsic (mitochondrial) apoptosis pathway.

  • Mitochondrial Damage: ROS cause damage to the mitochondrial membranes, leading to a loss of mitochondrial membrane potential.[23]

  • Cytochrome c Release: This damage results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[23][24]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, assembling a complex known as the apoptosome.[24]

  • Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

  • Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[25]

  • Cell Death: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular proteins, leading to DNA fragmentation, cell shrinkage, and eventual death.[22]

Apoptosis_Pathway cluster_legend Legend key_ps Photosensitizer key_ros Reactive Species key_protein Protein / Complex key_event Cellular Event BP Benzophenone Derivative (S₀) BP_T1 Benzophenone Derivative (T₁) BP->BP_T1 Light Absorption & ISC ROS ROS (e.g., ¹O₂) BP_T1->ROS Energy Transfer Light UV/Vis Light O2 ³O₂ (Oxygen) O2->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9, Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Activation) Apoptosome->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: ROS-induced intrinsic apoptosis pathway via a benzophenone photosensitizer.

References

The Versatility of 4-Chloro-4'-hydroxybenzophenone: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of 4-Chloro-4'-hydroxybenzophenone (B194592) as a Pivotal Chemical Synthon.

Introduction: this compound (CHBP) is a versatile difunctional molecule that serves as a critical building block in the synthesis of a wide array of commercially significant organic compounds. Its unique structure, featuring a hydroxyl group amenable to nucleophilic substitution and a deactivated chloro-substituted aromatic ring, allows for selective chemical transformations, making it a valuable synthon in medicinal chemistry, polymer science, and materials science. This technical guide provides a comprehensive overview of the synthesis of CHBP and its application in the preparation of high-value molecules, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in chemical reactions.

PropertyValueReference
CAS Number 42019-78-3[2]
Molecular Formula C₁₃H₉ClO₂[2]
Molecular Weight 232.66 g/mol [2]
Melting Point 178-181 °C
Appearance White to brown to dark green powder to crystal
Purity >98.0% (GC)

Synthesis of this compound

The two primary industrial methods for the synthesis of CHBP are Friedel-Crafts acylation and the Fries rearrangement. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation

This is a widely used method for the synthesis of aryl ketones. In the context of CHBP synthesis, it typically involves the reaction of phenol (B47542) or its derivatives with a p-chlorobenzoyl derivative in the presence of a Lewis acid catalyst.

Table 1: Comparative Data for Friedel-Crafts Synthesis of CHBP

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
p-Chlorobenzoyl chloride, PhenolAlCl₃o-Dichlorobenzene801278>95[3]
p-Chlorobenzoyl chloride, PhenolAlCl₃o-Dichlorobenzene901285>95[3]
p-Chlorobenzoyl chloride, Anisole (followed by demethylation)AlCl₃Chlorobenzene35-45 (acylation), 130-140 (demethylation)2 (acylation), 2 (demethylation)94.5-[4]
p-Chlorobenzonitrile, PhenolZnCl₂, Dowex 50W resin, HCl (gas)Dichloroethane95---[5]
p-Chlorobenzonitrile, PhenolZnCl₂, Amberlyst 15 resin, HCl (gas)Dichloroethane90-88.299.2[6]
p-Chlorobenzoyl chloride, PhenolK10-Fe-AA-120 ClayEthylene dichloride40-up to 97-[7]
Fries Rearrangement

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the corresponding hydroxyaryl ketone, catalyzed by a Lewis acid. For CHBP synthesis, phenyl p-chlorobenzoate is the key intermediate.

Table 2: Comparative Data for Fries Rearrangement Synthesis of CHBP

ReactantCatalystSolventTemperature (°C)TimeYield (%)Reference
Phenyl p-chlorobenzoateAlCl₃None1605 minGood[6]
Phenyl p-chlorobenzoateAlCl₃None130 then 1601 h then 1 h10[6]
Phenyl p-chlorobenzoateAlCl₃ChlorobenzeneReflux10 h52[6]
Phenyl p-chlorobenzoateTrifluoromethanesulfonic acid-45-55-94[6]

Applications of this compound as a Synthon

Synthesis of Fenofibrate (B1672516)

CHBP is a crucial intermediate in the industrial synthesis of fenofibrate, a widely used lipid-lowering drug. The synthesis involves the etherification of the hydroxyl group of CHBP.

Table 3: Synthesis of Fenofibrate from CHBP

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CHBP, Isopropyl 2-bromo-2-methylpropanoateK₂CO₃None--Good[8]
CHBP, Isopropyl 2-bromo-2-methylpropanoateK₂CO₃----[9]
Metal salt of fenofibric acid, Isopropyl halide-DMSO and C₂-C₄ alkyl acetate---[8]

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[10][11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity, and the downregulation of apolipoprotein C-III, resulting in a decrease in triglycerides and an increase in HDL cholesterol.[10][12]

Fenofibrate_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_effects Physiological Effects Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Lipid_Metabolism_Genes Target Genes (e.g., LPL, ApoA-I) PPRE->Lipid_Metabolism_Genes Activates Transcription mRNA mRNA Lipid_Metabolism_Genes->mRNA Transcription Proteins Proteins (e.g., Lipoprotein Lipase) mRNA->Proteins Translation Triglycerides Decreased Triglycerides Proteins->Triglycerides HDL Increased HDL Cholesterol Proteins->HDL

Caption: Fenofibrate's mechanism of action via the PPARα signaling pathway.

Synthesis of Poly(ether ketone) (PEK)

CHBP is a key monomer in the nucleophilic substitution polymerization to produce Poly(ether ketone) (PEK), a high-performance thermoplastic with excellent thermal stability and mechanical properties. The polymerization is typically a self-condensation reaction of the CHBP monomer.[13]

Table 4: Polymerization of CHBP to PEK

MonomerCatalyst/BaseSolventTemperature (°C)Yield (%)Inherent Viscosity (dL/g)Reference
This compound-Diphenyl sulfone330950.92[13]
Sodium salt of this compoundK₃PO₄, Na₂CO₃Diphenyl sulfone150 -> 270 -> 315-1.37-
Synthesis of UV Absorbers and Stabilizers

The benzophenone (B1666685) core structure is an effective chromophore for absorbing UV radiation, making its derivatives, including those synthesized from CHBP, valuable as UV absorbers and stabilizers in plastics, coatings, and cosmetics.[1][14] The hydroxyl group of CHBP can be functionalized to tailor the properties of the resulting UV absorber, such as its compatibility with different polymer matrices and its spectral absorption range.

Synthesis of Antimicrobial Agents

The benzophenone scaffold has been identified as a pharmacophore in various antimicrobial agents. The derivatization of CHBP can lead to the synthesis of novel compounds with potential antibacterial and antifungal activities.[15][16]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation[4]

Materials:

  • p-Chlorobenzoyl chloride (175 g)

  • Phenol (103.4 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (200 g)

  • o-Dichlorobenzene (ODCB) (400 mL)

  • 0.5N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Toluene (B28343)

  • Acetone (B3395972)

  • Activated Charcoal

Procedure:

  • In a 1 L round-bottom flask, charge 300 mL of o-dichlorobenzene followed by 200 g of AlCl₃.

  • Over a period of 2 hours, add a solution of 103.4 g of phenol in 100 mL of o-dichlorobenzene. Stir the reaction mixture for one hour at 30-35°C.

  • Over a period of 2 hours at 30-35°C, add 175 g of p-chlorobenzoyl chloride in 100 mL of o-dichlorobenzene. The reaction is exothermic; apply cooling to maintain the temperature.

  • Heat the reaction mass to 80°C and maintain this temperature for 12 hours.

  • Drown the reaction mass in 0.5N HCl. The precipitated solid is filtered and washed with water.

  • The crude product is purified by dissolving in NaOH solution, followed by filtration and acidification to yield crude CHBP (purity >95%).

  • Further purification can be achieved by crystallization from a mixture of toluene and acetone with charcoal treatment to obtain CHBP with >99.9% purity.

CHBP_Synthesis_Workflow Start Start Reactants Charge ODCB, AlCl₃, Phenol solution, and p-Chlorobenzoyl chloride solution Start->Reactants Reaction Heat to 80°C for 12 hours Reactants->Reaction Quench Drown in 0.5N HCl Reaction->Quench Filter_Wash Filter and Wash with Water Quench->Filter_Wash Crude_Purification Dissolve in NaOH, Filter, and Acidify Filter_Wash->Crude_Purification Crystallization Crystallize from Toluene/Acetone with Charcoal Crude_Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for the synthesis of CHBP via Friedel-Crafts acylation.

Synthesis of Fenofibrate from this compound[9]

Materials:

  • This compound (CHBP)

  • Isopropyl 2-bromo-2-methylpropanoate

  • Potassium Carbonate (K₂CO₃)

  • Appropriate solvent (if not solvent-free)

Procedure:

  • A mixture of this compound, isopropyl 2-bromo-2-methylpropanoate, and potassium carbonate is reacted.

  • The reaction can be carried out in the absence of a solvent.

  • The specific reaction temperature and time should be optimized based on the scale of the reaction.

  • Upon completion of the reaction, the product is isolated and purified, typically by crystallization.

Spectroscopic Data of this compound

  • ¹H NMR: Spectral data is available and can be used for structural confirmation.[17][18]

  • IR Spectroscopy: Infrared spectral data is available, showing characteristic peaks for the hydroxyl and carbonyl functional groups.[19][20]

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[21]

Conclusion

This compound is a synthon of significant industrial importance, primarily due to its role in the manufacture of the drug fenofibrate and the high-performance polymer PEK. Its versatile reactivity also opens avenues for its use in the development of novel UV absorbers and antimicrobial agents. The synthetic routes to CHBP are well-established, with opportunities for process optimization to improve yield, purity, and environmental footprint. This technical guide provides a solid foundation of data and protocols to aid researchers and developers in harnessing the synthetic potential of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Discovery and History of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of organic compounds characterized by a diarylketone core structure. This scaffold is not only a versatile building block in organic synthesis but also a prominent feature in a multitude of biologically active molecules.[1] From their initial discovery to their current applications in medicine and industry, substituted benzophenones have garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this important class of compounds, with a focus on their applications in drug development.

The benzophenone (B1666685) framework is found in various natural products, particularly in fungi and higher plants, where they exhibit a range of biological activities, including antifungal, antimicrobial, and antioxidant properties.[1][2] In medicinal chemistry, synthetic benzophenone derivatives have been developed as potent anticancer, anti-inflammatory, antiviral, and anti-HIV agents.[1] Several commercially successful drugs, such as the analgesic ketoprofen (B1673614) and the anti-hypercholesterolemic agent fenofibrate, contain the benzophenone moiety, highlighting its importance in pharmaceutical sciences.[2]

This guide will delve into the historical context of the discovery of benzophenones, detail common synthetic methodologies, present quantitative data on their biological activities, and provide in-depth experimental protocols for their synthesis and evaluation. Furthermore, key signaling pathways modulated by substituted benzophenones will be illustrated to provide a deeper understanding of their mechanisms of action.

Discovery and History

The parent compound, benzophenone, was first described in the scientific literature in the late 19th century. Early investigations focused on its chemical properties and reactivity. Over time, chemists began to explore the synthesis of substituted derivatives, leading to the discovery of a vast array of compounds with diverse physicochemical and biological properties. The recognition of the pharmacological potential of this class of compounds spurred further research, leading to the development of numerous derivatives with therapeutic applications.

Synthesis of Substituted Benzophenones

The synthesis of substituted benzophenones can be achieved through various methods, with the Friedel-Crafts acylation being one of the most common and well-established routes.[1] This reaction involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.

General Synthetic Protocols

2.1.1. Friedel-Crafts Acylation

This method is widely used for the synthesis of benzophenones and their derivatives.

  • Reaction: Anisole (B1667542) (or another substituted benzene) is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Solvent: Typically a non-polar solvent such as dichloromethane (B109758) or carbon disulfide.

  • Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control reactivity and then allowed to warm to room temperature.

  • Work-up: The reaction mixture is quenched with ice and hydrochloric acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is often purified by recrystallization or column chromatography.

2.1.2. Grignard Reaction

The Grignard reaction provides an alternative route to substituted benzophenones.

  • Reaction: A Grignard reagent (e.g., phenylmagnesium bromide) is reacted with a substituted benzaldehyde (B42025) or benzoic acid derivative.

  • Solvent: Anhydrous ether or tetrahydrofuran (B95107) (THF) is commonly used.

  • Work-up: The reaction is quenched with an aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride), followed by extraction, drying, and purification.

Biological Activities and Therapeutic Potential

Substituted benzophenones exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of substituted benzophenones against a variety of cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][8]

Table 1: Anticancer Activity of Selected Substituted Benzophenones

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HL-600.48[5]
A-5490.82[5]
SMMC-77210.26[5]
SW4800.99[5]
Compound 8 HL-600.15[6]
SMMC-77211.02[6]
SW4800.51[6]
Compound 9 HL-600.16[6]
SMMC-77210.80[6]
SW4800.93[6]
2-hydroxybenzophenone derivative MDA-MB-23112.09 - 26.49[3]
T47-D12.09 - 26.49[3]
PC312.09 - 26.49[3]
Anti-inflammatory Activity

Certain substituted benzophenones have shown significant anti-inflammatory properties.[9] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][9]

Table 2: Anti-inflammatory Activity of Selected Substituted Benzophenones

CompoundAssayActivityReference
Glucosylated benzophenone 4 Croton oil-induced ear edema51% inhibition[1]
Aglycone benzophenone 5 Croton oil-induced ear edema53% inhibition[1]
Thiazole derivative 2e Croton oil-induced ear edemaPotent edema reduction[9]
Thiazole derivative 3a Croton oil-induced ear edemaPotent edema reduction[9]
Thiazole derivative 3c Croton oil-induced ear edemaPotent edema reduction[9]
Other Biological Activities

Substituted benzophenones have also been investigated for a variety of other therapeutic applications, including:

  • Antileishmanial Activity: Certain ether derivatives of benzophenone have demonstrated potent activity against Leishmania major.[10][11]

  • Anti-HIV Activity: Some benzophenone derivatives have been identified as inhibitors of HIV-1 reverse transcriptase.

  • Potential Anti-Alzheimer's Agents: Computational studies have suggested that benzophenone integrated derivatives could act as inhibitors of presenilin-1 and presenilin-2, which are implicated in Alzheimer's disease.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted benzophenones.

Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

Objective: To synthesize (4-methoxyphenyl)(phenyl)methanone.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of anisole (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add anhydrous aluminum chloride (7.8 mmol) portion-wise at 0-5 °C with stirring.[2]

  • Add benzoyl chloride (6.2 mmol) dropwise to the reaction mixture at 0-5 °C.[2]

  • Allow the reaction mixture to stir at room temperature for 4 hours.[2]

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with saturated NaHCO₃ solution until the pH is neutral, then with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted benzophenone against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted benzophenone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO

  • 96-well microplate

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[12]

  • Prepare serial dilutions of the substituted benzophenone in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.[12]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on a shaker for 10 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted benzophenones exert their biological effects is crucial for their development as therapeutic agents.

Induction of Apoptosis

Many anticancer substituted benzophenones induce programmed cell death, or apoptosis, in cancer cells. A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade benzophenone Substituted Benzophenone bax Bax benzophenone->bax activates bcl2 Bcl-2 benzophenone->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion promotes pore formation bcl2->mitochondrion inhibits pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 activates caspase9 Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes

Caption: Mitochondrial pathway of apoptosis induced by substituted benzophenones.

Substituted benzophenones can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[15] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[15]

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of substituted benzophenones typically follows a standardized workflow.

drug_discovery_workflow synthesis Synthesis of Substituted Benzophenone Library screening In Vitro Cytotoxicity Screening (MTT Assay) synthesis->screening hit_id Hit Identification (IC50 Determination) screening->hit_id moa Mechanism of Action Studies (e.g., Apoptosis Assays) hit_id->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for anticancer drug discovery with substituted benzophenones.

Conclusion

Substituted benzophenones represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Their synthetic accessibility and the broad range of biological activities they exhibit make them a continued focus of research and development efforts. The information presented in this technical guide provides a solid foundation for scientists and researchers interested in exploring the therapeutic potential of this versatile class of compounds. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.

References

4-Chloro-4'-hydroxybenzophenone: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Chloro-4'-hydroxybenzophenone, a halogenated derivative of benzophenone (B1666685), is a compound with emerging interest in the scientific community. While its primary applications have historically been in industrial processes, recent preliminary data suggests a potential for a range of biological activities. This technical guide provides a comprehensive overview of the currently understood biological profile of this compound, with a focus on its potential as a tyrosinase inhibitor and antioxidant. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by detailing relevant experimental protocols and outlining potential mechanisms of action. However, it is critical to note that quantitative data on the biological activities of this specific compound remains limited in publicly available literature.

Introduction

Benzophenones are a class of organic compounds known for their diverse chemical properties and applications, ranging from UV-filters in cosmetics to photoinitiators in polymer chemistry. The introduction of halogen and hydroxyl moieties to the benzophenone scaffold can significantly modulate its biological activity. This compound, with its distinct substitution pattern, presents a molecule of interest for exploring potential therapeutic applications. This guide synthesizes the available, albeit limited, information on its biological activities and provides detailed methodologies for its further investigation.

Potential Biological Activities

Preliminary information suggests that this compound may possess tyrosinase inhibitory and antioxidant properties.[1] These activities are of significant interest in the fields of dermatology, cosmetology, and in the broader context of diseases associated with oxidative stress.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. The inhibition of tyrosinase is a major strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. It is suggested that this compound may act as an inhibitor of this enzyme.[1]

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, a condition implicated in numerous pathological states, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This compound has been described as a free radical scavenger.[1]

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC50 values) for the biological activities of this compound. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Tyrosinase Inhibitory Activity of this compound

Assay TypeSubstratePositive ControlIC50 (µM)Source
Mushroom TyrosinaseL-DOPAKojic AcidData not available

Table 2: Antioxidant Activity of this compound

Assay TypeRadicalPositive ControlIC50 (µg/mL)Source
DPPH Radical ScavengingDPPH•Ascorbic AcidData not available
ABTS Radical ScavengingABTS•+TroloxData not available

Table 3: Cytotoxicity of this compound

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Source
MCF-7Breast AdenocarcinomaMTT24, 48, 72Data not available
HepG2Liver CarcinomaMTT24, 48, 72Data not available

Table 4: Antimicrobial Activity of this compound

MicroorganismTypeMethodMIC (µg/mL)Source
Staphylococcus aureusGram-positive BacteriaBroth MicrodilutionData not available
Escherichia coliGram-negative BacteriaBroth MicrodilutionData not available
Candida albicansFungusBroth MicrodilutionData not available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a standard colorimetric method to screen for tyrosinase inhibitors.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which has a characteristic absorbance at 475 nm. Inhibitors of the enzyme will reduce the rate of dopachrome formation.

  • Reagents and Materials:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • This compound (dissolved in DMSO)

    • Kojic acid (positive control)

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) and 140 µL of phosphate buffer.

    • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated as: (Rate_control - Rate_sample) / Rate_control * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Add compound, buffer, and tyrosinase to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Tyrosinase solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare L-DOPA solution Reaction_Start Add L-DOPA to initiate reaction Substrate_Prep->Reaction_Start Incubation Incubate at 25°C for 10 min Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure absorbance at 475 nm over time Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Inhibition_Calc Calculate % inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 value Inhibition_Calc->IC50_Calc

Workflow for Tyrosinase Inhibition Assay.
DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant activity of a compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • This compound (dissolved in methanol (B129727) or ethanol)

    • Ascorbic acid or Trolox (positive control)

    • Methanol or ethanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of this compound in methanol.

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated as: (Abs_control - Abs_sample) / Abs_control * 100.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Mixing Mix compound and DPPH solution in a 96-well plate Compound_Prep->Mixing DPPH_Prep Prepare 0.1 mM DPPH solution in methanol DPPH_Prep->Mixing Incubation Incubate in the dark for 30 min Mixing->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Scavenging_Calc Calculate % radical scavenging activity Measurement->Scavenging_Calc IC50_Calc Determine IC50 value Scavenging_Calc->IC50_Calc

Workflow for DPPH Radical Scavenging Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a CO2 incubator at 37°C.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Abs_sample / Abs_control) * 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The potential anticancer activity of benzophenone derivatives, in general, can be mediated through various pathways, including the induction of apoptosis and cell cycle arrest.[2] Future research should focus on elucidating the molecular mechanisms underlying the biological effects of this compound. A hypothetical workflow for investigating these pathways is presented below.

Signaling_Pathway_Investigation cluster_initial Initial Observation cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis cluster_validation Target Validation Cytotoxicity Observe cytotoxicity in cancer cell lines (MTT assay) Apoptosis Assess apoptosis (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis Cell_Cycle Analyze cell cycle (e.g., Flow cytometry) Cytotoxicity->Cell_Cycle Western_Blot Western Blot for key proteins (e.g., caspases, Bcl-2 family, cyclins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot Gene_Expression Gene expression analysis (e.g., RT-qPCR, RNA-seq) Western_Blot->Gene_Expression Inhibitor_Studies Use of specific pathway inhibitors/activators Gene_Expression->Inhibitor_Studies Knockdown_Studies siRNA/shRNA mediated gene knockdown Gene_Expression->Knockdown_Studies

Workflow for Investigating Signaling Pathways.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the exploration of novel biological activities. The preliminary indications of its potential as a tyrosinase inhibitor and antioxidant warrant further in-depth investigation. The immediate priority for future research is to generate robust quantitative data for these activities using the standardized protocols outlined in this guide. Furthermore, comprehensive studies are required to assess its cytotoxic and antimicrobial properties. Elucidating the underlying molecular mechanisms and signaling pathways will be crucial in determining the therapeutic potential of this compound and guiding the design of future derivatives with enhanced efficacy and selectivity. This technical guide serves as a starting point to stimulate and facilitate such research endeavors.

References

The Pivotal Role of 4-Chloro-4'-hydroxybenzophenone in the Synthesis of Fenofibrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516), a widely prescribed lipid-regulating agent, plays a crucial role in the management of hypercholesterolemia and hypertriglyceridemia.[1][2][3] Its synthesis is a topic of significant interest within the pharmaceutical industry, with a focus on optimizing efficiency, purity, and yield. A key intermediate in several common synthetic routes is 4-chloro-4'-hydroxybenzophenone (B194592).[4] This technical guide provides a comprehensive overview of the synthesis of fenofibrate from this precursor, detailing experimental protocols, presenting quantitative data, and illustrating the chemical transformations involved.

Chemical Properties and Significance of this compound

This compound, with the CAS number 42019-78-3, is a crystalline powder that serves as a foundational building block in the synthesis of fenofibrate.[4] Its molecular structure, featuring a hydroxyl group and a chlorine atom on separate phenyl rings connected by a ketone, provides the necessary reactive sites for the subsequent etherification reaction that forms the core of the fenofibrate molecule.[4]

Synthesis of Fenofibrate from this compound: A Primary Route

The most prevalent method for synthesizing fenofibrate from this compound involves its reaction with isopropyl 2-bromo-2-methylpropanoate.[1][3][5][6] This Williamson ether synthesis is typically carried out in the presence of a base, such as potassium carbonate, and can be performed with or without a solvent.[1][3][5][6]

Logical Workflow for Fenofibrate Synthesis

Fenofibrate_Synthesis cluster_precursor Precursor Synthesis cluster_fenofibrate Fenofibrate Synthesis cluster_purification Purification p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride precursor 4-Chloro-4'-methoxy- benzophenone p_chlorobenzoyl_chloride->precursor Friedel-Crafts Acylation anisole Anisole anisole->precursor CHBP 4-Chloro-4'-hydroxy- benzophenone precursor->CHBP Demethylation fenofibrate Fenofibrate CHBP->fenofibrate Etherification isopropyl_bromo Isopropyl 2-bromo- 2-methylpropanoate isopropyl_bromo->fenofibrate crude_fenofibrate Crude Fenofibrate pure_fenofibrate Pure Fenofibrate crude_fenofibrate->pure_fenofibrate Recrystallization/ Pulping

Caption: Synthetic workflow for fenofibrate production.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the synthesis of fenofibrate.

Table 1: Synthesis of this compound

ReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Purity (%)Reference
4-Chlorobenzoic acid, Phenol (B47542)Thionyl chloride, Aluminum chlorideMethylene (B1212753) chloride14 h0°C to RT5699.7
Anisole, p-Chlorobenzoyl chlorideAlCl3-IL-SiO2@γ-Fe2O3Dichloromethane1 h60°C90-93 (of methoxy (B1213986) intermediate)-[7]

Table 2: Synthesis of Fenofibrate from this compound

ReactantsBaseSolventReaction TimeTemperatureYield (%)Purity (%)Reference
This compound, Isopropyl 2-bromo-2-methylpropanoatePotassium carbonateNone--Good-[1][3][5][6]
This compound, Isopropyl 2-bromo-2-methylpropanoateNaOH2-Butanone (B6335102)8 hReflux--[8]
Metal salt of fenofibric acid, Isopropyl halide-DMSO and C2-C4 alkyl acetate5 h85-95°C94.9>99.5[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the acylation of phenol with 4-chlorobenzoyl chloride.

  • Preparation of 4-Chlorobenzoyl Chloride: To 3.0 g (0.019 mole) of 4-chlorobenzoic acid, add 30 ml of thionyl chloride. Heat the mixture to reflux and maintain for 5 hours. Concentrate the reaction mixture by downward distillation to obtain the acid chloride as a gummy residue.

  • Friedel-Crafts Acylation: Dissolve the acid chloride residue in 20 ml of methylene chloride. In a separate flask, prepare a solution of 2.5 g (0.019 mole) of aluminum chloride and 1.8 g (0.019 mole) of phenol in 9 ml of methylene chloride at 0°C. Slowly add the acid chloride solution to the aluminum chloride and phenol solution.

  • Reaction and Workup: Maintain the reaction mixture under a nitrogen atmosphere at room temperature for 14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, add the reaction mass to 100 ml of water and extract with methylene chloride (2 x 100 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude product. Purify the crude mass by column chromatography to obtain a white colored solid product.

Synthesis of Fenofibrate via Etherification

This protocol describes the reaction of this compound with isopropyl 2-bromo-2-methylpropanoate.[8]

  • Reaction Setup: To a stirred solution of 3.49 g (15 mmol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone in 60 mL of dry 2-butanone, add 0.6 g (15 mmol) of NaOH.

  • Initial Reaction: Heat the reaction mixture under reflux for 1 hour.

  • Addition of Alkyl Halide: Add a solution of 3.76 g of isopropyl-(2-bromo-2-methyl)-propanoate in 15 mL of dry 2-butanone to the mixture.

  • Completion of Reaction: Heat the reaction mixture under reflux for 8 hours, monitoring for completion by TLC.

Alternative Synthesis and Purification Strategies

An alternative route to fenofibrate involves the esterification of fenofibric acid with an isopropyl halide.[1][2] This method can yield a high-purity product without the need for recrystallization.[2]

Purification of Fenofibrate

Purification of the crude fenofibrate product is crucial to meet pharmaceutical standards. A common method involves recrystallization or pulping.[9]

Fenofibrate_Purification cluster_crude Crude Product cluster_washing Washing Steps cluster_pulping Pulping crude_fenofibrate Crude Fenofibrate organic_wash Wash with Organic Solvent 1 crude_fenofibrate->organic_wash alkali_wash Wash with Alkaline Solution organic_wash->alkali_wash pulping Pulp with Organic Solvent 2 alkali_wash->pulping pure_fenofibrate Pure Fenofibrate pulping->pure_fenofibrate

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-4'-hydroxybenzophenone, a key intermediate in the pharmaceutical and polymer industries. The primary synthesis route detailed is the Friedel-Crafts acylation of phenol (B47542) with 4-chlorobenzoyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This method offers a straightforward and scalable approach to producing high-purity this compound. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion, generated from 4-chlorobenzoyl chloride and the Lewis acid, attacks the electron-rich phenol ring.[1][2][3] This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and includes tabulated data from various reported synthetic approaches.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules, including the lipid-lowering drug fenofibrate (B1672516) and high-performance polymers like Poly Ether Ketone (PEK).[1] The Friedel-Crafts acylation is a fundamental and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] In the context of synthesizing this compound, this reaction typically involves the acylation of phenol with 4-chlorobenzoyl chloride.[4][5] The choice of solvent, reaction temperature, and duration are critical parameters that influence the yield and purity of the final product. While aluminum chloride is a common catalyst, alternative eco-friendly solid acid catalysts are also being explored to minimize hazardous waste.[1]

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride proceeds through the formation of an acylium ion intermediate. The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acyl chloride, facilitating the departure of the chloride and generation of the electrophilic acylium ion.[2][3] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[2] It is important to note that the ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_phenol_reaction Electrophilic Attack cluster_product Product Formation 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride AlCl3 AlCl₃ (Lewis Acid) Acylium_ion_complex Acylium Ion-Lewis Acid Complex AlCl3->Acylium_ion_complex Acylium_ion Acylium Ion (Electrophile) Acylium_ion_complex->Acylium_ion - AlCl₄⁻ Arenium_ion Arenium Ion Intermediate Acylium_ion->Arenium_ion Attack Phenol Phenol (Nucleophile) Phenol->Arenium_ion Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex - H⁺ Final_Product This compound Product_complex->Final_Product Aqueous Workup Experimental_Workflow Reactant_Charging Charge Solvent and Lewis Acid (e.g., AlCl₃ in o-dichlorobenzene) Phenol_Addition Add Phenol Solution Reactant_Charging->Phenol_Addition Acyl_Chloride_Addition Add 4-Chlorobenzoyl Chloride Solution (Exothermic, requires cooling) Phenol_Addition->Acyl_Chloride_Addition Reaction_Heating Heat Reaction Mixture (e.g., 80-90°C) Acyl_Chloride_Addition->Reaction_Heating Reaction_Monitoring Monitor Reaction Progress (e.g., TLC) Reaction_Heating->Reaction_Monitoring Workup Quench Reaction in Acidified Water (e.g., 0.5N HCl) Reaction_Monitoring->Workup Filtration Filter Precipitated Solid Workup->Filtration Washing Wash Solid with Water Filtration->Washing Purification_Base Dissolve Crude Product in Aqueous NaOH Washing->Purification_Base Purification_Filtration Filter to Remove Impurities Purification_Base->Purification_Filtration Purification_Acidification Acidify Filtrate to Precipitate Pure Product Purification_Filtration->Purification_Acidification Final_Filtration Filter and Wash Pure Product Purification_Acidification->Final_Filtration Drying Dry the Final Product Final_Filtration->Drying End End: Characterization Drying->End

References

Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester to a hydroxy aryl ketone through an ortho- and para-selective acyl group migration, catalyzed by a Lewis acid.[1][2] This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.[1] 4-Chloro-4'-hydroxybenzophenone is a key building block in the synthesis of various polymers and pharmaceutical agents. This document provides detailed protocols and application notes for its synthesis via the Fries rearrangement of phenyl p-chlorobenzoate.

Reaction and Mechanism

The fundamental transformation in the Fries rearrangement is the intramolecular or intermolecular migration of an acyl group from a phenolic ester to the aromatic ring. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid.[3]

The mechanism generally involves the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions. The regioselectivity of the reaction is influenced by factors such as temperature, solvent polarity, and the nature of the substrate and catalyst.[1][2] Lower reaction temperatures and polar solvents tend to favor the formation of the para-substituted product, which is the desired isomer in the synthesis of this compound.[1][2]

Experimental Protocols

Several methods for the Fries rearrangement of phenyl p-chlorobenzoate to synthesize this compound have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols derived from the literature.

Protocol 1: Fries Rearrangement using Aluminum Chloride without Solvent

This protocol is a classic approach to the Fries rearrangement and often provides good yields.

Materials:

  • Phenyl p-chlorobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable solvent for recrystallization (e.g., industrial methylated spirits)

Procedure:

  • In a reaction vessel equipped with a stirrer and a heating mantle, carefully add phenyl p-chlorobenzoate.

  • Slowly and cautiously add anhydrous aluminum chloride to the reactant. The reaction is exothermic.

  • Heat the mixture to the desired temperature (see table below for variations) and maintain for the specified duration with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The solid product will precipitate. Filter the solid under vacuum.

  • Wash the crude product with cold water to remove any remaining acid and inorganic salts.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Protocol 2: Fries Rearrangement using Aluminum Chloride in Chlorobenzene

The use of a solvent can offer better temperature control and improved selectivity.

Materials:

  • Phenyl p-chlorobenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable solvent for recrystallization

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve phenyl p-chlorobenzoate in chlorobenzene.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product to obtain pure this compound.

Protocol 3: Fries Rearrangement using Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid is a strong protic acid catalyst that can promote the Fries rearrangement under milder conditions.

Materials:

  • Phenyl p-chlorobenzoate

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Ice-water

  • Suitable solvent for recrystallization

Procedure:

  • In a reaction vessel, dissolve phenyl p-chlorobenzoate.

  • Slowly add trifluoromethanesulfonic acid to the solution while stirring and maintaining the temperature between 45-55°C.[4]

  • Continue stirring at this temperature and monitor the reaction until completion.

  • After the reaction is complete, carefully pour the mixture into ice-water to precipitate the product.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product and recrystallize from a suitable solvent to yield pure this compound.[4]

Data Presentation

The following table summarizes the quantitative data from various reported Fries rearrangement conditions for the synthesis of this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Aluminum ChlorideNone1605 minGood[4]
Aluminum ChlorideNone120-160-Good[4]
Aluminum ChlorideNone130 then 1601 h then 1 h10[4]
Aluminum ChlorideChlorobenzeneReflux10 h52[4]
Trifluoromethanesulfonic Acid-45-55-94[4]

Visualizations

Experimental Workflow for Fries Rearrangement

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Fries rearrangement.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix Phenyl p-chlorobenzoate and Catalyst start->reagents solvent Add Solvent (Optional) reagents->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir quench Quench with Ice/HCl stir->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: General experimental workflow for the Fries rearrangement.

Logical Relationships of Fries Rearrangement Conditions

This diagram shows the relationship between different reaction parameters and their influence on the outcome of the Fries rearrangement.

logical_relationships cluster_inputs Reaction Conditions cluster_outputs Reaction Outcome Temperature Temperature Para Para-product (this compound) Temperature->Para Low Temp Favors Ortho Ortho-product (2-Hydroxy isomer) Temperature->Ortho High Temp Favors Solvent Solvent Polarity Solvent->Para High Polarity Favors Solvent->Ortho Low Polarity Favors Catalyst Lewis/Protic Acid Catalyst Catalyst->Para Catalyst->Ortho Yield Reaction Yield Catalyst->Yield

Caption: Factors influencing Fries rearrangement selectivity.

References

One-Pot Synthesis of 4-Chloro-4'-hydroxybenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-Chloro-4'-hydroxybenzophenone (B194592), a key intermediate in the manufacturing of pharmaceuticals like fenofibrate (B1672516) and high-performance polymers such as Poly Ether Ketone (PEK). The primary and most efficient method detailed is the Friedel-Crafts acylation, with alternative routes also discussed.

Introduction

This compound is a crucial building block in organic synthesis. Its efficient production is of significant interest. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers several advantages, including reduced waste, lower costs, and simplified procedures. The dominant one-pot method for synthesizing this compound is the Friedel-Crafts acylation of phenol (B47542) with 4-chlorobenzoyl chloride, facilitated by a Lewis acid catalyst.[1][2] Variations of this method, including the use of different solvents and catalysts, have been developed to optimize yield and purity.[3][4] An alternative one-pot approach involves the acylation of anisole (B1667542) followed by in-situ demethylation.[5][6] The Fries rearrangement of phenyl p-chloro-benzoate also yields the desired product but is often a two-step process in practice.[3][7]

Synthesis Methods Overview

Several one-pot or direct synthesis strategies for this compound have been reported. The choice of method can depend on available starting materials, desired purity, and scale of the reaction.

  • Friedel-Crafts Acylation of Phenol: This is the most common and direct one-pot method. It involves the reaction of phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction can be performed in various inert solvents.[3]

  • Friedel-Crafts Acylation of Anisole with In-Situ Demethylation: This method uses anisole (methyl-phenoxide) as the starting material, which is first acylated with 4-chlorobenzoyl chloride. The resulting 4-chloro-4'-methoxybenzophenone (B194590) is then demethylated in the same pot by heating to yield the final product.[5]

  • Reaction of Phenol with 4-Chlorobenzonitrile (B146240): This method provides a high yield of this compound by reacting phenol with 4-chlorobenzonitrile in the presence of zinc chloride, a resin catalyst, and dry hydrogen chloride gas.[8][9]

Data Presentation

The following tables summarize the quantitative data from various reported one-pot synthesis protocols.

Table 1: Friedel-Crafts Acylation of Phenol with 4-Chlorobenzoyl Chloride

CatalystSolventTemperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)Reference
AlCl₃o-Dichlorobenzene30-35, then 80-901 (stir), 12 (heat)78-85>95[2]
AlCl₃Chlorobenzene (B131634)35-45, then 130-1402 (acylation), 2 (demethylation)High (not specified)High (not specified)[5]
K10-Fe-AA-120Ethylene Dichloride40Not specifiedup to 97Not specified[4]

Table 2: Fries Rearrangement of Phenyl p-chloro-benzoate

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Chlorobenzene (reflux)~1321052[3][7]
AlCl₃None120-1601.08Good (not specified)[7]
Trifluoromethanesulfonic acidNot specified45-55Not specified94[7]

Table 3: Reaction of Phenol with 4-Chlorobenzonitrile

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
ZnCl₂, Amberlyst 15 resinDichloroethane90, then refluxNot specified (reaction), 5 (hydrolysis)88.299.2[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Friedel-Crafts Acylation of Phenol

This protocol is based on a high-yield process using o-dichlorobenzene as the solvent.[2]

Materials:

  • Phenol (103.4 g)

  • 4-Chlorobenzoyl chloride (175 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (273.7 g)

  • o-Dichlorobenzene (ODCB) (500 ml total)

  • 0.5N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Toluene (B28343)

  • Acetone (B3395972)

  • 1 L Round Bottom Flask

  • Stirrer

  • Heating Mantle

  • Cooling Bath

  • Filtration apparatus

Procedure:

  • Charge 300 ml of o-dichlorobenzene into a 1 L round bottom flask, followed by the addition of 273.7 g of AlCl₃.

  • Prepare a solution of 103.4 g of phenol in 100 ml of o-dichlorobenzene. Add this solution to the flask over 2 hours while maintaining the temperature at 30-35°C.

  • Stir the reaction mixture for one hour at 30-35°C.

  • Prepare a solution of 175 g of 4-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene. Add this solution to the reaction mixture over 2 hours, maintaining the temperature at 30-35°C. Use a cooling bath to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mass to 90°C and maintain this temperature for 12 hours.

  • Cool the reaction mass and slowly pour it into 0.5N HCl to quench the reaction and precipitate the crude product.

  • Filter the solid precipitate and wash it with water.

  • For purification, dissolve the crude product in a sodium hydroxide solution, filter to remove any insoluble impurities, and then acidify the filtrate to re-precipitate the product. This yields the crude Crop 1.

  • Further purification can be achieved by crystallization and charcoal treatment from toluene and acetone to obtain a product with >99.9% HPLC purity.[2]

Protocol 2: One-Pot Synthesis via Acylation of Anisole and Demethylation

This protocol utilizes anisole as a precursor, which undergoes acylation and subsequent demethylation in the same reaction vessel.[5]

Materials:

  • Anisole (methyl-phenoxide)

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Reaction vessel with stirring, heating, and cooling capabilities

Procedure:

  • Add chlorobenzene and anisole to the reaction vessel and stir.

  • At room temperature, add aluminum chloride to the mixture.

  • Over a period of time, add 4-chlorobenzoyl chloride while maintaining the temperature between 35-45°C to carry out the Friedel-Crafts acylation, forming 4-chloro-4'-methoxybenzophenone.

  • After the acylation is complete (e.g., after 2 hours), directly heat the reaction mixture to 130-140°C to effect demethylation.

  • Maintain this temperature for approximately 2 hours to complete the conversion to this compound.

  • Cool the reaction mixture and proceed with standard work-up procedures, such as quenching with acid, extraction, and purification.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the one-pot synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_product Product phenol Phenol catalyst AlCl₃ (Lewis Acid) phenol->catalyst p_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->catalyst product This compound hcl HCl (byproduct) product->hcl catalyst->product Friedel-Crafts Acylation

Caption: Chemical reaction for the Friedel-Crafts acylation synthesis.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_final Final Product A 1. Charge Solvent and AlCl₃ B 2. Add Phenol Solution (30-35°C) A->B C 3. Stir for 1 hour B->C D 4. Add 4-Chlorobenzoyl Chloride Solution (30-35°C) C->D E 5. Heat to 90°C for 12 hours D->E F 6. Quench with HCl E->F G 7. Filter and Wash Precipitate F->G H 8. Dissolve in NaOH and Filter G->H I 9. Acidify to Precipitate H->I J 10. Crystallize from Toluene/Acetone I->J K Pure 4-Chloro-4'- hydroxybenzophenone J->K

Caption: Experimental workflow for the one-pot synthesis and purification.

References

Application Notes and Protocols for the Synthesis of 4-Chlorobenzophenone (4-CHBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzophenone (B192759) (4-CHBP) is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and materials. Notably, it is a key precursor in the production of fenofibrate, a widely used lipid-lowering drug, and in the manufacturing of high-performance polymers like Poly Ether Ketone (PEK). This document provides detailed application notes and experimental protocols for the synthesis of 4-CHBP via the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride.

The synthesis of 4-CHBP is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.

Reaction Scheme

The overall reaction for the synthesis of 4-chlorobenzophenone from p-chlorobenzoyl chloride and phenol is depicted below:

Experimental Protocols

This section outlines detailed methodologies for the synthesis of 4-chlorobenzophenone, including various catalytic systems and reaction conditions.

Protocol 1: Aluminum Chloride Catalyzed Synthesis in o-Dichlorobenzene

This protocol is a robust method for the synthesis of 4-CHBP, yielding a high-purity product.

Materials:

  • Phenol

  • p-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • o-Dichlorobenzene (ODCB), anhydrous

  • 0.5N Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb HCl gas), add o-dichlorobenzene.

  • Addition of Reactants: To the solvent, add anhydrous aluminum chloride. Slowly add a solution of phenol in o-dichlorobenzene to the stirred suspension over a period of 2 hours, maintaining the temperature between 30-35°C. Cooling may be necessary as the reaction is exothermic.

  • Acylation: After the addition of phenol is complete, add a solution of p-chlorobenzoyl chloride in o-dichlorobenzene dropwise from the dropping funnel over 2 hours, while maintaining the temperature at 30-35°C.

  • Reaction Completion: Once the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 12 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mass into a beaker containing 0.5N HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum chloride complex.

    • A solid precipitate of crude 4-CHBP will form.

    • Filter the precipitate and wash the solid cake thoroughly with deionized water until the washings are neutral.

  • Purification:

    • Dissolve the crude product in an aqueous sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the purified 4-CHBP.

    • Filter the purified product, wash with deionized water, and dry under vacuum.

Protocol 2: K-10 Montmorillonite Clay Supported Ferric Chloride Catalyzed Synthesis

This protocol presents an eco-friendlier approach using a solid acid catalyst, which simplifies the work-up procedure.[1]

Materials:

  • Phenol

  • p-Chlorobenzoyl chloride

  • K-10 Montmorillonite clay supported ferric chloride (K10-Fe-AA-120) catalyst

  • Ethylene (B1197577) dichloride

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene dichloride, phenol, and the K10-Fe-AA-120 catalyst.

  • Acylation: Add p-chlorobenzoyl chloride to the mixture.

  • Reaction Completion: Heat the reaction mixture to 40°C and stir for an optimized duration (as determined by reaction monitoring, e.g., by TLC or GC).[1]

  • Work-up and Purification:

    • After completion of the reaction, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a solvent and potentially be reused.

    • The filtrate contains the product. Wash the filtrate with deionized water to remove any unreacted phenol and other water-soluble impurities.

    • Evaporate the organic solvent under reduced pressure to obtain the crude 4-CHBP.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or methanol.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of 4-CHBP using different methodologies.

Table 1: Reaction Conditions and Yields for 4-CHBP Synthesis

ParameterProtocol 1 (AlCl₃ in ODCB)[2]Protocol 2 (K-10 Clay/FeCl₃)[1]
Catalyst Aluminum Chloride (AlCl₃)K-10 Montmorillonite supported Ferric Chloride
Solvent o-Dichlorobenzene (ODCB)Ethylene dichloride
Temperature 90°C40°C
Reaction Time 12 hoursOptimized duration
Yield 85%Up to 97%
Purity >95% (crude), >99.5% (purified)High

Table 2: Physicochemical and Spectroscopic Data of 4-Chlorobenzophenone

PropertyValue
Molecular Formula C₁₃H₉ClO
Molecular Weight 216.66 g/mol
Appearance White to off-white crystalline solid
Melting Point 75-77 °C
Boiling Point 195-196 °C at 17 torr
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.80 (m, 9H, aromatic protons)
¹³C NMR (CDCl₃) δ (ppm): 195.8 (C=O), 138.5, 137.0, 132.5, 131.8, 130.0, 128.5, 128.4
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~3060 (aromatic C-H stretch), ~840 (p-substituted C-H bend)
Mass Spectrum (EI) m/z: 216 (M⁺), 181, 139, 111, 77

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-chlorobenzophenone.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants p-Chlorobenzoyl Chloride + Phenol reaction_vessel Reaction Vessel (Heating and Stirring) reactants->reaction_vessel Addition solvent_catalyst Solvent + Catalyst solvent_catalyst->reaction_vessel quenching Quenching (e.g., with HCl) reaction_vessel->quenching Transfer filtration1 Filtration quenching->filtration1 washing1 Washing filtration1->washing1 dissolution Dissolution (e.g., in NaOH) washing1->dissolution filtration2 Filtration dissolution->filtration2 precipitation Precipitation (e.g., with HCl) filtration2->precipitation filtration3 Filtration precipitation->filtration3 drying Drying filtration3->drying final_product Pure 4-CHBP drying->final_product

Caption: General experimental workflow for the synthesis of 4-CHBP.

Signaling Pathway

4-Chlorobenzophenone is a precursor to the drug fenofibrate. Fenofibrate's therapeutic effect on dyslipidemia is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.

ppar_alpha_pathway cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_effects Metabolic Effects cluster_outcomes Therapeutic Outcomes fenofibrate Fenofibrate (from 4-CHBP precursor) ppar_alpha PPARα fenofibrate->ppar_alpha Activates ppre PPRE (Peroxisome Proliferator Response Element) ppar_alpha->ppre Binds as a heterodimer with RXR rxr RXR gene_transcription Target Gene Transcription ppre->gene_transcription Initiates fatty_acid_oxidation Increased Fatty Acid Oxidation gene_transcription->fatty_acid_oxidation lipoprotein_lipase Increased Lipoprotein Lipase Synthesis gene_transcription->lipoprotein_lipase apo_ai_aii Increased ApoA-I & ApoA-II Synthesis gene_transcription->apo_ai_aii vldl_synthesis Decreased VLDL Synthesis gene_transcription->vldl_synthesis triglycerides Decreased Plasma Triglycerides fatty_acid_oxidation->triglycerides lipoprotein_lipase->triglycerides hdl Increased HDL Cholesterol apo_ai_aii->hdl vldl_synthesis->triglycerides

Caption: PPARα signaling pathway activated by fenofibrate.

References

Aluminum Chloride as a Catalyst in the Synthesis of 4-Chloro-4'-hydroxybenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-4'-hydroxybenzophenone, a key intermediate in the manufacturing of pharmaceuticals like fenofibrate (B1672516) and high-performance polymers such as Poly Ether Ketone (PEK).[1] The synthesis is achieved via a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] In this specific application, phenol (B47542) is acylated with 4-chlorobenzoyl chloride using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.[4][5]

Reaction Principle

The core of this synthesis is the Friedel-Crafts acylation, where aluminum chloride activates the acylating agent (4-chlorobenzoyl chloride), facilitating the electrophilic attack on the electron-rich phenol ring. The reaction typically proceeds with high yields, though the formation of isomeric impurities, such as 4-Chloro-2'-hydroxybenzophenone, can occur.[5] Careful control of reaction conditions is therefore crucial to ensure high purity and yield of the desired para-substituted product.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound using aluminum chloride as a catalyst.

ParameterProtocol 1Protocol 2
Reactants
Phenol103.4 g103.4 g
4-Chlorobenzoyl Chloride175 g175 g
Aluminum Chloride200 g273.7 g
Solvent o-dichlorobenzene (500 ml)o-dichlorobenzene (500 ml)
Reaction Temperature 80°C90°C
Reaction Time 12 hours12 hours
Crude Yield Not Specified85% (purity >95%)
Overall Yield (after purification) 72%72%
Final Purity >99.5%99.9%
Melting Point Not Specified180-181°C

Experimental Protocols

Two detailed experimental protocols are provided below, based on established methods.[5]

Protocol 1: Synthesis at 80°C
  • Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge 300 ml of o-dichlorobenzene followed by 200 g of anhydrous aluminum chloride.

  • Addition of Phenol: Prepare a solution of 103.4 g of phenol in 100 ml of o-dichlorobenzene. Add this solution to the flask over a period of 2 hours while maintaining the temperature at 30-35°C. Stir the resulting mixture for one hour.

  • Addition of 4-Chlorobenzoyl Chloride: Add a solution of 175 g of 4-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene to the reaction mixture over 2 hours. Maintain the temperature at 30-35°C. Note that this reaction is exothermic, and cooling may be required.

  • Reaction: Heat the reaction mass to 80°C and maintain this temperature for 12 hours.

  • Work-up: Cool the reaction mass and pour it into a solution of 0.5N HCl. The resulting precipitate is filtered and washed with water.

  • Purification: The crude product is further purified by dissolving it in a sodium hydroxide (B78521) solution, followed by filtration and acidification to yield crude this compound. Further purification to >99.5% can be achieved by crystallization from a mixture of toluene (B28343) and acetone (B3395972) with charcoal treatment.[5]

Protocol 2: Synthesis at 90°C
  • Reaction Setup: In a 1-liter round-bottom flask, charge 300 ml of o-dichlorobenzene followed by 273.7 g of anhydrous aluminum chloride.

  • Addition of Phenol: A solution of 103.4 g of phenol in 100 ml of o-dichlorobenzene is added over 2 hours, maintaining the temperature at 30-35°C. The mixture is then stirred for one hour.

  • Addition of 4-Chlorobenzoyl Chloride: A solution of 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene is added over 2 hours at 30-35°C. Cooling should be applied as the reaction is exothermic.

  • Reaction: The reaction mixture is heated to 90°C and maintained at this temperature for 12 hours.

  • Work-up: The reaction mass is poured into 0.5N HCl. The precipitated solid is filtered and washed with water.

  • Purification: The crude product is purified by dissolving it in a sodium hydroxide solution, filtering, and then acidifying to precipitate the crude product. This yields a product with a purity of >95% and a yield of 85%. For polymerization-grade purity (99.9%), the crude product is further purified by crystallization and charcoal treatment from toluene and acetone, resulting in an overall yield of 72%.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_phenol Dissolve Phenol in o-dichlorobenzene add_phenol Add Phenol Solution (30-35°C) prep_phenol->add_phenol prep_pcbc Dissolve 4-Chlorobenzoyl Chloride in o-dichlorobenzene add_pcbc Add 4-Chlorobenzoyl Chloride Solution (30-35°C) prep_pcbc->add_pcbc charge_flask Charge Flask with o-dichlorobenzene and AlCl3 charge_flask->add_phenol stir1 Stir for 1 hour add_phenol->stir1 stir1->add_pcbc heat Heat to 80-90°C for 12 hours add_pcbc->heat quench Quench with 0.5N HCl heat->quench filter_wash Filter and Wash Precipitate quench->filter_wash purify_base Dissolve in NaOH, Filter, Acidify filter_wash->purify_base crystallize Crystallize from Toluene/Acetone purify_base->crystallize final_product This compound crystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Aluminum Chloride

The diagram below illustrates the catalytic role of aluminum chloride in the Friedel-Crafts acylation reaction.

G cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration & Product Formation AlCl3 AlCl3 Acylium_complex [4-Cl-Ph-C=O]+[AlCl4]- AlCl3->Acylium_complex + pCBC 4-Chlorobenzoyl Chloride pCBC->Acylium_complex + Intermediate Sigma Complex Acylium_complex->Intermediate + Phenol Phenol Phenol Product_complex Product-AlCl3 Complex Intermediate->Product_complex - H+ Final_Product This compound Product_complex->Final_Product + H2O (work-up) HCl HCl Product_complex->HCl + H2O (work-up) Regen_AlCl3 AlCl3 Product_complex->Regen_AlCl3 + H2O (work-up)

Caption: Catalytic cycle of AlCl₃ in the Friedel-Crafts acylation of phenol.

References

Application Notes and Protocols: 4-Chloro-4'-hydroxybenzophenone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-hydroxybenzophenone (B194592) (CHBP) is a versatile aromatic ketone that serves as a critical building block in the synthesis of high-performance polymers. Its unique bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows it to be utilized as a key monomer in the production of polyether ketones (PEKs) and as an efficient photoinitiator in UV-curable systems. This document provides detailed application notes and experimental protocols for the use of CHBP in polymer chemistry, targeting researchers and professionals in materials science and drug development.

Synthesis of this compound

A reliable supply of high-purity CHBP is essential for its successful application in polymer synthesis. The following protocols, derived from established literature, outline common methods for its preparation.

Friedel-Crafts Acylation of Phenol (B47542)

This one-pot synthesis method involves the reaction of p-chlorobenzoyl chloride with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Experimental Protocol:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge 300 mL of o-dichlorobenzene followed by 273.7 g of anhydrous aluminum chloride (AlCl₃).

  • Prepare a solution of 103.4 g of phenol in 100 mL of o-dichlorobenzene and add it to the flask over 2 hours while maintaining the temperature between 30-35°C.

  • Stir the reaction mixture for one hour at 30-35°C.

  • Prepare a solution of 175 g of p-chlorobenzoyl chloride in 100 mL of o-dichlorobenzene and add it dropwise to the reaction mixture over 2 hours at 30-35°C. Note that the reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 12 hours.

  • Cool the reaction mass and pour it into a solution of 0.5N hydrochloric acid (HCl) to precipitate the crude product.

  • Filter the solid precipitate and wash it thoroughly with water.

  • For purification, dissolve the crude product in a sodium hydroxide (B78521) (NaOH) solution, filter to remove impurities, and then acidify with HCl to re-precipitate the purified CHBP.

  • Filter the purified product, wash with water, and dry. For higher purity, recrystallization from a toluene (B28343) and acetone (B3395972) mixture can be performed.[1]

Quantitative Data Summary:

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesYield (%)Purity (%)
Phenol94.11103.41.1--
p-Chlorobenzoyl chloride175.011751.0--
Aluminum chloride133.34273.72.05--
This compound (Crude)232.661980.8585>95
This compound (Purified)232.66--72 (overall)>99.9

Synthesis Workflow:

cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product phenol Phenol in o-dichlorobenzene reaction Friedel-Crafts Acylation (30-35°C -> 90°C, 12h) phenol->reaction pcbc p-Chlorobenzoyl chloride in o-dichlorobenzene pcbc->reaction alcl3 Aluminum Chloride in o-dichlorobenzene alcl3->reaction hydrolysis Hydrolysis (0.5N HCl) reaction->hydrolysis filtration1 Filtration & Washing hydrolysis->filtration1 dissolution Dissolution (NaOH) filtration1->dissolution precipitation Acidification (HCl) dissolution->precipitation filtration2 Filtration & Drying precipitation->filtration2 product Purified 4-Chloro-4'- hydroxybenzophenone filtration2->product

Figure 1. Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Application as a Monomer in Polyether Ketone (PEK) Synthesis

CHBP is a key monomer for the synthesis of poly(ether ketone) (PEK), a high-performance thermoplastic known for its excellent thermal stability and mechanical properties. The polymerization proceeds through a nucleophilic aromatic substitution reaction, typically by the self-condensation of the alkali metal salt of CHBP.[2][3]

General Polymerization Mechanism:

The polymerization involves the formation of an alkali metal salt of CHBP, which then undergoes self-condensation at elevated temperatures in a high-boiling polar aprotic solvent, such as diphenyl sulfone. The purity of the CHBP monomer is critical to achieve a high degree of polymerization and, consequently, a high inherent viscosity of the resulting PEK.[3]

Experimental Protocol (General):

  • Monomer Purification: Purify the crude this compound by distillation under reduced pressure, often in the presence of a compatible solvent like diphenyl sulfone, which lowers the boiling point of CHBP.[3]

  • Salt Formation: Prepare the alkali metal salt of the purified CHBP by reacting it with a stoichiometric excess of an alkali metal base (e.g., potassium hydroxide) in a suitable solvent.

  • Polymerization:

    • Charge the alkali metal salt of CHBP and diphenyl sulfone (as a solvent) into a polymerization reactor equipped with a mechanical stirrer and an inert gas inlet. A typical ratio of diphenyl sulfone to CHBP is between 500 g/mole and 1000 g/mole .[2]

    • Heat the reaction mixture to a temperature range of 280-330°C under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Maintain the polymerization temperature for a specified duration (e.g., 12-14 hours at 320°C) until the desired inherent viscosity is achieved.[2]

  • Polymer Isolation and Purification:

    • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as chlorobenzene (B131634).

    • Filter the polymer and wash it repeatedly with hot chlorobenzene to remove the diphenyl sulfone solvent.

    • Further wash the polymer with hot water to remove any remaining mineral salts.

    • Dry the final PEK polymer in a vacuum oven.

Quantitative Data on PEK Synthesis:

MonomerBaseSolventTemperature (°C)Time (h)Inherent Viscosity (dl/g)Reference
This compoundPotassium HydroxideDiphenyl Sulfone32012-140.88[2]
This compound with Sodium Sulphate----0.92[4]
This compound with Potassium Phosphate----0.74[4]

PEK Synthesis Logical Flow:

cluster_start Starting Material cluster_process Process Steps cluster_end Final Product chbp 4-Chloro-4'- hydroxybenzophenone purification Purification (Vacuum Distillation) chbp->purification salt_formation Salt Formation (Alkali Metal Base) purification->salt_formation polymerization Polymerization (280-330°C in Diphenyl Sulfone) salt_formation->polymerization isolation Isolation & Purification (Precipitation & Washing) polymerization->isolation pek Polyether Ketone (PEK) isolation->pek

Figure 2. Logical workflow for the synthesis of Polyether Ketone (PEK) from this compound.

Application as a Photoinitiator in UV Curing

This compound, like other benzophenone (B1666685) derivatives, can function as a Type II photoinitiator for UV-induced polymerization.[1] Upon absorption of UV light, it gets excited to a triplet state and then abstracts a hydrogen atom from a synergist (co-initiator), typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers and oligomers.[5] This is particularly useful in the formulation of UV-curable coatings, adhesives, and inks.[1]

Mechanism of Photoinitiation:

cluster_initiation Photoinitiation Steps cluster_polymerization Polymerization chbp_ground CHBP (Ground State) chbp_excited CHBP (Excited Triplet State) chbp_ground->chbp_excited UV Light (hν) radicals Free Radicals chbp_excited->radicals H-abstraction h_donor Hydrogen Donor (e.g., Tertiary Amine) h_donor->radicals polymer Cured Polymer radicals->polymer monomers Monomers/ Oligomers monomers->polymer Initiation & Propagation

References

Application Notes and Protocols: 4-Chloro-4'-hydroxybenzophenone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-hydroxybenzophenone is a substituted aromatic ketone that belongs to the benzophenone (B1666685) family of compounds.[1] While extensively documented as a key intermediate in the synthesis of polymers such as Poly(ether ketone) (PEK) and in the preparation of pharmaceuticals, its application as a photoinitiator in polymerization processes is less characterized in publicly available literature.[2][3] Benzophenone and its derivatives are classic Type II photoinitiators, which are utilized in a wide range of applications including UV curing of coatings, inks, adhesives, and the fabrication of biomedical materials like hydrogels.[4][5][6]

This document provides an overview of the likely role of this compound as a Type II photoinitiator, based on the established behavior of structurally similar benzophenone derivatives. It includes posited reaction mechanisms, generalized experimental protocols, and representative data to guide researchers in exploring its potential in photopolymerization applications.

Principle of Operation: Type II Photoinitiation

As a benzophenone derivative, this compound is expected to function as a Type II photoinitiator. This mechanism involves a bimolecular process where the photoinitiator, upon absorption of UV radiation, transitions to an excited triplet state.[4][5] This excited molecule does not undergo direct cleavage to form radicals (as in Type I photoinitiators). Instead, it abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine, to generate the free radicals that initiate polymerization.[7] The efficiency of this process is contingent on factors such as the concentration of the photoinitiator and co-initiator, the monomer system, and the conditions of irradiation (e.g., light intensity and wavelength).[5]

The general mechanism for photoinitiation by a benzophenone derivative is depicted below.

G cluster_0 Photoinitiation Cascade PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction CoI_Radical Co-initiator Radical CoI Co-initiator (e.g., Amine) CoI->CoI_Radical Monomer Monomer Growing_Polymer Propagating Polymer Monomer->Growing_Polymer Polymer Polymer Chain CoI_Radical->Growing_Polymer Initiation Growing_Polymer->Polymer Propagation

Figure 1: General photoinitiation mechanism for a Type II benzophenone photoinitiator.

Quantitative Data

Photoinitiator SystemMonomerLight Intensity (mW/cm²)Polymerization Rate (Rp) (mol L⁻¹ s⁻¹)Final Monomer Conversion (%)
Benzophenone / TriethanolamineTrimethylolpropane Triacrylate (TMPTA)100.05 - 0.1570 - 85
4-Hydroxybenzophenone / N-Methyldiethanolamine1,6-Hexanediol Diacrylate (HDDA)150.08 - 0.2075 - 90
This compound (Expected) Acrylate (B77674) Monomers 10 - 20 Comparable to other BP derivatives Dependent on formulation

Note: The performance of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atom and the hydrogen-donating capability of the hydroxyl group. Experimental validation is required to determine its specific efficacy.

Experimental Protocols

The following are generalized protocols for the use of a benzophenone-based photoinitiator system. These should be considered as a starting point and will require optimization for specific applications.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol describes the general procedure for the UV curing of a thin film of an acrylate-based formulation.

Materials:

  • This compound (Photoinitiator)

  • Triethanolamine (Co-initiator)

  • Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TPGDA)[8]

  • Substrate (e.g., glass slide, metal panel)

  • UV Curing System (e.g., medium-pressure mercury lamp)

  • Film Applicator or Spin Coater

Procedure:

  • Formulation Preparation: In a light-protected container, prepare the photocurable formulation by dissolving this compound (e.g., 1-3 wt%) and the co-initiator (e.g., 3-5 wt%) in the acrylate monomer. Ensure complete dissolution by gentle stirring or sonication.

  • Coating Application: Apply a thin film of the formulation onto the desired substrate using a film applicator or by spin coating to achieve a controlled thickness (e.g., 25-50 µm).

  • UV Curing: Place the coated substrate on the conveyor belt or in the chamber of the UV curing system. Irradiate the sample with UV light (typically in the 300-400 nm range) for a specified duration (e.g., 5-60 seconds) at a defined light intensity.[8]

  • Curing Assessment: After irradiation, assess the degree of curing by methods such as tack-free time, solvent resistance (e.g., methyl ethyl ketone rub test), or spectroscopic analysis (e.g., FTIR to monitor the disappearance of the acrylate double bond peak).

Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol outlines the fabrication of a hydrogel, a common application for photopolymerization in the biomedical field.[5]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)

  • This compound (Photoinitiator)

  • N-Vinylpyrrolidone (NVP, as a co-monomer and co-initiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV Light Source (e.g., 365 nm)

  • Molds (e.g., PDMS molds for desired hydrogel shape)

Procedure:

  • Precursor Solution Preparation: Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20-40 wt%) in PBS. To this solution, add this compound (e.g., 0.1-0.5 wt%) and NVP (e.g., 1-2 wt%). Mix thoroughly until all components are fully dissolved.

  • Molding: Pipette the precursor solution into the molds, ensuring there are no air bubbles.

  • Photopolymerization: Expose the molds to UV light for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

  • Hydrogel Characterization: After polymerization, carefully remove the hydrogels from the molds. The hydrogels can be characterized for properties such as swelling ratio, mechanical strength (e.g., compressive modulus), and biocompatibility.

The following diagram illustrates a general workflow for evaluating a new photoinitiator system.

G cluster_1 Experimental Workflow cluster_2 Characterization Methods Formulation 1. Formulation Preparation (PI, Co-I, Monomer) Application 2. Sample Preparation (e.g., Coating, Molding) Formulation->Application Curing 3. UV Irradiation (Controlled Dose) Application->Curing Analysis 4. Polymer Characterization Curing->Analysis FTIR FTIR (Conversion) Analysis->FTIR Rheology Rheology (Viscoelasticity) Analysis->Rheology DSC DSC (Tg) Analysis->DSC Mechanical Mechanical Testing Analysis->Mechanical

Figure 2: General workflow for the evaluation of a photoinitiator system.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is typically a white to off-white crystalline powder.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

While this compound is primarily recognized as a monomer precursor, its structural similarity to known benzophenone photoinitiators suggests its potential utility in photopolymerization. The provided application notes and protocols, derived from the general behavior of Type II photoinitiators, offer a foundational framework for researchers to explore and characterize the efficacy of this compound in this role. Further experimental investigation is necessary to elucidate its specific performance characteristics, including quantum yield, polymerization kinetics, and suitability for various applications.

References

Application Notes and Protocols for the Quantification of 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-4'-hydroxybenzophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to offer robust and reliable methods for quality control, pharmaceutical development, and research applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of this compound, offering high resolution and sensitivity. The following protocol outlines a reversed-phase HPLC method with UV detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]

  • Chemicals and Reagents:

  • Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), HPLC vials.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[2] For example, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% acetic acid can be effective.[1] For mass spectrometry compatibility, formic acid can be used instead of phosphoric or acetic acid.[2]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent, such as methanol, in a 10 mL volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution and make up to the mark with the same solvent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

3. Sample Preparation: The sample preparation method will vary depending on the matrix. A generic procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate the sample to ensure complete extraction of the analyte.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

4. HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm[1]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) + 0.1% Acetic Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35 °C[1]
Detection Wavelength Approximately 287-290 nm[1]

5. Data Analysis and Quantification:

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (R²) value > 0.999 for an acceptable calibration.[1]

  • Quantification: Inject the prepared sample solutions and use the calibration curve equation to calculate the concentration of this compound in the sample.[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography (GC) Method

For volatile and semi-volatile compounds, GC coupled with a mass spectrometer (GC-MS) provides excellent sensitivity and selectivity. Due to the polar nature of the hydroxyl group in this compound, a derivatization step is necessary to improve its volatility and thermal stability for GC analysis.

Experimental Protocol: GC-MS

1. Sample Preparation (QuEChERS Method Adaptation): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for sample extraction from complex matrices.[3]

  • Homogenize the sample if necessary.

  • To a 50 mL centrifuge tube, add a known amount of the sample (e.g., 5 g of finely crushed material) and 10 mL of water.

  • Add 10 mL of acetonitrile and vortex thoroughly.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrates) and shake vigorously for 5 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (dSPE) tube containing sorbents to remove interferences.

  • Vortex for 5 minutes and centrifuge for 10 minutes at 3500 rpm.

  • Transfer the final extract to a GC vial for derivatization.

2. Silylation Derivatization Protocol: Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the compound more volatile.[4]

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an aprotic solvent (e.g., pyridine) to the dried residue.

  • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[4]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Method Parameters:

ParameterRecommended Condition
GC Column TraceGOLD TG-17MS or similar mid-polarity column[3]
Injector Temperature 280 °C[4]
Injection Mode Splitless (1 µL injection volume)[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Oven Temperature Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CFinal hold: 300°C for 15 min[4]
Transfer Line Temperature 280 °C[4]
Ion Source Temperature 200 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity

4. Quantitative Data Summary:

Analytical MethodParameterValue
HPLC-UV Linearity Range0.2 - 10.0 mg/L (for a similar benzophenone)[5]
Intra-day Precision (RSD)3.5% - 5.7% (for a similar benzophenone)[5]
Inter-day Precision (RSD)4.5% - 6.4% (for a similar benzophenone)[5]
GC-MS Linearity Range50 - 1000 ng/mL (for 4-hydroxybenzophenone)[3]
Average Recovery82.3% (for 4-hydroxybenzophenone)[3]
Relative Standard Deviation (RSD)4.6% (for 4-hydroxybenzophenone)[3]

GC-MS Experimental Workflow Diagram

GCMS_Workflow Sample_Extraction Sample Extraction (e.g., QuEChERS) Derivatization Silylation Derivatization (e.g., with BSTFA) Sample_Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note and Protocol: Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These ketones, particularly benzophenone (B1666685) derivatives, are crucial intermediates and structural motifs in the development of pharmaceuticals, agrochemicals, fragrances, and photoinitiators.[2][3][4]

This application note provides detailed experimental protocols for the acylation of anisole (B1667542) (methoxybenzene) to yield benzophenone derivatives. Anisole serves as an activated aromatic substrate, with its electron-donating methoxy (B1213986) group directing acylation to the ortho and para positions.[5][6] Due to steric hindrance, the para-substituted product is typically favored.[5] We present a classic protocol using a Lewis acid catalyst (aluminum chloride) and an alternative method employing a solid acid zeolite catalyst, which aligns with greener chemistry principles by offering easier catalyst separation and regeneration.[3][4]

General Reaction Scheme

The overall reaction involves the acylation of anisole with an acyl halide (e.g., benzoyl chloride) or an anhydride, catalyzed by a Lewis acid or solid acid, to form a methoxybenzophenone derivative.

G cluster_reactants Reactants cluster_product Product Anisole Anisole Plus1 + AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) Catalyst Catalyst (e.g., AlCl₃ or Zeolite) Solvent, Temp Benzophenone Benzophenone Derivative (4-Methoxybenzophenone) Catalyst->Benzophenone

Caption: General reaction for the acylation of anisole.

Data Presentation: Comparison of Reaction Conditions

The efficiency and outcome of the Friedel-Crafts acylation of anisole are highly dependent on the choice of acylating agent, catalyst, and reaction conditions. The following table summarizes quantitative data from various experimental setups.

Aromatic SubstrateAcylating AgentCatalystSolventTemp. (°C)TimeProductYield (%)
AnisoleBenzoyl ChlorideAlCl₃HexaneRoom Temp30 min4-MethoxybenzophenoneHigh[7]
AnisoleBenzoyl ChlorideHBEA ZeoliteNone12024 h4-Methoxybenzophenone~75-80[8]
AnisolePropionyl ChlorideFeCl₃CH₂Cl₂Room Temp15 min4-MethoxypropiophenoneHigh[9]
AnisoleAcetic AnhydrideZeolite Beta-HNone1201 h4-Methoxyacetophenone~92% Conversion[4]
AnisoleHexanoic AcidHPW/Hβ ZeoliteNone1606 h4-Methoxyphenyl hexyl ketone89.2[3]
Anisole3-Bromobenzoyl ChlorideAlCl₃CH₂Cl₂0 to RT~2 h(3-Bromophenyl)(4-methoxyphenyl)methanoneHigh[10]
AnisoleAcetic AnhydrideAlCl₃CH₂Cl₂0 to RT~30 min4-MethoxyacetophenoneHigh[11][12][13]

Note: "High" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient.

Experimental Workflow Visualization

The logical flow for a typical Friedel-Crafts acylation experiment, from initial setup to final product characterization, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Preparation (Anisole, Acylating Agent, Solvent) setup->reagents cool 3. Cool Mixture (e.g., 0°C Ice Bath) reagents->cool add_cat 4. Add Catalyst (e.g., AlCl₃ or Zeolite) cool->add_cat add_reagent 5. Add Acylating Agent (Dropwise) add_cat->add_reagent react 6. Stir at Temp (Monitor by TLC) add_reagent->react quench 7. Quench Reaction (Ice, HCl) react->quench extract 8. Liquid-Liquid Extraction quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry & Evaporate Solvent wash->dry purify 11. Purify Product (Recrystallization or Chromatography) dry->purify char 12. Characterize (NMR, IR, MP) purify->char

Caption: Workflow for Friedel-Crafts acylation of anisole.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzophenone using Aluminum Chloride Catalyst

This protocol describes the classic Friedel-Crafts acylation using a strong Lewis acid catalyst.[1][7]

Materials:

  • Anisole (1.0 eq.)

  • Benzoyl chloride (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 eq.)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Three-neck round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer, and stir bar.

Procedure:

  • Reaction Setup: Assemble a thoroughly dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[1][2]

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) to the flask, followed by anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice-water bath.[13][14]

  • Dissolve anisole (1.0 eq.) and benzoyl chloride (1.0 eq.) in anhydrous dichloromethane and place the solution in the dropping funnel.[7]

  • Reaction: Add the anisole/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5°C.[10] After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[14] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][15]

  • Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 150 g) and concentrated HCl (50 mL).[7][10] This step hydrolyzes the aluminum chloride-ketone complex.[10][16]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.[13][15]

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][14]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[9] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[7][13]

  • Purification: The crude product, which may be an oil that solidifies upon standing, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.[7][10]

Protocol 2: Synthesis of Benzophenone Derivatives using a Solid Acid (Zeolite) Catalyst

This protocol offers an alternative using a reusable and more environmentally benign solid acid catalyst.[3][8]

Materials:

  • Anisole (e.g., 2.5 eq.)

  • Benzoyl chloride (1.0 eq.)

  • HBEA or Hβ Zeolite catalyst (calcined)

  • Dichloromethane (for dilution)

  • Pressure tube with a magnetic stir bar.

Procedure:

  • Catalyst Activation: Prior to the reaction, the zeolite catalyst should be freshly calcined (activated by heating).

  • Reaction Setup: Add anisole and the calcined zeolite catalyst to a pressure tube equipped with a magnetic stir bar.[8][14]

  • Reaction: Place the tube in an oil bath and begin vigorous stirring (e.g., 650 rpm).[8] Heat the mixture to the desired temperature (e.g., 120°C).[8][17]

  • Once the temperature is stable, add the benzoyl chloride to the mixture. Seal the pressure vessel and maintain the reaction at temperature for the required time (e.g., 1 to 24 hours), monitoring as needed by GC or TLC.[8][14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Dilute the reaction mixture with a suitable solvent like dichloromethane and separate the solid catalyst by filtration.[8]

  • Purification: Wash the filtrate with a sodium bicarbonate solution and water. Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Safety and Handling Precautions

  • Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is corrosive and reacts violently with water. It is highly hygroscopic and must be handled with care in a moisture-free environment.[5]

  • Acylating Agents: Acyl chlorides like benzoyl chloride are corrosive and lachrymatory.[10] All manipulations should be performed in a well-ventilated fume hood.

  • Acids: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.[10]

  • The quenching process is highly exothermic and releases HCl gas; therefore, it must be performed slowly and with vigorous stirring in an ice bath within a fume hood.[13]

Product Characterization

The identity and purity of the synthesized benzophenone derivative should be confirmed using standard analytical techniques:

  • Melting Point: To assess the purity of the final crystalline product.[12]

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, particularly the para-substitution pattern on the anisole ring.[9][12]

  • Infrared (IR) Spectroscopy: To identify the characteristic aryl ketone carbonyl (C=O) stretch.[9][11]

References

Application Notes and Protocols for the Synthesis of Poly Ether Ketone (PEK) from 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly Ether Ketone (PEK) is a high-performance thermoplastic belonging to the polyaryletherketone (PAEK) family. Its exceptional thermal stability, mechanical strength, and chemical resistance make it a material of interest for demanding applications, including in the medical and pharmaceutical fields. This document provides detailed application notes and experimental protocols for the synthesis of PEK through the nucleophilic aromatic substitution-based self-condensation of 4-Chloro-4'-hydroxybenzophenone (CHBP).

The synthesis is a two-step process. First, the monomer, this compound, is synthesized and meticulously purified. The purity of the monomer is critical for achieving a high molecular weight polymer. Subsequently, the purified monomer undergoes polymerization to yield PEK.

Monomer Synthesis and Purification: this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between p-chlorobenzoyl chloride and phenol (B47542) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge 300 ml of o-dichlorobenzene followed by the cautious addition of 200 g of anhydrous aluminum chloride.

  • Prepare a solution of 103.4 g of phenol dissolved in 100 ml of o-dichlorobenzene and add it to the flask over 2 hours while maintaining the temperature at 30-35°C.

  • Stir the resulting mixture for one hour at 30-35°C.

  • Prepare a solution of 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene and add it to the reaction mixture over 2 hours, ensuring the temperature is maintained at 30-35°C. Apply cooling as the reaction is exothermic.

  • After the addition is complete, heat the reaction mass to 80°C and maintain this temperature for 12 hours.

  • Cool the reaction mixture and slowly pour it into a vessel containing 0.5N HCl to precipitate the crude product.

  • Filter the precipitated solids and wash them thoroughly with water.

Purification Protocol for this compound

High-purity monomer is essential for successful polymerization. The crude product can be purified by crystallization.

  • Dissolve the crude solid in a sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate to re-precipitate the this compound.

  • For further purification, dissolve the product in a mixture of toluene and acetone (e.g., 90:10 v/v) at an elevated temperature (e.g., 80°C).[1]

  • Add a small amount of activated carbon to the solution and stir.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to 15-25°C to crystallize the purified product.

  • Filter the crystalline material and dry it under vacuum. The expected purity should be >99.5%.[2]

Quantitative Data for Monomer Synthesis
ParameterValueReference
Crude Yield~85%[2]
Overall Yield after Purification65-72%[2]
Purity after Crystallization>99.9% (by HPLC)[2]
Melting Point180-181°C[2]

Polymerization of this compound to Poly Ether Ketone (PEK)

The synthesis of PEK from this compound proceeds via a nucleophilic aromatic substitution self-condensation reaction. The hydroxyl group of one monomer is converted to its alkali metal salt, which then acts as a nucleophile to displace the chlorine atom on another monomer, forming the ether linkage.

Experimental Protocol: Synthesis of PEK

Materials:

  • Purified this compound (CHBP)

  • Sodium carbonate (anhydrous)

  • Diphenyl sulfone (DPS)

  • Chlorobenzene (B131634)

  • Nitrogen gas supply

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the purified this compound and diphenyl sulfone.

  • Add a stoichiometric amount of anhydrous sodium carbonate to form the sodium salt of the monomer in situ.

  • Heat the mixture under a nitrogen atmosphere to a temperature range of 280-330°C.[3] A typical polymerization temperature is 330°C.[1]

  • Maintain the reaction at this temperature for a specified period, typically 1-3 hours, to allow for the polymerization to proceed.[3]

  • The viscosity of the reaction mixture will increase as the polymer chains grow.

  • After the desired polymerization time, cool the reaction mixture to approximately 300°C.

  • Discharge the hot reaction mixture into a separate vessel containing stirred chlorobenzene at 130°C to precipitate the polymer.[1][3]

  • Filter the polymer at 130°C.

  • To remove the diphenyl sulfone solvent, reflux the polymer cake with fresh chlorobenzene and filter again. Repeat this washing step 4-5 times.[1][3]

  • Finally, reflux the polymer with water to remove any remaining mineral salts.

  • Dry the purified PEK polymer to obtain a solid product.

Quantitative Data for PEK Synthesis
ParameterValueReference
Polymerization Temperature280-330°C[3]
Reaction Time1-3 hours[3]
Polymer Yield~95%[1][3]
Inherent Viscosity (0.25% in 98% H₂SO₄)~0.92 dL/g[1][3]

Visualizations

Chemical Reaction Pathway

Caption: Synthesis of Poly Ether Ketone (PEK) from this compound.

Experimental Workflow

Experimental_Workflow cluster_monomer_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization M1 Friedel-Crafts Acylation: p-chlorobenzoyl chloride + phenol M2 Crude Product Precipitation M1->M2 M3 Purification by Crystallization M2->M3 M4 High-Purity Monomer (>99.5%) M3->M4 P1 Polymerization of Monomer in Diphenyl Sulfone M4->P1 Initiates Polymerization P2 Precipitation of Polymer P1->P2 P3 Washing with Chlorobenzene P2->P3 P4 Washing with Water P3->P4 P5 Drying P4->P5 P6 Final PEK Polymer P5->P6

Caption: Experimental workflow for the synthesis of PEK.

References

Application Notes and Protocols: 4-Chloro-4'-hydroxybenzophenone as an Intermediate for Dyes and Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-hydroxybenzophenone is a versatile aromatic ketone that serves as a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, featuring a hydroxyl group and a halogenated phenyl ring, allows for diverse chemical modifications, making it a valuable building block in the production of dyes and as a functional ingredient in cosmetic formulations. This document provides detailed application notes and experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 42019-78-3[1][2]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.67 g/mol [1]
Appearance White to off-white or creamish to yellow-brown crystalline powder[1][3]
Melting Point 177-182 °C[1][3]
Purity ≥ 98.0%[3]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]

Applications in the Cosmetics Industry

This compound is primarily utilized in the cosmetics industry as a UV absorber to protect the skin and hair from the damaging effects of ultraviolet radiation.[1] Its mechanism of action involves the absorption of UV light and its conversion into less harmful forms of energy.[4] It can be incorporated into a variety of cosmetic formulations, including sunscreens, lotions, and other personal care products, to enhance their photostability and provide effective UV protection.[2]

General Formulation Protocol for a UV-Protective Cream

This protocol is a general guideline for incorporating this compound into a cosmetic cream formulation. The exact percentages of ingredients should be optimized based on the desired final product characteristics.

Materials:

  • This compound

  • Oil phase ingredients (e.g., cetyl alcohol, stearic acid, glyceryl stearate)

  • Water phase ingredients (e.g., deionized water, glycerin, propylene (B89431) glycol)

  • Emulsifier (e.g., polysorbate 60)

  • Preservative (e.g., phenoxyethanol)

  • Thickener (e.g., carbomer)

  • Neutralizing agent (e.g., triethanolamine)

  • Fragrance (optional)

Procedure:

  • Prepare the Oil Phase: In a heat-resistant beaker, combine the oil phase ingredients and this compound. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • Prepare the Water Phase: In a separate beaker, combine the water phase ingredients and heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the water phase to the oil phase with continuous stirring. Maintain the temperature at 70-75°C for 10-15 minutes to ensure proper emulsification.

  • Cooling: Remove the emulsion from the heat and allow it to cool while stirring gently.

  • Add Thickener: When the temperature is around 40-45°C, add the thickener and stir until the cream thickens.

  • Neutralization and Additives: Neutralize the mixture with a suitable agent to the desired pH. Add the preservative and fragrance (if using) and stir until homogeneous.

  • Final Product: Allow the cream to cool to room temperature.

Applications in the Dye Industry

This compound serves as a crucial intermediate in the synthesis of various dyes. The presence of the hydroxyl and chloro groups provides reactive sites for further chemical transformations, allowing for the creation of a wide range of colored compounds. While specific examples of dyes synthesized directly from this intermediate are not extensively detailed in the readily available literature, its structural motifs are common in disperse dyes and other dye classes.

Conceptual Workflow for Dye Synthesis

DyeSynthesis CHBP This compound Reaction1 Reaction with Diazo Compound CHBP->Reaction1 Reaction2 Nucleophilic Substitution of Chlorine CHBP->Reaction2 Reaction3 Esterification/Etherification of Hydroxyl Group CHBP->Reaction3 AzoDye Azo Dye Reaction1->AzoDye SubstitutedDye Substituted Benzophenone Dye Reaction2->SubstitutedDye ModifiedDye Functionally Modified Dye Reaction3->ModifiedDye

Caption: Conceptual pathways for dye synthesis using this compound as a starting material.

Experimental Protocols for the Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the most common being Friedel-Crafts acylation and the Fries rearrangement.

Synthesis via Friedel-Crafts Acylation

This method involves the acylation of phenol (B47542) with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

Procedure:

  • In a round-bottom flask, charge the solvent (e.g., 300 ml o-dichlorobenzene) followed by anhydrous aluminum chloride (e.g., 200 g).

  • Slowly add a solution of phenol (e.g., 103.4 g) dissolved in the solvent (e.g., 100 ml o-dichlorobenzene) over 2 hours, maintaining the temperature at 30-35°C.

  • Stir the reaction mixture for one hour at 30-35°C.

  • Add a solution of p-chlorobenzoyl chloride (e.g., 175 g) in the solvent (e.g., 100 ml o-dichlorobenzene) over 2 hours at 30-35°C. Apply cooling as the reaction is exothermic.

  • Heat the reaction mass to 80-90°C and maintain this temperature for 12 hours.

  • Cool the reaction mixture and quench it by pouring it into 0.5N HCl.

  • Filter the precipitated solid and wash it with water.

  • For purification, dissolve the crude product in a sodium hydroxide solution, filter, and then acidify to re-precipitate the product.

  • Further purification can be achieved by crystallization from a mixture of toluene and acetone to yield a product with >99.5% purity.

Quantitative Data for Friedel-Crafts Acylation

ParameterValueReference
Reactants Phenol, p-Chlorobenzoyl chloride[5]
Catalyst Aluminum chloride (AlCl₃)[5]
Solvent o-Dichlorobenzene or Nitrobenzene[5]
Reaction Temperature 30-120°C[5]
Crude Yield ~85%[5]
Crude Purity >95%[5]
Final Yield (after purification) 71-72%[5]
Final Purity (after purification) >99.5%[5]
Synthesis via Fries Rearrangement

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone. In this case, phenyl p-chlorobenzoate is rearranged in the presence of a catalyst.

Materials:

  • Phenyl p-chlorobenzoate

  • Aluminum chloride or Trifluoromethanesulfonic acid

  • Solvent (e.g., chlorobenzene)

Procedure (using Aluminum Chloride):

  • Heat phenyl p-chlorobenzoate with aluminum chloride in refluxing chlorobenzene (B131634) for 10 hours.

  • Alternatively, the reaction can be performed without a solvent by heating the mixture of phenyl p-chlorobenzoate and aluminum chloride to 120-160°C for a specified time.

  • After the reaction is complete, cool the mixture and treat it with acid to decompose the aluminum chloride complex and precipitate the product.

  • Filter and purify the product by crystallization.

Quantitative Data for Fries Rearrangement

ParameterValueReference
Reactant Phenyl p-chlorobenzoate[6]
Catalyst Aluminum chloride or Trifluoromethanesulfonic acid[6]
Solvent Chlorobenzene or solvent-free[6]
Yield (AlCl₃ in refluxing chlorobenzene) 52%[6]
Yield (Trifluoromethanesulfonic acid) 94%[6]

Logical Workflow for Synthesis and Application

workflow cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate Reactants Raw Materials (e.g., Phenol, p-Chlorobenzoyl chloride) SynthesisMethod Synthesis Method (Friedel-Crafts or Fries Rearrangement) Reactants->SynthesisMethod Purification Purification (Crystallization) SynthesisMethod->Purification FinalProduct Pure this compound Purification->FinalProduct Cosmetics Cosmetic Formulation (UV Absorber) FinalProduct->Cosmetics Dyes Dye Synthesis FinalProduct->Dyes EndProductCosmetics Sunscreen/Lotion Cosmetics->EndProductCosmetics EndProductDyes Dyes Dyes->EndProductDyes

Caption: Overall workflow from synthesis to application of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the cosmetic and dye industries. The synthesis protocols provided, particularly the Friedel-Crafts acylation, offer high yields and purity, making it a commercially viable compound. Its function as a UV absorber in cosmetics is well-established, although specific performance data can vary with formulation. Its potential as a dye intermediate is evident from its chemical structure, providing a platform for the development of new colorants. The information and protocols in this document are intended to serve as a comprehensive resource for professionals in research and development.

References

Troubleshooting & Optimization

Optimizing yield and purity in 4-Chloro-4'-hydroxybenzophenone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 4-Chloro-4'-hydroxybenzophenone (B194592) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] This one-pot synthesis is favored for its use of relatively inexpensive starting materials and potential for high yields.[1]

Q2: What are the typical yields and purity levels I can expect?

A2: With optimized conditions, it is possible to achieve a crude yield of around 85% with a purity of over 95%.[1] Following purification steps such as recrystallization, an overall yield of 72% with a purity exceeding 99.5% can be attained.[1] Some methods, such as those starting from anisole, report yields as high as 94.5%.[4]

Q3: Are there alternative synthesis routes?

A3: Yes, other methods include the Fries rearrangement of phenyl p-chlorobenzoate and a process involving the reaction of p-chlorobenzonitrile with phenol.[2][5][6] The Fries rearrangement can yield the desired product, but the efficiency may vary depending on the specific conditions.[2][6]

Q4: What are the key safety precautions to consider during the synthesis?

A4: The Friedel-Crafts acylation reaction is exothermic and requires careful temperature control.[1] Anhydrous aluminum chloride is highly reactive with water and releases HCl gas, so the reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Low Product Yield
Potential Cause Recommended Solution
Moisture in the reaction setup Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are crucial.
Insufficient catalyst The molar ratio of AlCl₃ to the limiting reagent is critical. A higher concentration of the catalyst can influence the ratio of C- to O-acylation.[2] An excess of AlCl₃ is often used to drive the reaction towards the desired C-acylated product.
Inadequate reaction temperature or time The reaction temperature typically ranges from 30°C to 120°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. One documented procedure involves heating to 80°C and maintaining this temperature for 12 hours.[1]
Suboptimal solvent The choice of solvent can significantly impact the reaction outcome. O-dichlorobenzene and nitrobenzene (B124822) are commonly used inert solvents.[1] Some newer methods utilize ethylene (B1197577) dichloride.[3]
Loss of product during workup During the quenching step with dilute HCl, ensure the product fully precipitates. Thoroughly wash the filtered solid to remove impurities but avoid excessive washing that could dissolve the product.
Low Product Purity (Presence of Impurities)
Potential Cause Recommended Solution
Formation of isomers (e.g., o-hydroxybenzophenone) The primary cause is often related to the reaction temperature and catalyst concentration. Maintaining the recommended temperature range can minimize the formation of the ortho isomer.
Presence of unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry of reactants or prolonging the reaction time may be necessary.
Side reactions The Friedel-Crafts acylation can have limitations, including the potential for polysubstitution, though this is less common with deactivated substrates.[7]
Ineffective purification A multi-step purification process is often required. Dissolving the crude product in a sodium hydroxide (B78521) solution, followed by filtration and acidification, is an effective method to remove non-phenolic impurities.[1][8] Subsequent recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon (e.g., toluene) and a polar solvent (e.g., acetone), can significantly improve purity.[1] The use of activated charcoal during recrystallization can help remove colored impurities.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Phenol and p-Chlorobenzoyl Chloride

This protocol is based on a documented one-pot synthesis method.[1]

Materials:

  • Phenol

  • p-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • o-Dichlorobenzene (ODCB)

  • 0.5N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Toluene (B28343)

  • Acetone

Procedure:

  • In a round-bottom flask, charge o-dichlorobenzene followed by the addition of AlCl₃.

  • Slowly add a solution of phenol dissolved in o-dichlorobenzene to the flask over a period of 2 hours, maintaining a temperature of 30-35°C.

  • Stir the reaction mixture for one hour at 30-35°C.

  • Add a solution of p-chlorobenzoyl chloride in o-dichlorobenzene to the reaction mixture over 2 hours, ensuring the temperature is maintained at 30-35°C. Note that this reaction is exothermic, and cooling may be required.

  • Heat the reaction mass to 80°C and maintain this temperature for 12 hours.

  • After the reaction is complete, cool the mixture and quench it by pouring it into a 0.5N HCl solution.

  • Filter the precipitated solid and wash it with water. This is the crude this compound.

  • For purification, dissolve the crude product in a sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate to re-precipitate the purified product.

  • For further purification to achieve polymerization-grade material, perform a recrystallization using a mixture of toluene and acetone, with the addition of activated charcoal.

  • Filter the crystalline material and dry to obtain the final product.

Data Presentation

Table 1: Summary of Yield and Purity Data from a Representative Synthesis [1]

StageYieldPurity
Crude Product 85%>95%
After NaOH wash & Acidification --
Final Product after Recrystallization 72% (overall)>99.9% (HPLC)

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Crude Isolation cluster_purification Purification A 1. Charge ODCB & AlCl₃ B 2. Add Phenol Solution (30-35°C) A->B C 3. Stir for 1 hour B->C D 4. Add p-Chlorobenzoyl Chloride Solution (30-35°C) C->D E 5. Heat to 80°C for 12 hours D->E F 6. Quench with 0.5N HCl E->F G 7. Filter & Wash Solid F->G H Crude Product G->H I 8. Dissolve in NaOH Solution H->I J 9. Filter I->J K 10. Acidify to Precipitate J->K L 11. Recrystallize from Toluene/Acetone K->L M Final Pure Product L->M

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed q1 Was the reaction setup completely anhydrous? start->q1 sol1 Dry all glassware thoroughly. Use anhydrous reagents/solvents. Run under inert atmosphere. q1->sol1 No q2 Was the AlCl₃ to reactant ratio optimized? q1->q2 Yes ans1_yes Yes ans1_no No sol2 Increase the molar ratio of AlCl₃. q2->sol2 No q3 Were reaction time and temperature adequate? q2->q3 Yes ans2_yes Yes ans2_no No sol3 Increase reaction time and/or temperature. Monitor by TLC. q3->sol3 No end_node Re-evaluate Workup Procedure q3->end_node Yes ans3_yes Yes ans3_no No

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

Reducing isomeric impurities in Friedel-Crafts acylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce isomeric impurities in the Friedel-Crafts acylation of phenols.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of phenols, focusing on minimizing the formation of isomeric impurities.

Issue 1: Predominant O-Acylation Product (Phenyl Ester) Instead of C-Acylation (Hydroxyaryl Ketone)

Question: My reaction is primarily yielding the phenyl ester (O-acylated product) rather than the desired hydroxyaryl ketone (C-acylated product). How can I favor C-acylation?

Answer: The competition between O-acylation (kinetic product) and C-acylation (thermodynamic product) is a common challenge.[1] Here are strategies to favor the formation of the C-acylated product:

  • Catalyst Concentration: High concentrations of a Lewis acid catalyst, often in stoichiometric amounts or greater, promote C-acylation.[2][3] The Lewis acid can coordinate with the initially formed phenyl ester, facilitating its rearrangement to the more stable hydroxyaryl ketone via the Fries rearrangement.[4][5] In contrast, low catalyst concentrations or base-catalyzed conditions tend to favor O-acylation.[3]

  • Fries Rearrangement: If you have already isolated the phenyl ester, you can subject it to Fries rearrangement conditions to obtain the desired C-acylated product.[4][6] This is typically achieved by treating the ester with a Lewis acid.[5]

  • Protecting Groups: Protecting the phenolic hydroxyl group as a silyl (B83357) ether before acylation can direct the reaction towards C-acylation. The silyl group can then be removed during the workup.

Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

Question: My reaction produces a mixture of ortho- and para-hydroxyaryl ketones. How can I selectively synthesize one isomer?

Answer: The ratio of ortho to para isomers is influenced by several factors, primarily in the context of the Fries rearrangement, which often follows the initial acylation.[4][6]

  • Temperature: Temperature is a critical factor in controlling regioselectivity.

    • Low temperatures (typically below 60°C) favor the formation of the para isomer (kinetic control).[5][6][7]

    • High temperatures (often above 160°C) favor the formation of the ortho isomer (thermodynamic control).[6][7][8] The ortho isomer is stabilized by the formation of a chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[4][7]

  • Solvent Polarity:

    • Non-polar solvents tend to favor the formation of the ortho product.[4][7]

    • Polar solvents can preferentially solvate the acylium ion, allowing it to migrate to the less sterically hindered para position.[4][7]

  • Choice of Catalyst: Certain catalyst systems exhibit high regioselectivity. For instance, zinc chloride on alumina (B75360) (ZnCl₂/Al₂O₃) under microwave conditions has been shown to be highly selective for ortho-acylation.[9][10]

  • Steric Hindrance: The steric bulk of the acylating agent and any substituents on the phenol (B47542) can influence the ortho/para ratio, often favoring the less sterically hindered para product.[11]

Logical Workflow for Troubleshooting Isomeric Impurities

G start Start: Undesired Isomer(s) Detected check_product Identify Primary Impurity: O-Acylation or Wrong Regioisomer? start->check_product o_acylation Issue: Predominant O-Acylation check_product->o_acylation O-Acylation regioisomer Issue: Mixture of Ortho/Para Isomers check_product->regioisomer Regioisomer increase_catalyst Increase Lewis Acid Concentration o_acylation->increase_catalyst fries_rearrangement Perform Fries Rearrangement on Ester o_acylation->fries_rearrangement protecting_group Use Protecting Group for -OH o_acylation->protecting_group adjust_temp Adjust Reaction Temperature regioisomer->adjust_temp change_solvent Change Solvent Polarity regioisomer->change_solvent change_catalyst Use Regioselective Catalyst regioisomer->change_catalyst low_temp Low Temp for Para adjust_temp->low_temp high_temp High Temp for Ortho adjust_temp->high_temp nonpolar_solvent Non-polar for Ortho change_solvent->nonpolar_solvent polar_solvent Polar for Para change_solvent->polar_solvent

Caption: Troubleshooting workflow for isomeric impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
ReactionTemperatureSolventMajor ProductReference
Fries RearrangementHigh (>160°C)Non-polarortho[6][7][8]
Fries RearrangementLow (<60°C)Polarpara[5][6][7]
Table 2: Catalyst Systems for Highly Ortho-Selective Acylation
Catalyst SystemAcylating AgentConditionsSelectivityReference
ZnCl₂ on Al₂O₃Carboxylic AcidsSolvent-free, MicrowaveHigh ortho-selectivity[9][10]
CuCl₂ with PPh₃Aryl AldehydesToluene, 110°CExclusively ortho[10]
Anionic Fries RearrangementN/A (intramolecular)Strong base (e.g., LDA)Exclusively ortho[4][10]

Experimental Protocols

Protocol 1: Selective para-Acylation via Fries Rearrangement at Low Temperature

This protocol is adapted for the synthesis of p-hydroxyacetophenone from phenyl acetate (B1210297).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place phenyl acetate (1 equivalent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in portions.

  • Solvent: Add a polar solvent such as nitrobenzene.

  • Reaction: Stir the mixture at a low temperature (e.g., 25°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Selective ortho-Acylation using ZnCl₂/Al₂O₃ under Microwave Irradiation

This protocol describes a method for the direct ortho-acylation of phenols.[10]

  • Catalyst Preparation: Prepare the ZnCl₂/Al₂O₃ catalyst by mixing zinc chloride and alumina.

  • Reaction Mixture: In a microwave-safe reaction vessel, mix the phenol (1 equivalent), the carboxylic acid (1.2 equivalents), and the ZnCl₂/Al₂O₃ catalyst.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., a few minutes).

  • Workup: After cooling, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The product can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

G cluster_0 Reaction Pathways phenol Phenol + Acylating Agent o_acylation O-Acylation (Kinetic Control) phenol->o_acylation Low [Lewis Acid] c_acylation Direct C-Acylation phenol->c_acylation High [Lewis Acid] phenyl_ester Phenyl Ester o_acylation->phenyl_ester fries Fries Rearrangement phenyl_ester->fries Lewis Acid ortho_product Ortho-Hydroxyaryl Ketone (Thermodynamic Product) c_acylation->ortho_product High Temp Non-polar Solvent para_product Para-Hydroxyaryl Ketone (Kinetic Product) c_acylation->para_product Low Temp Polar Solvent fries->ortho_product High Temp Non-polar Solvent fries->para_product Low Temp Polar Solvent

Caption: Pathways to O- and C-acylated products.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation of phenols challenging?

A1: The hydroxyl group of the phenol can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating it.[3] Additionally, the hydroxyl group is a strong activating group, which can lead to multiple acylations. Phenols are also bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[3]

Q2: What is the Fries rearrangement and how is it related to Friedel-Crafts acylation of phenols?

A2: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[4][5] It is highly relevant because the O-acylated product (phenyl ester) formed under certain Friedel-Crafts conditions can rearrange to the C-acylated product (hydroxyaryl ketone) in the presence of a Lewis acid.[3] This rearrangement can be used to an advantage to produce the desired C-acylated product from an O-acylated intermediate.

Q3: Can I use protecting groups to improve the outcome of the reaction?

A3: Yes, protecting the phenolic hydroxyl group, for example as a silyl ether, can be an effective strategy. This prevents O-acylation and the deactivation of the catalyst by the hydroxyl group, thereby favoring direct C-acylation on the aromatic ring. The protecting group is then removed in a subsequent step.

Q4: Are there "greener" alternatives to traditional Lewis acid catalysts like AlCl₃?

A4: Yes, there is growing interest in developing more environmentally friendly catalysts. These include solid acid catalysts like zeolites and modified clays, which can be easily separated from the reaction mixture and potentially reused.[12] For example, ZSM-5 zeolite has been shown to selectively produce the para-acylated product.[13]

Q5: How does steric hindrance affect the regioselectivity?

A5: Steric hindrance from bulky acylating agents or substituents on the phenolic ring can make the ortho positions less accessible to the incoming electrophile. This often leads to a higher proportion of the para isomer, which is sterically less hindered.[11]

References

Purification of crude 4-Chloro-4'-hydroxybenzophenone by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-Chloro-4'-hydroxybenzophenone (B194592) (4-CHBP) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique based on the differences in solubility between the desired compound and its impurities in a specific solvent or solvent system.[1][2] The ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[1] Impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or insoluble in the hot solvent (removable by hot filtration).[2] As the hot, saturated solution cools, the solubility of 4-CHBP decreases, causing it to crystallize out in a purer form.[1]

Q2: What are the common impurities in crude this compound?

A2: The impurity profile depends on the synthetic route. Common impurities can include unreacted starting materials such as phenol (B47542) and p-chlorobenzoyl chloride, or isomeric by-products like 4-Chloro-2'-hydroxybenzophenone.[3] The presence of these impurities can lower the melting point and affect the color of the final product. This compound itself is also known as an impurity in the production of Fenofibrate.[4][5]

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: Several solvent systems can be effective. Methanol (B129727) is commonly used for recrystallization.[6][7] Mixed solvent systems are also highly effective; for instance, a mixture of an aromatic hydrocarbon like toluene (B28343) with a polar solvent such as acetone (B3395972) or methanol has been successfully used.[3] For similar compounds, alcohol-water mixtures (e.g., ethanol-water or methanol-water) are also employed to optimize crystal yield.[2]

Q4: What is the expected melting point and appearance of pure this compound?

A4: Pure this compound should be a white to off-white crystalline powder.[4][8][9] Its melting point is consistently reported in the range of 175°C to 182°C.[4][8][9][10][11] A melting point below this range or a broad melting range often indicates the presence of impurities.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₃H₉ClO₂[5][8][11][12][13]
Molecular Weight 232.66 g/mol [5][8][11][12]
Appearance White to off-white crystalline powder[4][8][9][12][13]
Melting Point 175 - 182 °C[4][8][9][10][11]
Purity (Typical) ≥98% (by HPLC/GC)[4][9][10]
Solubility Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid.[12][13]

Troubleshooting Guide

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[14][15]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.[15]

  • Possible Cause 2: The solution is supersaturated. The solution may require a nucleation site to initiate crystal growth.[14]

    • Solution 1: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation.[14][15]

    • Solution 2: Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.[14]

    • Solution 3: Cool the flask in an ice-salt bath to further decrease the solubility of the compound.[14]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent. This can cause the solute to melt and separate as a liquid.[14]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[14][15]

  • Possible Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, leading to oiling.

    • Solution: Consider pre-purification steps if the crude material is highly impure. Adding activated charcoal during the hot dissolution stage can sometimes help by adsorbing impurities.[15]

Problem: The yield of recovered crystals is very low.

  • Possible Cause 1: Incomplete crystallization. A significant amount of the product may remain dissolved in the mother liquor.[15]

    • Solution: Ensure the solution is cooled sufficiently, preferably in an ice bath for at least 30 minutes, to maximize crystal formation.

  • Possible Cause 2: Premature crystallization during hot filtration. The compound may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent clogging.

  • Possible Cause 3: Using too much solvent for rinsing. Washing the collected crystals with an excessive amount of cold solvent can re-dissolve some of the product.[1]

    • Solution: Rinse the crystals with a minimal amount of ice-cold solvent.[1]

Problem: The purified crystals are discolored or the melting point is still low.

  • Possible Cause 1: Colored impurities were not fully removed.

    • Solution: Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

  • Possible Cause 2: Inefficient crystallization. Rapid crystal formation can trap impurities within the crystal lattice.[15]

    • Solution: Allow the solution to cool more slowly and without disturbance. Insulating the flask can promote the formation of larger, purer crystals.[15] A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocol: Recrystallization using a Toluene-Methanol System

This protocol describes a method for purifying crude this compound using a mixed solvent system of toluene and methanol.[3]

Materials:

  • Crude this compound

  • Toluene

  • Methanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add toluene in a sufficient volume to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Co-solvent Addition: While the toluene mixture is boiling, add methanol dropwise until the solid completely dissolves. Be careful not to add a large excess of methanol to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Characterization: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point within the range of 175-182°C indicates high purity.[4][8][9][10][11]

Visual Guides

G cluster_legend Legend Problem Problem Question Observation Solution Solution start Recrystallization Outcome Unsatisfactory no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield impure Impure Product (Low MP / Discolored) start->impure q_clear Is solution clear? no_crystals->q_clear sol_scratch Scratch flask / Add seed crystal q_clear->sol_scratch Yes sol_boil Too much solvent. Boil off excess. q_clear->sol_boil No (cloudy but no crystals) sol_reheat Re-heat, add more solvent, cool slowly. oiling_out->sol_reheat sol_cool Cool longer / in ice bath. low_yield->sol_cool sol_rinse Use minimal ice-cold rinse solvent. low_yield->sol_rinse sol_charcoal Use activated charcoal. impure->sol_charcoal sol_recrystallize Cool slowly or re-recrystallize. impure->sol_recrystallize

Caption: Troubleshooting workflow for common recrystallization issues.

Purification_Logic crude Crude 4-CHBP (with impurities) step1 1. Dissolve in minimum hot solvent crude->step1 hot_solution Hot Saturated Solution (4-CHBP + Soluble Impurities) step1->hot_solution step2 2. Hot Filtration (optional) hot_solution->step2 insoluble_imp Insoluble Impurities step2->insoluble_imp Removed step3 3. Cool Slowly step2->step3 Clear Filtrate step4 4. Vacuum Filtration step3->step4 Crystal Slurry pure Pure 4-CHBP Crystals step4->pure Isolated mother_liquor Mother Liquor (Soluble Impurities) step4->mother_liquor Removed

Caption: Logical workflow of the recrystallization purification process.

References

Troubleshooting low yield in Fries rearrangement of phenyl p-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Fries rearrangement of phenyl p-chlorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield or no product formation in my Fries rearrangement of phenyl p-chlorobenzoate. What are the potential causes?

Low or no yield in a Fries rearrangement can stem from several critical factors. Here are the most common issues to investigate:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure your AlCl₃ is fresh, has been stored in a desiccator, and is handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Even brief exposure to atmospheric moisture can significantly deactivate the catalyst.

  • Insufficient Catalyst: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is needed. This is because the catalyst complexes with both the starting ester and the resulting hydroxy aryl ketone product. A molar ratio of AlCl₃ to ester of 1.1:1 or higher is generally recommended.

  • Inappropriate Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the selectivity between the ortho and para products.

    • Temperatures that are too low may lead to an incomplete or very slow reaction.

    • Excessively high temperatures can cause decomposition of the starting material and products, leading to charring and the formation of side products, which will lower the isolated yield.[1]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Substrate Quality: Ensure the starting material, phenyl p-chlorobenzoate, is pure. Impurities can interfere with the reaction.

Q2: My reaction is working, but the yield of the desired isomer is low. How can I improve the ortho/para selectivity?

The ratio of the ortho (2-hydroxy-4'-chlorobenzophenone) to para (4-hydroxy-4'-chlorobenzophenone) product is highly dependent on the reaction conditions. You can favor one isomer over the other by adjusting the following:

  • Temperature: This is the most significant factor influencing selectivity.

    • To favor the para isomer: Use lower reaction temperatures, typically below 60°C.[2]

    • To favor the ortho isomer: Use higher reaction temperatures, often above 160°C.[2] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[1]

  • Solvent Polarity: The choice of solvent also plays a crucial role.

    • To favor the para isomer: Use polar solvents. These solvents can solvate the intermediate acylium cation, allowing it to migrate more freely to the less sterically hindered para position.[3]

    • To favor the ortho isomer: Use non-polar solvents or conduct the reaction neat (without solvent).[3][4]

Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

The formation of dark, insoluble byproducts is a common issue in Fries rearrangements, often due to:

  • High Reaction Temperature: As mentioned, excessive heat can lead to the decomposition of the starting materials and products. Carefully control the reaction temperature and avoid localized overheating.

  • Presence of Moisture: Water can react with the Lewis acid and the reaction intermediates, leading to side reactions and decomposition. Strict anhydrous conditions are essential.

  • Side Reactions: The acylium ion intermediate is a powerful electrophile and can lead to undesired side reactions, such as multiple acylations or polymerization, especially at high temperatures.

To minimize this, ensure meticulous temperature control, use fresh, anhydrous reagents and solvents, and consider running the reaction at a slightly lower temperature for a longer duration.

Q4: What are the common side products in the Fries rearrangement of phenyl p-chlorobenzoate?

Besides the desired ortho and para isomers, other potential byproducts include:

  • Phenol (B47542) and p-chlorobenzoic acid: These can result from the hydrolysis of the starting ester if moisture is present.

  • Di-acylated products: It's possible for the phenol ring to be acylated twice, leading to di-substituted ketones.

  • Other isomers: Small amounts of the meta-isomer may be formed, although this is generally disfavored.

Proper purification, typically by column chromatography or recrystallization, is necessary to isolate the desired product from these impurities.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the Fries rearrangement of phenyl p-chlorobenzoate.

CatalystSolventTemperature (°C)TimeYield of 4-hydroxy-4'-chlorobenzophenone (para-isomer)Reference
AlCl₃None120-1605 minGoodChemicalBook
AlCl₃None130 then 1601 h then 1 h10%ChemicalBook
AlCl₃ChlorobenzeneReflux10 h52%ChemicalBook
Trifluoromethanesulfonic acidNot specified45-55Not specified94%ChemicalBook

Experimental Protocols

Protocol 1: Synthesis of Phenyl p-Chlorobenzoate (Starting Material)

This protocol outlines the esterification of phenol with p-chlorobenzoyl chloride.

Materials:

  • Phenol

  • p-Chlorobenzoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add p-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl p-chlorobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fries Rearrangement of Phenyl p-Chlorobenzoate to Favor the para-Isomer

This protocol is adapted for the regioselective synthesis of 4-hydroxy-4'-chlorobenzophenone.

Materials:

  • Phenyl p-chlorobenzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (anhydrous)

  • Crushed ice

  • Dilute Hydrochloric Acid

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents).

  • Cool the flask in an ice-water bath and slowly add anhydrous nitrobenzene with stirring.

  • Dissolve phenyl p-chlorobenzoate (1.0 equivalent) in a small amount of anhydrous nitrobenzene and add it dropwise to the stirred suspension of AlCl₃.

  • Maintain the reaction temperature between 45-55°C.

  • Monitor the reaction progress by TLC. The reaction time can vary, so periodic sampling is recommended.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.

  • A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica (B1680970) gel column chromatography to isolate the pure 4-hydroxy-4'-chlorobenzophenone.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Fries_Rearrangement Start Low Yield Observed Check_Catalyst Check Catalyst (AlCl₃) Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Reagent Purity Start->Check_Purity Moisture Moisture Contamination? Check_Catalyst->Moisture Activity Quantity Sufficient Quantity? (>1 eq) Check_Catalyst->Quantity Stoichiometry Temperature Temperature Correct? Check_Conditions->Temperature Time Sufficient Reaction Time? Check_Conditions->Time Substrate_Purity Pure Starting Material? Check_Purity->Substrate_Purity Solution_Anhydrous Use Fresh, Anhydrous AlCl₃ Work under Inert Atmosphere Moisture->Solution_Anhydrous Yes Solution_Stoichiometry Increase AlCl₃ to 1.1-1.5 eq. Quantity->Solution_Stoichiometry No Solution_Temp Optimize Temperature (Low for para, High for ortho) Temperature->Solution_Temp No Solution_Time Monitor by TLC/HPLC Increase Reaction Time Time->Solution_Time No Solution_Purify Purify Starting Ester Substrate_Purity->Solution_Purify No

Caption: Troubleshooting workflow for low yield in the Fries rearrangement.

Ortho vs. Para Selectivity Pathway

Selectivity_Pathway Start Phenyl p-Chlorobenzoate + AlCl₃ Intermediate Acylium Ion Intermediate Start->Intermediate Conditions Reaction Conditions Intermediate->Conditions Ortho_Product Ortho Product (2-Hydroxy-4'-chlorobenzophenone) Conditions->Ortho_Product Thermodynamic Control Para_Product Para Product (4-Hydroxy-4'-chlorobenzophenone) Conditions->Para_Product Kinetic Control High_Temp High Temperature (>160°C) Non-polar Solvent High_Temp->Ortho_Product Low_Temp Low Temperature (<60°C) Polar Solvent Low_Temp->Para_Product

Caption: Factors influencing ortho vs. para selectivity in the Fries rearrangement.

References

Effect of solvent choice (o-dichlorobenzene, ethylene dichloride) on reaction outcome.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the selection and use of o-dichlorobenzene (ODCB) and ethylene (B1197577) dichloride (EDC) as solvents in chemical reactions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing between o-dichlorobenzene and ethylene dichloride as a reaction solvent?

A1: The choice between o-dichlorobenzene (an aromatic chlorinated solvent) and ethylene dichloride (an aliphatic chlorinated solvent) depends on several factors:

  • Reaction Temperature: ODCB has a much higher boiling point (180 °C) compared to EDC (83.5 °C), making it suitable for high-temperature reactions.

  • Solubility: The aromatic nature of ODCB makes it a good solvent for aromatic compounds, including many catalysts and starting materials used in cross-coupling reactions. EDC is a versatile solvent for a wide range of organic compounds.

  • Reaction Type: ODCB is often used in reactions requiring high temperatures, such as certain cross-coupling reactions, or as a solvent for poorly soluble materials. EDC is a common solvent for a variety of reactions, including Friedel-Crafts acylations and chlorinations.

  • Reactivity: While generally considered inert, both solvents can participate in or influence side reactions under certain conditions. EDC can be more susceptible to elimination reactions or reactions with strong nucleophiles.

Q2: How do the polarities of ODCB and EDC differ and how might this affect my reaction?

A2: While both are classified as polar aprotic solvents, they have different polarities which can influence reaction rates and selectivity. The difference in polarity can affect the stabilization of charged intermediates or transition states. For instance, a more polar solvent might accelerate a reaction that proceeds through a charged intermediate.

Q3: Are there any significant safety differences between ODCB and EDC?

A3: Yes, both are hazardous materials, but with different profiles. Ethylene dichloride is more volatile and flammable than o-dichlorobenzene. Both are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. EDC is also considered a potential carcinogen.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting in o-DichlorobenzeneTroubleshooting in Ethylene Dichloride
Poor Solubility of Reactants - Consider heating the reaction mixture to improve solubility, taking advantage of ODCB's high boiling point. - Ensure starting materials are fully dissolved before adding reagents.- Confirm solubility at the reaction temperature. - If a reactant is poorly soluble, consider a co-solvent if it does not interfere with the reaction.
Reaction Temperature Too Low - Gradually increase the reaction temperature in increments, monitoring for product formation and decomposition by TLC or GC.- Increase the temperature towards the boiling point of EDC (83.5 °C). - Consider a higher-boiling solvent if significantly more thermal energy is required.
Catalyst Inactivity - Ensure the catalyst is compatible with ODCB and the reaction temperature. - Some catalysts may degrade at the high temperatures often used with ODCB.- Verify the catalyst is active and suitable for the reaction conditions. - Ensure the solvent is anhydrous, as water can deactivate many catalysts.
Issue 2: Formation of Significant Side Products
Potential CauseTroubleshooting in o-DichlorobenzeneTroubleshooting in Ethylene Dichloride
Side Reactions due to High Temperature - Lower the reaction temperature to see if byproduct formation decreases. - High temperatures can sometimes lead to decomposition or undesired pathways.- Run the reaction at a lower temperature. - Consider if EDC is participating in the reaction (e.g., elimination).
Solvent-Influenced Selectivity - The aromatic nature of ODCB could favor certain side reactions. - If isomer formation is an issue, the solvent may be influencing regioselectivity.- The polarity of EDC might be stabilizing an undesired intermediate. - Experimenting with a solvent of different polarity may improve selectivity.
Reaction with Solvent - ODCB is generally inert but can react under harsh conditions.- EDC can undergo elimination to form vinyl chloride or react with strong nucleophiles. - Ensure your reagents are compatible with EDC.

Data Presentation

Table 1: Physical and Chemical Properties of o-Dichlorobenzene vs. Ethylene Dichloride

Propertyo-Dichlorobenzene (ODCB)Ethylene Dichloride (EDC)
CAS Number 95-50-1107-06-2
Molecular Formula C₆H₄Cl₂C₂H₄Cl₂
Molecular Weight 147.00 g/mol 98.96 g/mol
Boiling Point 180.5 °C83.5 °C
Melting Point -17 °C-35.7 °C
Density 1.30 g/cm³1.25 g/cm³
Solubility in Water Insoluble0.87 g/100 mL at 20 °C
Dipole Moment 2.50 D1.80 D
Flash Point 66 °C13 °C

Experimental Protocols

Protocol 1: Illustrative Suzuki-Miyaura Coupling in o-Dichlorobenzene

This is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add o-dichlorobenzene via syringe. Then, add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv).

  • Reaction: Heat the vigorously stirred mixture to 100-120 °C. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Illustrative Friedel-Crafts Acylation in Ethylene Dichloride

This is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the aromatic substrate and ethylene dichloride.

  • Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.0 equiv) dropwise from the addition funnel, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solvent-Specific Solutions Start Low Reaction Yield Solubility Poor Reactant Solubility Start->Solubility Temp Suboptimal Temperature Start->Temp Catalyst Catalyst Inactivation Start->Catalyst SideReaction Side Reactions Start->SideReaction Sol_ODCB ODCB: Increase Temp. Solubility->Sol_ODCB Aromatic Solvent Sol_EDC EDC: Check Co-solvent Solubility->Sol_EDC Aliphatic Solvent Temp_ODCB ODCB: Optimize High Temp. Temp->Temp_ODCB High BP Temp_EDC EDC: Increase to Reflux Temp->Temp_EDC Lower BP Cat_ODCB ODCB: Check Thermal Stability Catalyst->Cat_ODCB High Temp Rxn Cat_EDC EDC: Ensure Anhydrous Catalyst->Cat_EDC Moisture Sensitive Side_ODCB ODCB: Lower Temperature SideReaction->Side_ODCB High Temp Rxn Side_EDC EDC: Consider Solvent Reactivity SideReaction->Side_EDC Potential Reactivity

Caption: Troubleshooting workflow for low reaction yields.

Solvent_Effect_Pathway cluster_EDC Ethylene Dichloride (More Polar) cluster_ODCB o-Dichlorobenzene (Less Polar) Reactants Reactants (A + B) TS_Nonpolar Less Polar Transition State Reactants->TS_Nonpolar Pathway 1 TS_Polar More Polar Transition State Reactants->TS_Polar Pathway 2 Product Product (C) TS_Nonpolar->Product TS_Polar->Product EDC_note Stabilizes Polar TS (Faster Reaction) TS_Polar->EDC_note ODCB_note Less Stabilization of Polar TS (Slower Reaction) TS_Polar->ODCB_note

Caption: Effect of solvent polarity on reaction pathways.

Influence of temperature on regioselectivity in benzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Influence of Temperature on Regioselectivity

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of reaction temperature on the regioselectivity of benzophenone (B1666685) synthesis, primarily through Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing benzophenone derivatives, and why is temperature control important?

A1: The most common method for synthesizing benzophenones is the Friedel-Crafts acylation.[1] In this reaction, an aromatic compound reacts with a benzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[2] Temperature control is critical because Friedel-Crafts reactions are often exothermic. Excessively high temperatures can lead to the formation of unwanted side products and tar, while temperatures that are too low can significantly slow down or even halt the reaction.[2][3]

Q2: How does reaction temperature specifically influence the regioselectivity of the acylation?

A2: Temperature can affect the distribution of isomers (ortho, meta, para). In Friedel-Crafts acylation, the reaction is typically under kinetic control, where the sterically less hindered para-product is favored. Lower temperatures generally enhance this selectivity. At higher temperatures, there is a possibility of the reaction shifting towards thermodynamic control, which can lead to isomerization or the formation of different product ratios. For instance, while Friedel-Crafts acylation is generally selective, the related Friedel-Crafts alkylation shows a strong temperature dependence on isomer distribution.[4]

Q3: My reaction is producing a significant amount of tar-like material. What is the most likely cause?

A3: The formation of tarry matter is a common issue in Friedel-Crafts reactions and is almost always linked to the reaction temperature being too high.[3][5] If the temperature rises above an optimal range (often cited as 5-10°C for many standard benzophenone syntheses), the rate of side reactions, such as polymerization and polysubstitution, increases, leading to tar formation and a lower yield of the desired product.[2][3]

Q4: Can increasing the temperature improve my reaction yield without compromising selectivity?

A4: In some specific cases, yes. For certain substrates and solvent systems, increasing the temperature can significantly enhance the reaction rate and overall yield without negatively impacting regioselectivity. For example, in the Friedel-Crafts acetylation of 9H-fluorene, raising the temperature from 45°C to 83°C substantially increased reactivity while selectivity remained unaffected.[6] Similarly, the monoacetylation of 3,3′-dimethylbiphenyl in boiling 1,2-dichloroethane (B1671644) resulted in an almost quantitative yield of the desired 4-acetyl isomer.[7] However, this is not a general rule, and the optimal temperature must be determined for each specific reaction.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
  • Possible Cause 1: High Reaction Temperature

    • Explanation: The initial addition of reactants and the catalyst is highly exothermic. If this heat is not managed, localized hot spots can occur, leading to the formation of undesired isomers. Higher temperatures can sometimes allow for the thermodynamically favored product to form over the kinetically favored one.

    • Solution:

      • Maintain a consistently low temperature (e.g., 0-10°C) throughout the addition of the acylating agent.[2]

      • Use an efficient cooling bath, such as an ice-salt mixture, to dissipate heat effectively.[3]

      • Add the reactants dropwise over a prolonged period (e.g., 30-60 minutes) to prevent a rapid temperature spike.[2]

  • Possible Cause 2: Catalyst Choice

    • Explanation: Highly active Lewis acids like AlCl₃ can sometimes reduce selectivity at elevated temperatures.

    • Solution: Consider using a milder Lewis acid catalyst if high temperatures are required for other reasons.

Issue 2: Low or No Yield of Benzophenone Product
  • Possible Cause 1: Reaction Temperature is Too Low

    • Explanation: While high temperatures are problematic, a temperature that is too low can prevent the reaction from starting or cause it to proceed too slowly. Some procedures note that the reaction may not initiate below a certain threshold (e.g., 10°C).[3]

    • Solution:

      • Allow the reaction to initiate at a slightly higher temperature (e.g., 10-15°C) before applying more efficient cooling.[3]

      • Monitor for initial signs of reaction (e.g., evolution of HCl gas) before adding the bulk of the reactants under cooled conditions.[3]

  • Possible Cause 2: Catalyst Deactivation

    • Explanation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvent, or starting materials will deactivate the catalyst, leading to a failed reaction.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous solvents and reagents.

      • Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

Data Presentation: Temperature Effects on Acylation

The optimal temperature for Friedel-Crafts acylation is highly dependent on the substrate, solvent, and catalyst. The following tables summarize findings from various studies.

Table 1: Effect of Temperature on Yield and Selectivity in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Outcome
AnisoleBenzoyl ChlorideSnO₂ nanosheetsDichloromethane (B109758)50Optimal temperature for major yield of para-isomer (4-methoxybenzophenone).[8]
9H-FluoreneAcetyl ChlorideAlCl₃1,2-Dichloroethane0 - 45Reactivity and selectivity were largely unaffected in this range.[6]
9H-FluoreneAcetyl ChlorideAlCl₃1,2-Dichloroethane83Reactivity increased significantly without affecting selectivity.[6]
3,3'-dimethylbiphenylAcetyl ChlorideAlCl₃1,2-DichloroethaneBoilingYield of the 4-acetyl isomer increased to nearly 100%.[7]
BenzeneCarbon TetrachlorideAlCl₃Carbon Tetrachloride5 - 10Optimal range to maximize yield and minimize tar formation.[3][5]

Table 2: Comparison with Friedel-Crafts Alkylation: Temperature Effect on Isomer Distribution

Note: This data is for Friedel-Crafts alkylation , which is known to be more susceptible to temperature-based isomer changes than acylation, and is provided for comparative context.

Aromatic SubstrateAlkylating AgentTemperature (°C)% ortho Isomer% meta Isomer% para Isomer
Toluene (B28343)Methylating Agent0541729
TolueneMethylating Agent2536928
(Data sourced from Chemistry LibreTexts[4])

Experimental Protocols

Protocol: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

This protocol is a representative example illustrating the critical temperature control steps in a Friedel-Crafts acylation.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.2 equivalents).[2]

  • Add anhydrous toluene (1.0 equivalent) as the aromatic substrate.[2]

2. Cooling:

  • Place the flask in an ice-salt bath and begin stirring. Allow the mixture to cool to approximately 5°C.[9]

3. Addition of Acylating Agent:

  • Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.[9]

  • Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes. Critically, monitor the internal thermometer and adjust the addition rate to maintain the temperature below 10°C.[2]

4. Reaction:

  • After the addition is complete, continue stirring the reaction mixture at a low temperature (5-10°C) for an additional 2-3 hours.[3] Some procedures may allow the mixture to slowly warm to room temperature and stir for several hours.[9]

5. Workup:

  • Cool the reaction mixture back down in an ice bath.

  • Very cautiously and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1]

  • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[1]

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity/Yield start Experiment Complete: Low Yield or Poor Regioselectivity check_temp Was reaction temperature strictly controlled below 10°C during addition? start->check_temp temp_high Problem: High Temperature Leads to tar & side products. check_temp->temp_high No check_initiation Did reaction fail to start (no HCl evolution)? check_temp->check_initiation Yes solution_temp Solution: 1. Use ice-salt bath. 2. Add acylating agent slowly. 3. Monitor internal temperature. temp_high->solution_temp end Re-run experiment with optimized conditions. solution_temp->end temp_low Problem: Temperature Too Low Reaction kinetics are too slow. check_initiation->temp_low Yes check_anhydrous Were all reagents, solvents, and glassware anhydrous? check_initiation->check_anhydrous No solution_low_temp Solution: 1. Allow mixture to reach ~10°C to initiate reaction. 2. Cool down once started. temp_low->solution_low_temp solution_low_temp->end moisture Problem: Moisture Contamination Deactivates Lewis acid catalyst. check_anhydrous->moisture No check_anhydrous->end Yes (Other issues likely) solution_moisture Solution: 1. Flame-dry glassware. 2. Use anhydrous grade reagents. 3. Handle AlCl₃ under inert gas. moisture->solution_moisture solution_moisture->end G Experimental Workflow for Benzophenone Synthesis A 1. Setup Flame-dried 3-neck flask. Add AlCl₃ and Toluene. B 2. Cooling Cool flask in ice-salt bath to ~5°C. A->B Establish inert atmosphere C 3. Controlled Addition Add Benzoyl Chloride dropwise. MAINTAIN TEMP < 10°C B->C Monitor internal thermometer D 4. Reaction Stir for 2-3 hours at 5-10°C. C->D Manage exothermic reaction E 5. Workup Quench with ice/HCl. Extract with organic solvent. D->E After reaction completion F 6. Purification Wash, dry, and evaporate solvent to yield crude product. E->F Isolate organic phase

References

Catalyst deactivation and recovery in 4-Chloro-4'-hydroxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chloro-4'-hydroxybenzophenone (B194592). This guide focuses on catalyst deactivation and recovery, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most traditional choice.[1][2] Alternative, more environmentally friendly catalysts such as zinc oxide (ZnO) and modified montmorillonite (B579905) K-10 clay are also employed.[1][3][4]

Q2: My reaction yield is very low. What are the primary causes of catalyst deactivation?

A2: Catalyst deactivation is a common cause of low yields. The primary mechanisms include:

  • Moisture: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reactants or solvent will lead to decomposition of the catalyst.

  • Complex Formation: The catalyst can form stable complexes with both the hydroxyl group of the phenol reactant and the carbonyl group of the this compound product. This complexation sequesters the catalyst, rendering it inactive for further cycles. This is why a stoichiometric amount of AlCl₃ is often required.

  • Impurities: Impurities in the starting materials or solvent can also poison the catalyst.

Q3: Can I reuse my catalyst? If so, how?

A3: The reusability of the catalyst depends on its type.

  • Aluminum Chloride (AlCl₃): Due to the formation of stable complexes and decomposition during aqueous workup, AlCl₃ is generally not recovered in its anhydrous form in a laboratory setting. Industrial processes may involve recovery as aluminum oxide. Regeneration to anhydrous AlCl₃ is challenging and often not practical on a lab scale.

  • Zinc Oxide (ZnO): ZnO can often be recovered by simple filtration, washed with a solvent like dichloromethane (B109758), and reused.[3][4][5]

  • K-10 Clay Supported Catalysts: These solid catalysts can be recovered by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried for reuse.[6]

Q4: What are the key safety precautions when working with aluminum chloride?

A4: Anhydrous aluminum chloride is a hazardous substance that reacts vigorously with water, releasing heat and toxic hydrogen chloride (HCl) gas. It is crucial to handle it in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and ensure all glassware and reagents are scrupulously dry.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: Moisture in the reaction; Insufficient catalyst loading. 2. Poor Quality Reagents: Impurities in phenol, p-chlorobenzoyl chloride, or solvent. 3. Suboptimal Reaction Temperature: Temperature is too low or too high.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle AlCl₃ quickly in a dry environment. Increase catalyst loading if using AlCl₃. 2. Purify Reagents: Use freshly distilled solvents and high-purity reactants. 3. Optimize Temperature: For AlCl₃, the reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature or gently heated.[7] For K-10 clay catalysts, a moderate temperature of around 40°C has been shown to be effective.[1]
Formation of a Tarry, Dark-Colored Mixture Side Reactions or Decomposition: Reaction temperature is too high; Prolonged reaction time.Control Reaction Temperature: Use an ice bath to control the initial exothermic reaction, especially during the addition of reagents. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to avoid byproduct formation.
Product is Difficult to Purify Isomer Formation: Acylation at the ortho-position of phenol. Byproduct Formation: Unreacted starting materials or side products.Optimize Reaction Conditions: The regioselectivity of the Friedel-Crafts acylation can be influenced by the catalyst and solvent. Using a bulky catalyst or a non-polar solvent may favor the para-substituted product. Purification: Recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) is a common method for purifying the final product.[7]
Heterogeneous Catalyst (ZnO, K-10) Shows Decreased Activity Upon Reuse 1. Incomplete Removal of Adsorbed Species: Product or byproducts remaining on the catalyst surface. 2. Leaching of Active Sites: Loss of the active metal from the support. 3. Physical Damage to the Catalyst: Attrition or structural changes during handling and reaction.1. Thorough Washing: Ensure the catalyst is washed extensively with a suitable solvent after filtration to remove all adsorbed organic materials. 2. Drying/Activation: Properly dry the catalyst before reuse. For K-10 clay, heating at 120°C can help reactivate it.[8] 3. Gentle Handling: Minimize vigorous mechanical stirring that could break down the catalyst particles.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of this compound using K10-Fe-AA-120 Catalyst

Amount of Catalyst (g / 0.05 mole of phenol)Yield (%)
0.280
0.485
0.690
0.895
1.097
1.297

Data sourced from a study on eco-friendly solid acid catalysts.[1]

Table 2: Reusability of Selected Catalysts in Friedel-Crafts Acylation

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Recovery Method
Zinc Oxide (ZnO) ~95%Not specifiedNot specifiedFiltration and washing with dichloromethane.[3][4][5]
K-10 Clay Supported ~97%Not specifiedNot specifiedFiltration, washing with solvent, and drying.[6]

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst
  • Setup: In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Reagent Preparation: Dissolve phenol in a dry, inert solvent (e.g., o-dichlorobenzene or chlorobenzene) in the reaction flask and cool the mixture to 0-5°C using an ice bath.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred solution.

  • Acylating Agent Addition: Dissolve p-chlorobenzoyl chloride in the same dry solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C for several hours, monitoring the progress by TLC.[2]

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to obtain pure this compound.[7]

Protocol 2: Catalyst Recovery and Regeneration

Zinc Oxide (ZnO) Recovery:

  • After the reaction is complete, filter the solid ZnO catalyst from the reaction mixture.

  • Wash the recovered catalyst thoroughly with dichloromethane to remove any adsorbed organic compounds.

  • Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C) before reusing it in subsequent reactions.[3][4][5]

K-10 Clay Supported Catalyst Recovery:

  • Separate the solid catalyst from the reaction mixture by filtration.

  • Wash the catalyst multiple times with a suitable solvent such as ethyl acetate (B1210297) to ensure all organic residues are removed.[6]

  • Dry the catalyst in an oven at 120°C for at least 4 hours to reactivate it for the next use.[8]

Aluminum Chloride (AlCl₃) Regeneration (Note on Feasibility):

Regenerating anhydrous AlCl₃ from the hydrated form produced during workup is not a straightforward laboratory procedure. Heating hydrated aluminum chloride results in the formation of aluminum hydroxide (B78521) and HCl gas, not anhydrous AlCl₃.[9] While industrial processes exist, a common lab-scale method involves reacting aluminum metal with dry HCl gas at high temperatures, which is a hazardous and specialized procedure.[10] Therefore, for laboratory purposes, using fresh anhydrous AlCl₃ is recommended.

Visualizations

Friedel_Crafts_Acylation_Cycle cat AlCl₃ (Catalyst) acylium_ion Acylium Ion (Electrophile) acyl_chloride p-Chlorobenzoyl Chloride acyl_chloride->acylium_ion + AlCl₃ phenol Phenol (Aromatic Ring) sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex + Phenol acylium_ion->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ hcl HCl sigma_complex->hcl forms alcl4 [AlCl₄]⁻ sigma_complex->alcl4 releases product_complex->cat Deactivated Catalyst product 4-Chloro-4'- hydroxybenzophenone product_complex->product Workup (H₂O) alcl4->cat regenerates Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Verify Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Use Fresh/Dry Catalyst catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Temp. & Time conditions_ok->optimize_conditions No end Improved Yield conditions_ok->end Yes replace_catalyst->check_reagents purify_reagents->check_conditions optimize_conditions->end Experimental_Workflow start Start: Anhydrous Setup add_reactants Add Phenol & Solvent start->add_reactants cool Cool to 0-5°C add_reactants->cool add_catalyst Add Catalyst (e.g., AlCl₃) cool->add_catalyst add_acyl Add p-Chlorobenzoyl Chloride Solution add_catalyst->add_acyl react React (Warm to RT, then Heat) add_acyl->react workup Quench with Ice/HCl react->workup filter Filter Crude Product workup->filter recover_catalyst Recover Catalyst (if applicable) filter->recover_catalyst purify Recrystallize Product filter->purify end End: Pure Product recover_catalyst->end For Reuse purify->end

References

Managing by-products in the synthesis of substituted benzophenones.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzophenones.

Troubleshooting Guides & FAQs

This section provides detailed solutions to specific problems that may arise during your experiments.

Issue 1: Low Yield in Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation reaction to produce a substituted benzophenone (B1666685) is resulting in a low yield. What are the potential causes and how can I improve it?

    Answer: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture, which can deactivate it. Ensure all glassware is thoroughly dried, and use a fresh, anhydrous catalyst. Handling the catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1]

    • Reaction Temperature: Temperature control is critical. Low temperatures can slow the reaction, while high temperatures can lead to the formation of unwanted side products and tar.[1][2] For many benzophenone syntheses, maintaining a temperature between 0-10°C during the addition of reactants is recommended.[1][2]

    • Reactant Stoichiometry: An incorrect molar ratio of the aromatic substrate, acylating agent, and Lewis acid can lead to incomplete conversion.[1] A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[1]

    • Substrate Deactivation: Friedel-Crafts acylation is generally ineffective for aromatic compounds that are less reactive than mono-halobenzenes due to the deactivating effect of some substituents. If your substrate is strongly deactivated (e.g., contains a nitro group), consider alternative synthetic routes.

    • Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[1]

Issue 2: Formation of Multiple Isomers (Low Regioselectivity)

  • Question: I am obtaining a mixture of ortho, para, and sometimes meta isomers of my substituted benzophenone. How can I improve the regioselectivity?

    Answer: Regioselectivity in Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

    • Directing Effects of Substituents: Activating groups (e.g., alkyl, alkoxy) are typically ortho-, para-directing, while deactivating groups (e.g., nitro, carbonyl) are meta-directing. In the case of activating groups, the para isomer is often favored due to reduced steric hindrance. For example, in the acylation of toluene (B28343), the major product is the 4-methylbenzophenone.[3]

    • Reaction Conditions: While the substituent is the primary director, reaction conditions can have some influence. Lower reaction temperatures generally favor the thermodynamically more stable para isomer.

    • Alternative Strategies for High Regioselectivity:

      • Blocking Groups: If the desired position is sterically hindered or electronically disfavored, a blocking group can be temporarily installed to direct the acylation to the intended site. The blocking group is then removed in a subsequent step.

      • Directed ortho-Metalation (DoM): This strategy provides excellent regiocontrol for the synthesis of ortho-substituted benzophenones. A directing group on the aromatic ring directs lithiation to the ortho position, followed by quenching with a benzoylating agent.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or fractional crystallization. The similar polarity of isomers can make separation challenging, requiring careful optimization of the solvent system for chromatography.

Issue 3: Formation of Tar-like By-products

  • Question: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?

    Answer: Tar formation is a common problem in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid catalyst and elevated temperatures.[1]

    • High Reaction Temperature: This is a primary cause of tar formation.[2] Maintain a low and consistent temperature, especially during the exothermic addition of reactants. Using an ice bath or cryocooler is effective.[1]

    • Excess Catalyst: Using too much Lewis acid can catalyze polymerization and other side reactions. Use the minimum effective amount of catalyst; a slight excess is often necessary, but large excesses should be avoided.[1]

    • Reactive Substrates: Highly activated aromatic compounds can be prone to polymerization. In such cases, using a milder Lewis acid or alternative acylation methods may be necessary.

    • Impure Reagents: Impurities in starting materials or solvents can contribute to tar formation. Ensure the use of high-purity, dry reagents and solvents.[1]

Issue 4: Polyacylation By-products

  • Question: I am observing by-products that appear to be the result of multiple acyl groups being added to my aromatic ring. How can I avoid this?

    Answer: While the benzophenone product is generally less reactive than the starting aromatic substrate (preventing further acylation), polyacylation can occur with highly activated aromatic rings.

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the acylating agent.

    • Reaction Conditions: Lowering the reaction temperature and using a less reactive Lewis acid can help to minimize polyacylation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Substituted Benzophenones via Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[4]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[4]
Veratrolep-Chlorobenzoyl chlorideFeCl₃ (0.16 mol%) and GraphiteTCEReflux83,4-Dimethoxy-4'-chlorobenzophenone84.3[5]
BenzeneBenzoyl ChlorideBmimCl-FeCl₃Ionic Liquid--Benzophenone20-65[6]

Note: "RT" denotes room temperature. The yield of benzophenone in ionic liquid depends on the molar fraction of FeCl₃.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation [1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) and toluene (1.0 equivalent).

  • Cooling: Cool the flask in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1.1 equivalents) in a small amount of toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer successively with dilute HCl, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol (B145695) or hexane, or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Anhydrous AlCl3 and Aromatic Substrate prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Dropwise Addition of Acyl Chloride Solution prep3->react1 Maintain Low Temp react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Ice/HCl react3->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify by Chromatography or Recrystallization workup4->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_flowchart start Low Yield or By-product Formation q1 Is the reaction mixture a dark tar? start->q1 a1_yes Reduce reaction temperature. Use minimum effective catalyst. Ensure pure, dry reagents. q1->a1_yes Yes q2 Is there unreacted starting material (TLC)? q1->q2 No end Optimize and Repeat a1_yes->end a2_yes Increase reaction time. Check catalyst activity. q2->a2_yes Yes q3 Are multiple isomers formed? q2->q3 No a2_yes->end a3_yes Lower reaction temperature. Consider alternative regioselective synthesis routes. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for benzophenone synthesis.

References

Technical Support Center: Production of 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the scalable synthesis of 4-Chloro-4'-hydroxybenzophenone (B194592).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Extend the reaction time. For instance, some procedures specify refluxing for 5 to 12 hours.[1][2][3] - Increase the reaction temperature within the recommended range for the chosen solvent and catalyst system.[2][3]
Suboptimal Catalyst Activity or Amount: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) may have degraded due to moisture, or an insufficient amount was used.- Use a fresh, anhydrous Lewis acid catalyst. - Ensure the correct molar ratio of catalyst to reactants. For Friedel-Crafts reactions, an excess of AlCl₃ is often required.[2]
Poor Quality of Starting Materials: Impurities in phenol (B47542), p-chlorobenzoyl chloride, or other reactants can interfere with the reaction.- Use high-purity, anhydrous starting materials.
Side Reactions: Formation of byproducts, such as the ortho-isomer (2-Chloro-4'-hydroxybenzophenone), can reduce the yield of the desired para-isomer.[4][5]- Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer in Friedel-Crafts reactions.[6] - The choice of solvent can also influence isomer distribution.
Product Purity Issues (e.g., presence of isomers) Isomer Formation: Friedel-Crafts acylation of phenol can lead to the formation of the ortho-isomer alongside the desired para-isomer.- Maintain a lower reaction temperature (e.g., 0-5°C) during the addition of reactants.[6] - The choice of solvent can influence the selectivity. O-dichlorobenzene and chlorobenzene (B131634) are commonly used.[2][7][8]
Incomplete Hydrolysis of Intermediates: If the reaction proceeds through an intermediate ester, incomplete hydrolysis will result in impurities.- Ensure sufficient time and appropriate conditions (e.g., refluxing with aqueous HCl) for the hydrolysis step.[1]
Residual Starting Materials or Byproducts: Inefficient purification can leave unreacted starting materials or byproducts in the final product.- Implement a robust purification protocol. This may involve recrystallization from a suitable solvent system (e.g., toluene (B28343) and acetone) or dissolution in an aqueous base followed by acidification to precipitate the purified product.[2]
Difficult Product Isolation/Purification Formation of an Emulsion During Workup: The presence of certain solvents and impurities can lead to the formation of stable emulsions, making phase separation difficult.- Add a brine solution to help break the emulsion. - Consider centrifugation if the emulsion persists.
Product Oiling Out During Crystallization: The product may separate as an oil rather than a crystalline solid if the cooling rate is too fast or the solvent is not ideal.- Slow down the cooling rate. - Use a different solvent or a mixture of solvents for recrystallization.
Scalability Challenges Exothermic Reaction Control: The Friedel-Crafts reaction is often highly exothermic, which can be difficult to manage on a larger scale.[2]- Ensure adequate cooling capacity of the reactor. - Implement slow, controlled addition of the reactants.[2]
Handling of Corrosive and Hazardous Materials: Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Solvents like nitrobenzene (B124822) are toxic.[7]- Use appropriate personal protective equipment (PPE) and engineering controls. - Consider using less hazardous, solid acid catalysts like K-10 clay-supported metal chlorides.[3]
Solid Handling and Filtration: Large quantities of solid product can be challenging to filter and wash effectively.- Use appropriate industrial-scale filtration equipment (e.g., filter press, Nutsche filter). - Optimize the washing procedure to ensure efficient removal of impurities without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

A1: The most prevalent methods for scalable production are based on the Friedel-Crafts acylation reaction.[9] Key variations include:

  • Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride: This is a widely used method, often employing a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as o-dichlorobenzene.[2]

  • Friedel-Crafts acylation of phenol with p-chlorobenzotrichloride: This is an alternative approach that also utilizes a Lewis acid catalyst.[3][10]

  • Reaction of anisole (B1667542) with p-chlorobenzoyl chloride followed by demethylation: This two-step, one-pot process involves the Friedel-Crafts acylation of anisole to form 4-chloro-4'-methoxybenzophenone, which is then demethylated to yield the final product.[6][7]

  • Fries rearrangement of phenyl p-chloro-benzoate: This method involves the rearrangement of the ester in the presence of a Lewis acid.[1]

Q2: How can I minimize the formation of the 2-Chloro-4'-hydroxybenzophenone isomer?

A2: The formation of the ortho-isomer is a common issue. To favor the formation of the desired para-isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature, especially during the addition of the acylating agent, can significantly improve para-selectivity.[6]

  • Solvent Choice: The solvent can influence the steric hindrance around the hydroxyl group of phenol, thereby affecting the position of acylation.

  • Catalyst: The nature and amount of the Lewis acid catalyst can also play a role in isomer distribution.

Q3: What are some eco-friendly alternatives to traditional Lewis acid catalysts and hazardous solvents?

A3: To improve the environmental profile of the synthesis, consider:

  • Solid Acid Catalysts: Montmorillonite K-10 clay-supported metal chlorides (e.g., K10-Fe-AA-120) have been shown to be effective and reusable catalysts, simplifying product workup and reducing hazardous waste.[3]

  • Greener Solvents: While chlorinated solvents are common, research into more benign solvent systems is ongoing. Ethylene dichloride has been identified as an effective solvent in some eco-friendlier processes.[3][8] Replacing highly toxic solvents like nitrobenzene with less hazardous alternatives like chlorobenzene is also a significant improvement.[7]

Q4: What is a typical purification strategy for obtaining high-purity this compound?

A4: A common and effective purification method involves the following steps:

  • Quench the reaction mixture in acidic water to precipitate the crude product.[2]

  • Filter the crude solid.

  • Dissolve the crude product in an aqueous sodium hydroxide (B78521) solution.[1][2]

  • Treat the solution with activated charcoal to remove colored impurities.[1]

  • Filter to remove the charcoal.

  • Acidify the filtrate with an acid like hydrochloric acid to precipitate the purified this compound.[1][2]

  • Filter, wash the solid with water until neutral, and dry.

  • For very high purity, recrystallization from a solvent system like toluene/acetone may be employed.[2]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Starting Materials Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
p-Chlorobenzoyl chloride, PhenolAlCl₃o-Dichlorobenzene801285 (crude)>95[2]
p-Chlorobenzoyl chloride, AnisoleAlCl₃Chlorobenzene45-55 (acylation), 130-140 (demethylation)2 (acylation), 2 (demethylation)94.5Not specified[7]
p-Chlorobenzonitrile, PhenolZnCl₂, Amberlyst 15 resin, HCl gasDichloroethane90588.299.2[1]
p-Chlorobenzoyl chloride, PhenolK10-Fe-AA-120Ethylene dichloride40597Not specified[3]
Phenyl p-chloro-benzoateTrifluoromethanesulfonic acidNone45-55Not specified94Not specified[1]
4-Hydroxybenzoic acid, ChlorobenzeneAlCl₃, SOCl₂TrichlorobenzeneNot specifiedNot specified8096.5[4][5]

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Phenol with p-Chlorobenzoyl Chloride [2]

  • Charge a suitable reactor with 300 ml of o-dichlorobenzene followed by 273.7 g of anhydrous aluminum chloride.

  • Over 2 hours, add a solution of 103.4 g of phenol dissolved in 100 ml of o-dichlorobenzene. Stir the reaction mixture for one hour at 30-35°C.

  • Over 2 hours, add 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene at 30-35°C. Apply cooling as the reaction is exothermic.

  • Heat the reaction mass to 80°C and maintain this temperature for 12 hours.

  • After cooling, drown the reaction mass in 0.5N HCl.

  • Filter the precipitated solids and wash with water.

  • Purify the crude product by dissolving it in an aqueous NaOH solution, filtering, and then acidifying to re-precipitate the product. This yields a crude product with >95% purity.

  • For higher purity, the cake can be further purified by crystallization from toluene and acetone.

Method 2: One-Pot Synthesis from Anisole and p-Chlorobenzoyl Chloride [7]

  • Add 700 g of chlorobenzene and 150 g of anisole to a 1L reaction flask and stir.

  • At room temperature, add 300 g of aluminum chloride in batches.

  • At 35-45°C, add 245 g of p-chlorobenzoyl chloride dropwise.

  • After the addition is complete, increase the temperature to 45-55°C and hold for 2 hours.

  • Directly heat the reaction mixture to 130-140°C and maintain for 2 hours to effect demethylation.

  • After the reaction is complete, cool to 60°C and pour into a mixture of 1000 g of ice and 1000 g of water.

  • Stir for 1 hour, then filter the solid product.

  • Wash the filter cake with water until neutral to obtain the crude product.

  • Recrystallize the crude product from methanol (B129727) to obtain the purified this compound.

Visualizations

experimental_workflow_method1 cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge o-dichlorobenzene and AlCl₃ B Add Phenol solution (30-35°C) A->B C Add p-chlorobenzoyl chloride (30-35°C) B->C D Heat to 80°C for 12 hours C->D E Cool and Quench in 0.5N HCl D->E F Filter and Wash Crude Product E->F G Dissolve in NaOH(aq) F->G H Acidify to Precipitate G->H I Filter, Wash, and Dry Pure Product H->I

Caption: Experimental Workflow for Friedel-Crafts Acylation of Phenol.

troubleshooting_low_yield Start Low Yield Observed Q1 Check Reaction Time and Temperature Start->Q1 A1 Increase Reaction Time or Temperature Q1->A1 Incomplete? Q2 Evaluate Catalyst Activity and Amount Q1->Q2 Complete End Yield Improved A1->End A2 Use Fresh, Anhydrous Catalyst in Correct Ratio Q2->A2 Suboptimal? Q3 Analyze Starting Material Purity Q2->Q3 Optimal A2->End A3 Use High-Purity Reactants Q3->A3 Impure? Q4 Investigate Side Reactions (e.g., Isomers) Q3->Q4 Pure A3->End A4 Optimize Temperature and Solvent Q4->A4 Present? A4->End

Caption: Troubleshooting Logic for Low Product Yield.

References

Post-treatment and workup procedures for 4-hydroxyl-4'-chlorobenzophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxyl-4'-chlorobenzophenone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the post-treatment and workup of 4-hydroxyl-4'-chlorobenzophenone.

Product Isolation and Purification

Q1: My product is not precipitating out of the reaction mixture after adding water/acid. What should I do?

A1: Slow precipitation can be an issue. Here are a few troubleshooting steps:

  • Increase Acidity: The addition of hydrochloric acid can facilitate faster precipitation.[1] Ensure the aqueous solution is sufficiently acidic.

  • Cooling: Cool the mixture in an ice bath to decrease the solubility of the product.

  • Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to induce crystallization.

  • Solvent Evaporation: If the reaction solvent is partially miscible with water, consider removing it under reduced pressure to encourage precipitation.

Q2: The yield of my purified product is low. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Workup: During extraction, ensure the pH is adjusted correctly to partition the product into the desired layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Losses during Recrystallization:

    • Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use a minimal amount of hot solvent to dissolve the crude product.

    • Cooling the solution too quickly can trap impurities and reduce the overall yield of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove impurities without dissolving the product.

Q3: My purified product has a low melting point and/or a broad melting range. What does this indicate and how can I fix it?

A3: A low or broad melting point is a common indicator of impurities. The reported melting point for pure 4-hydroxyl-4'-chlorobenzophenone is in the range of 177-181 °C.[2]

  • Impurities: The presence of starting materials, byproducts, or residual solvent can depress and broaden the melting point.

  • Purification: To improve purity, you can:

    • Recrystallize Again: A second recrystallization can often remove remaining impurities.

    • Column Chromatography: For difficult-to-remove impurities, column chromatography can be an effective purification method.

    • Charcoal Treatment: If your product is colored, adding activated charcoal during recrystallization can help remove colored impurities.

Analytical and Characterization Issues

Q4: I am seeing peak tailing in my HPLC analysis of 4-hydroxyl-4'-chlorobenzophenone. What could be the cause and how can I resolve it?

A4: Peak tailing in HPLC for compounds like benzophenone (B1666685) derivatives can be caused by secondary interactions with the stationary phase.

  • Mobile Phase Additives: Adding a small amount of a competing agent to the mobile phase can help reduce peak tailing. For reversed-phase chromatography, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For normal-phase chromatography, adding a small amount of a competing base like triethylamine (B128534) (TEA) can be effective.[3]

  • Column Choice: Using a column with end-capping or a different stationary phase chemistry can also mitigate these secondary interactions.[3]

Quantitative Data Summary

ParameterReported ValueSource
Melting Point177-181 °C[2]
Crude Purity>95%
Purified Purity (HPLC)99.9%
SolubilitySlightly soluble in DMSO and Methanol
Yield (Example 1)97.1%[1]
Yield (Example 2)97.3%[1]

Experimental Protocols

Protocol 1: Recrystallization of 4-hydroxyl-4'-chlorobenzophenone

This protocol describes a general procedure for the purification of crude 4-hydroxyl-4'-chlorobenzophenone by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present. A mixture of an aromatic hydrocarbon (e.g., Toluene) and a polar solvent (e.g., acetone (B3395972) or methanol) is often effective.

Materials:

  • Crude 4-hydroxyl-4'-chlorobenzophenone

  • Recrystallization solvent (e.g., Toluene/Acetone mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-hydroxyl-4'-chlorobenzophenone in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 4-hydroxyl-4'-chlorobenzophenone dissolution Dissolve in minimal hot solvent synthesis->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath dissolution->crystallization No insoluble impurities hot_filtration->crystallization If impurities vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing drying Drying washing->drying hplc HPLC Analysis drying->hplc mp Melting Point drying->mp final_product Pure Product (>99.9%) hplc->final_product mp->final_product

Caption: Experimental workflow for the purification and analysis of 4-hydroxyl-4'-chlorobenzophenone.

troubleshooting_logic start Low Purity/ Broad Melting Point recrystallize Perform Recrystallization start->recrystallize check_purity Check Purity (MP/HPLC) recrystallize->check_purity column_chrom Column Chromatography check_purity->column_chrom Purity Not OK pure_product Pure Product check_purity->pure_product Purity OK still_impure Still Impure check_purity->still_impure Purity still low after CC column_chrom->check_purity

Caption: Logic diagram for troubleshooting low purity issues.

References

Overcoming challenges in the industrial preparation of 4-Chloro-4'-hydroxybenzophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the industrial preparation of 4-Chloro-4'-hydroxybenzophenone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst activity. - Loss of product during workup and purification.- Extend the reaction time or increase the temperature within the recommended range (e.g., 80-90°C for Friedel-Crafts acylation)[1]. - Verify the reaction temperature is optimal for the chosen solvent (e.g., 70-90°C for o-dichlorobenzene)[1]. - Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in the correct molar ratio (1.05 to 2.5 equivalents)[1]. - Carefully optimize the precipitation and filtration steps to minimize product loss.
Low Purity (<99.5%) - Presence of isomeric impurities, primarily 4-Chloro-2'-hydroxybenzophenone. - Residual starting materials or solvents. - Formation of other by-products.- The crude product can be purified by dissolving it in an aqueous sodium hydroxide (B78521) solution, followed by filtration and acidification to precipitate the purified product[1]. - Further purification can be achieved by crystallization from a suitable solvent system, such as Toluene (B28343) and acetone (B3395972), along with charcoal treatment[1]. - Ensure complete removal of the solvent after the reaction.
Exothermic Reaction Difficult to Control - The reaction between p-chlorobenzoyl chloride and phenol (B47542) in the presence of a Lewis acid is exothermic[1].- Add the reactants, particularly p-chlorobenzoyl chloride, gradually over a period of time (e.g., 2 hours) while applying cooling to maintain the desired temperature (e.g., 30-35°C during addition)[1].
Product is not suitable for polymerization - Even with high purity, trace impurities can affect polymerization processes.- The crude product must be purified to greater than 99.5% purity[1]. A simple method involves crystallization from suitable polar and non-polar solvents[1].

Frequently Asked Questions (FAQs)

What are the common methods for the industrial preparation of this compound?

Common industrial synthesis methods include:

  • Friedel-Crafts Acylation: This is a widely used one-pot synthesis involving the reaction of phenol with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. The reaction is typically carried out in a solvent such as o-dichlorobenzene or nitrobenzene[1].

  • Fries Rearrangement: This method involves the rearrangement of phenyl p-chlorobenzoate in the presence of a catalyst like aluminum chloride or trifluoromethanesulfonic acid[3][4].

What are the critical parameters to control during a Friedel-Crafts acylation for this synthesis?

Key parameters to control are:

  • Temperature: The reaction temperature should be carefully controlled, often in the range of 30-120°C, depending on the solvent used[1]. For instance, with o-dichlorobenzene, a preferred range is 70-90°C[1].

  • Reactant Addition: The addition of p-chlorobenzoyl chloride should be done gradually to manage the exothermic nature of the reaction[1].

  • Catalyst Amount: The molar ratio of the Lewis acid catalyst to the reactants is crucial for reaction efficiency. For aluminum chloride, a range of 1.05 to 2.5 equivalents is suggested[1].

  • Reaction Time: A sufficient reaction time, for example, 12 hours at a maintained temperature, is necessary to ensure the reaction goes to completion[1].

How can the purity of the final product be enhanced?

To achieve high purity (>99.5%), a multi-step purification process is often necessary:

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous sodium hydroxide solution. The desired product forms a salt and dissolves, while non-acidic impurities can be filtered off. The product is then precipitated by adding an acid like HCl[1].

  • Crystallization: Further purification can be achieved by crystallizing the product from a suitable solvent mixture, such as toluene and acetone[1].

  • Charcoal Treatment: The use of activated charcoal during purification can help remove colored impurities[1].

What are the main impurities encountered in this synthesis?

The primary impurity is the isomeric 4-Chloro-2'-hydroxybenzophenone, which can be formed during the Friedel-Crafts acylation[1]. Residual starting materials and solvents can also be present if not properly removed.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Friedel-Crafts Acylation

This protocol is based on an improved industrial process for manufacturing this compound[1].

Materials:

  • o-dichlorobenzene (ODCB)

  • Aluminum Chloride (AlCl₃)

  • Phenol

  • p-chlorobenzoyl chloride

  • 0.5N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Toluene

  • Acetone

  • Activated Charcoal

Procedure:

  • Charge a 1-liter round-bottom flask with 300 ml of o-dichlorobenzene, followed by the addition of 273.7 g of AlCl₃.

  • Prepare a solution of 103.4 g of phenol in 100 ml of o-dichlorobenzene and add it to the flask over 2 hours, maintaining a temperature of 30-35°C. Stir the reaction mixture for one hour at this temperature.

  • Prepare a solution of 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene and add it to the reaction mixture over 2 hours, ensuring the temperature is maintained at 30-35°C by applying cooling as the reaction is exothermic.

  • After the addition is complete, heat the reaction mass to 90°C and maintain this temperature for 12 hours.

  • After 12 hours, cool the reaction mass and "drown" it in 0.5N HCl. This will precipitate the crude product.

  • Filter the precipitated solids and wash them with water.

  • For initial purification, dissolve the crude cake in a sodium hydroxide solution, filter to remove any insoluble impurities, and then acidify the filtrate to re-precipitate the product. This yields crude this compound with a purity of >95%.

  • For further purification suitable for polymerization, the crude product is subjected to crystallization and charcoal treatment using toluene and acetone to achieve a purity of 99.9%.

Quantitative Data Summary
ParameterValueReference
Reactants
Phenol103.4 g[1]
p-chlorobenzoyl chloride175 g[1]
Aluminum Chloride273.7 g[1]
Reaction Conditions
Solvento-dichlorobenzene[1]
Addition Temperature30-35°C[1]
Reaction Temperature90°C[1]
Reaction Time12 hours[1]
Yield and Purity
Crude Yield85%[1]
Crude Purity>95%[1]
Final Yield (after purification)72%[1]
Final Purity (HPLC)99.9%[1]
Melting Point180-181°C[1]

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Workup & Crude Purification cluster_purification Final Purification A Phenol in o-dichlorobenzene D Combine Phenol & AlCl3 solutions (30-35°C, 1 hr stir) A->D B p-chlorobenzoyl chloride in o-dichlorobenzene E Add p-chlorobenzoyl chloride solution (30-35°C, 2 hrs, cooling) B->E C AlCl3 in o-dichlorobenzene C->D D->E Exothermic F Heat reaction mixture (90°C, 12 hrs) E->F G Drown in 0.5N HCl F->G H Filter & Wash Solids G->H I Dissolve in NaOH solution H->I J Filter I->J K Acidify to precipitate J->K L Crude Product (>95% purity) K->L M Crystallization (Toluene/Acetone) L->M N Charcoal Treatment M->N O Final Product (99.9% purity) N->O

Caption: Experimental workflow for the one-pot synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Purity? check_temp Verify Reaction Temperature & Time start->check_temp Yes solution Implement Purification (Acid-Base, Crystallization) start->solution No (Purity Issue) check_catalyst Check Catalyst Activity & Ratio check_temp->check_catalyst incomplete_reaction Incomplete Reaction check_temp->incomplete_reaction check_workup Optimize Workup & Purification check_catalyst->check_workup catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue loss_of_product Product Loss check_workup->loss_of_product

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

Enhancing the efficiency of solid acid catalysts for Friedel-Crafts reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of solid acid catalysts in Friedel-Crafts reactions.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield is a frequent issue that can stem from several factors related to the catalyst, reactants, and reaction conditions. Key areas to investigate include:

  • Catalyst Deactivation: Solid acid catalysts are susceptible to deactivation. Moisture in the reagents or glassware can neutralize acid sites. The ketone product in acylation reactions can also form strong complexes with Lewis acid sites, rendering them inactive for further catalysis.[1][2]

  • Insufficient Catalyst Activity: The chosen solid acid may not possess sufficient acid strength or the required density of active sites for the specific transformation. The nature of these sites (Brønsted vs. Lewis acidity) is also crucial.[2]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it for electrophilic substitution, hindering or preventing the reaction.[1][3]

  • Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups can react with and neutralize the acid catalyst.[1][4]

  • Poor Catalyst Dispersion: If the catalyst is not well-dispersed in the reaction medium, the accessibility of active sites to the reactants is limited, leading to lower conversion rates.

Issue 2: Catalyst Deactivation and Poor Reusability

Q2: My solid acid catalyst shows a significant drop in activity after the first run. What is causing this deactivation, and how can I regenerate it?

A2: Catalyst deactivation is a primary challenge in using solid acid catalysts. The main causes include:

  • Coke Formation: At higher temperatures, organic molecules can polymerize on the catalyst surface, forming "coke" that blocks pores and covers active sites.[5] This is often visible as the catalyst turning dark brown or black.[6]

  • Leaching of Active Species: Active components, such as heteropoly acids (HPAs) or metal species, can leach from the support into the polar reaction medium, especially if they are not strongly anchored.[7][8] This reduces the number of active sites on the solid.

  • Structural Collapse: The catalyst's porous structure may lose its integrity under harsh reaction conditions or during regeneration, leading to a loss of surface area and accessibility to active sites.[5]

Regeneration Strategies:

  • Calcination: For deactivation caused by coking, a common regeneration method is to burn off the carbonaceous deposits by heating the catalyst in a controlled flow of air or oxygen.[7]

  • Solvent Washing: To remove strongly adsorbed molecules, the catalyst can be washed with a suitable solvent (like ethanol) and then dried before reuse.

  • Hydrothermal Treatment: In some cases, a hydrothermal regeneration process can effectively reverse the detrimental effects of coke formation and restore catalyst acidity and textural properties.[5]

Issue 3: Mass Transfer Limitations

Q3: I suspect mass transfer limitations are affecting my reaction rate. How can I confirm and address this?

A3: Mass transfer limitations occur when the rate of diffusion of reactants to the catalyst's active sites is slower than the intrinsic reaction rate. This is common with bulky molecules and microporous catalysts like zeolites.[9]

  • Symptoms: The reaction rate does not increase proportionally with the amount of catalyst, and you may observe a lower-than-expected activation energy.

  • Solutions:

    • Increase Agitation: Ensure vigorous stirring to minimize external diffusion limitations from the bulk liquid to the catalyst surface.

    • Reduce Catalyst Particle Size: Smaller particles decrease the diffusion path length within the catalyst.

    • Use Hierarchical or Mesoporous Catalysts: Catalysts with a combination of micropores and larger mesopores (hierarchical porosity) can significantly improve the diffusion of bulky molecules to the active sites located within the micropores.[9] Materials like MCM-41 are excellent examples of mesoporous supports that can facilitate better mass transport.

Issue 4: Poor Product Selectivity

Q4: My reaction is producing a mixture of isomers (ortho, meta, para) or poly-alkylated products. How can I improve selectivity?

A4: Product selectivity is governed by both the electronic and steric properties of the reactants and the catalyst.

  • Isomer Control:

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetically controlled alpha-product, while polar solvents can lead to the thermodynamically more stable beta-product.[10]

    • Catalyst Structure: The pore structure of the catalyst can create a shape-selective environment. Zeolites with specific channel dimensions can sterically hinder the formation of bulkier isomers, favoring the formation of the para-isomer, for example.

  • Preventing Polyalkylation/Polyacylation:

    • Friedel-Crafts Acylation: Acylation reactions are inherently self-limiting because the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[11][12]

    • Control Reactant Stoichiometry: In alkylation, using a large excess of the aromatic substrate can minimize the chance of the product being further alkylated.[13]

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the mono-substituted product.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data on the performance of various solid acid catalysts in Friedel-Crafts acylation reactions.

Table 1: Acylation of Anisole (B1667542) with Acetic Anhydride

CatalystTemp (°C)Time (h)Anisole Conversion (%)p-methoxyacetophenone Selectivity (%)Reference
HBEA Zeolite140461>99[7]
In₂O₃/MCM-411501.580 (Benzoyl Chloride)High[7]
CeZSM-5350 (Vapor)-86.495.0[7]
12-TPA/ZrO₂1305~85High (4-MA)[6]
Al-MCM-411103~90High (4-MA)

12-TPA: 12-Tungstophosphoric acid

Table 2: Benzoylation of Toluene with Benzoyl Chloride

CatalystTemp (°C)Time (h)Benzoyl Chloride Conversion (%)p-methylbenzophenone Selectivity (%)Reference
AlBEA ZeoliteReflux1854.0High[7]
GaBEA ZeoliteReflux1832.8High[7]
FeBEA ZeoliteReflux1819.0High[7]
ZrPW1305~95High (p-BT)[6]

ZrPW: Zirconium Phosphotungstate

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using a Solid Acid Catalyst

This protocol outlines a general procedure for the liquid-phase acylation of an aromatic substrate like anisole with an acylating agent such as acetic anhydride.

1. Catalyst Preparation and Activation:

  • Weigh the required amount of solid acid catalyst (e.g., 0.2 g of Al-MCM-41).
  • Activate the catalyst by heating it under vacuum or an inert atmosphere (e.g., at 120°C) to remove any adsorbed water.

2. Reaction Setup:

  • Assemble a dry, two-necked round-bottomed flask (50 mL) equipped with a magnetic stirrer and a reflux condenser.
  • Place the activated catalyst into the flask.
  • Add the aromatic substrate (e.g., 10 mmol of anisole) and the acylating agent (e.g., 15 mmol of acetic anhydride). In many cases, the reaction can be run under solvent-free conditions where the substrate itself acts as the solvent.

3. Reaction Execution:

  • Place the flask in an oil bath and heat to the desired reaction temperature (e.g., 110°C).
  • Stir the mixture vigorously to ensure good contact between the reactants and the catalyst.
  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

4. Work-up and Product Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Separate the solid catalyst from the liquid mixture by filtration or centrifugation.
  • The liquid product mixture can be purified using standard techniques such as distillation, recrystallization, or column chromatography.

5. Catalyst Regeneration:

  • Wash the recovered catalyst with a solvent like ethanol (B145695) to remove adsorbed organic species.
  • Dry the washed catalyst in an oven (e.g., at 120°C) to prepare it for subsequent reuse.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for conducting a Friedel-Crafts reaction with a solid acid catalyst, from setup to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_regen Catalyst Recycle p1 Dry Glassware p2 Activate Catalyst (Heating/Vacuum) r1 Charge Reactor: Catalyst, Substrate, Acylating Agent p2->r1 r2 Heat & Stir (e.g., 110°C, 3h) r1->r2 r3 Monitor Progress (GC/TLC) r2->r3 w1 Cool Reaction r3->w1 w2 Separate Catalyst (Filtration) w1->w2 w3 Purify Product (Distillation/Chromatography) w2->w3 c1 Wash Catalyst (e.g., Ethanol) w2->c1 w4 Characterize Product (NMR, GC-MS) w3->w4 c2 Dry Catalyst (120°C) c1->c2 c3 Reuse Catalyst c2->c3

Caption: General experimental workflow for Friedel-Crafts acylation.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing the root cause of low product yield in your experiment.

G start Low / No Yield q1 Is the aromatic ring strongly deactivated? start->q1 a1_yes Yes: Ring is deactivated. Use a more active substrate or harsher conditions. q1->a1_yes Yes q2 Was the catalyst properly activated and handled under anhydrous conditions? q1->q2 No a1_no No a2_no No: Catalyst likely inactive. Thoroughly dry all reagents, solvents, and glassware. Re-activate catalyst. q2->a2_no No q3 Is catalyst deactivation (coking) observed? q2->q3 Yes a2_yes Yes a3_yes Yes: Catalyst fouled. Regenerate via calcination or solvent wash. Consider lower reaction temperature. q3->a3_yes Yes q4 Are mass transfer limitations possible? q3->q4 No a3_no No a4_yes Yes: Increase stirring rate, reduce particle size, or use a hierarchical/mesoporous catalyst. q4->a4_yes Yes a4_no Consider other factors: - Incorrect stoichiometry - Sub-optimal temperature/time - Leaching of active sites q4->a4_no No

Caption: Troubleshooting workflow for low reaction yield.

Catalyst Deactivation Pathways

This diagram illustrates the primary mechanisms of solid acid catalyst deactivation and the corresponding regeneration strategies.

G cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Methods active_catalyst Active Solid Acid Catalyst (High Surface Area, Active Sites) coking Fouling / Coking (Pore Blockage) active_catalyst->coking High Temp Organics leaching Leaching (Loss of Active Species) active_catalyst->leaching Polar Solvents sintering Sintering / Collapse (Loss of Surface Area) active_catalyst->sintering High Temp Treatment calcination Calcination (Burns off coke) coking->calcination Restores Activity washing Solvent Washing (Removes adsorbates) coking->washing Partial Restoration resynthesis Re-synthesis/ Re-impregnation leaching->resynthesis Recovers Sites

Caption: Catalyst deactivation and regeneration pathways.

References

Validation & Comparative

A Comparative Analysis of Friedel-Crafts Acylation vs. Fries Rearrangement for Aryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-carbon bonds to aromatic rings is a foundational process. Among the classic methods, the Friedel-Crafts acylation and the Fries rearrangement both provide pathways to valuable aryl ketone intermediates. While both reactions often utilize similar reagents and proceed via an electrophilic acylium ion, they differ fundamentally in their starting materials and intramolecular versus intermolecular nature. This guide offers a comparative analysis of these two reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

At a Glance: Key Distinctions

FeatureFriedel-Crafts AcylationFries Rearrangement
Reaction Type Intermolecular Electrophilic Aromatic SubstitutionIntramolecular Rearrangement
Starting Material Arene + Acylating Agent (e.g., Acyl Chloride)Phenolic Ester
Primary Product Aryl Ketoneortho- and para-Hydroxyaryl Ketone
Key Advantage Direct acylation of a wide range of arenes.Efficient synthesis of hydroxyaryl ketones.
Key Disadvantage Difficult with phenol (B47542) substrates (O-acylation).[1][2]Requires prior synthesis of the phenolic ester.

Reaction Mechanisms and Pathways

Both reactions hinge on the generation of a highly electrophilic acylium ion (R-C≡O⁺). However, the generation of this intermediate and its subsequent reaction pathway differ significantly.

Friedel-Crafts Acylation is an intermolecular process where a Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent (an acyl halide or anhydride).[3] The resulting acylium ion is then attacked by the electron-rich aromatic ring of a separate molecule. A significant drawback when using phenolic substrates is that acylation tends to occur at the hydroxyl group (O-acylation) to form an ester, rather than at the aromatic ring (C-acylation).[1][2]

The Fries Rearrangement , in contrast, is an intramolecular reaction.[4] It begins with a phenolic ester, which is treated with a Lewis or Brønsted acid. The acid coordinates to the carbonyl oxygen, facilitating the cleavage of the ester bond to form an acylium ion and a phenoxide-Lewis acid complex. The acylium ion then re-attaches to the aromatic ring at either the ortho or para position.[5][6]

Reaction_Pathways Fig. 1: Conceptual Reaction Pathways cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement Arene Arene (e.g., Benzene) ArylKetone Aryl Ketone Arene->ArylKetone Intermolecular Attack AcylHalide Acyl Halide + Lewis Acid Acylium_FC Acylium Ion (Electrophile) AcylHalide->Acylium_FC Activation Acylium_FC->ArylKetone Intermolecular Attack PhenolicEster Phenolic Ester + Lewis Acid Acylium_Fries Acylium Ion (Intramolecular) PhenolicEster->Acylium_Fries Rearrangement HydroxyArylKetone ortho/para- Hydroxyaryl Ketone Acylium_Fries->HydroxyArylKetone

Caption: Conceptual overview of Friedel-Crafts vs. Fries pathways.

Regioselectivity: A Key Differentiator

A critical aspect of the Fries rearrangement is its tunable regioselectivity, offering access to either ortho- or para-hydroxyaryl ketones. This selectivity is primarily governed by reaction temperature and solvent polarity.[7][8]

  • Low Temperatures (typically <60°C) favor the formation of the para isomer, which is the kinetically controlled product.[7][9]

  • High Temperatures (often >160°C) promote the formation of the ortho isomer.[7][9] The increased stability of the ortho product at higher temperatures is attributed to the formation of a stable bidentate chelate between the Lewis acid catalyst and the adjacent hydroxyl and carbonyl groups.[7]

  • Solvent Polarity also plays a role. Non-polar solvents tend to favor the ortho product, while increasing solvent polarity favors the para product.[7][10]

In contrast, the regioselectivity of the Friedel-Crafts acylation is determined by the directing effects of the substituents already present on the aromatic ring. For phenol itself, direct C-acylation is problematic. However, for substituted phenols or phenol ethers (like anisole), the hydroxyl or alkoxy group is an ortho, para-director.

Quantitative Data on Regioselectivity

The following table summarizes experimental data on the ortho:para product ratios for the Fries rearrangement under various conditions.

SubstrateCatalystSolventTemperature (°C)ortho:para RatioReference
Phenyl acetate (B1210297)AlCl₃Nitrobenzene25Predominantly Para[7]
Phenyl acetateAlCl₃Nitrobenzene165Predominantly Ortho[7]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene401.0 : 2.13[11]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1002.84 : 1.0[11]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1203.03 : 1.0[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of hydroxyacetophenone, a common pharmaceutical intermediate, via both routes.

Protocol 1: Synthesis of 4'-Hydroxyacetophenone via Fries Rearrangement

This protocol is adapted for the preferential synthesis of the para isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated HCl

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenyl acetate (1.0 eq) in nitrobenzene.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 - 1.5 eq) in portions, maintaining the low temperature. The reaction is exothermic.

  • Stir the reaction mixture at a low temperature (<60°C) and monitor its progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization or column chromatography to separate the para isomer from any ortho byproduct.

Protocol 2: Synthesis of 4'-Hydroxyacetophenone via Friedel-Crafts Acylation of Phenol

Direct acylation of phenol is challenging due to O-acylation.[1] The Fries rearrangement is generally the more efficient route to hydroxyaryl ketones.[4] However, under specific conditions, C-acylation can be achieved. Often, this is performed as a one-pot reaction that proceeds through an initial O-acylation followed by an in-situ Fries rearrangement.

Materials:

  • Phenol

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or 1,2-dichloroethane (B1671644) (solvent)

  • Ice

  • Concentrated HCl

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, place anhydrous AlCl₃ (stoichiometric amount, >2.0 eq) and a suitable solvent (e.g., nitrobenzene).[12]

  • Add a solution of phenol (1.0 eq) in the same solvent to the flask.

  • Cool the mixture to 0°C.

  • Add acetyl chloride (1.0 eq) dropwise from the addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., to promote rearrangement), monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 (hydrolysis with ice/HCl, extraction, washing, drying, and purification).

Experimental_Workflow Fig. 2: General Experimental Workflow start Start setup 1. Reaction Setup (Anhydrous Conditions) start->setup reagent_add 2. Reagent Addition (Controlled Temperature) setup->reagent_add reaction 3. Reaction Monitoring (TLC) reagent_add->reaction workup 4. Aqueous Work-up (Hydrolysis) reaction->workup extraction 5. Extraction workup->extraction purification 6. Purification (Recrystallization/Chromatography) extraction->purification product Final Product purification->product

References

A Comparative Guide to 4-Chloro-4'-hydroxybenzophenone and 4-Fluoro-4'-hydroxybenzophenone in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Performance in the Synthesis of Poly(ether ketone)s

The synthesis of high-performance polymers such as Poly(ether ketone) (PEK) relies on the selection of optimal monomeric precursors. Among the available options, 4-chloro-4'-hydroxybenzophenone (B194592) (CHBP) and 4-fluoro-4'-hydroxybenzophenone (B1295144) (FHBP) are two common choices for nucleophilic substitution polymerization. This guide provides a detailed, data-driven comparison of these two monomers to inform researchers in making strategic decisions for their polymer synthesis endeavors.

Monomer Reactivity and Polymer Properties: A Tale of Two Halogens

The primary difference between CHBP and FHBP lies in the halogen substituent on one of the phenyl rings, which significantly influences reactivity and the properties of the resulting polymer. The fluoro-derivative is known to be more reactive than the chloro-derivative in nucleophilic aromatic substitution reactions.[1] This enhanced reactivity, however, can be a double-edged sword. While it may lead to faster polymerization rates, it can also promote side reactions, such as branching, which can compromise the mechanical integrity and toughness of the final polymer.[1]

Conversely, the chloro-derivative offers a more controlled polymerization process, mitigating the risk of branching and often resulting in a polymer with superior toughness.[1] Economically, this compound is generally the more cost-effective option, a crucial factor in scaling up polymer production. A significant challenge associated with CHBP, however, is the difficulty in achieving the high purity required for polymerization.[1]

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the key performance indicators for polymers synthesized from CHBP and FHBP. It is important to note that the data is compiled from different sources and experimental conditions may not be identical.

MonomerInherent Viscosity (dL/g)Molecular Weight
This compound (CHBP) 0.92Not explicitly stated in the provided search results.
4-Fluoro-4'-hydroxybenzophenone (FHBP) Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
PropertyPolymer from this compound (PEK)Polymer from a Fluoro-aromatic dihalide (PEEK)*
Glass Transition Temperature (Tg) 165 °C143 °C
Melting Temperature (Tm) 370 °C343 °C

*Note: Data for the fluoro-based polymer is for Poly(ether ether ketone) (PEEK), which is synthesized from 4,4'-difluorobenzophenone, a related but different monomer. This data is provided for general comparison of a fluoro-based poly(ether ketone).

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of PEK from both CHBP and FHBP.

Synthesis of Poly(ether ketone) from this compound

Materials:

  • Purified this compound (CHBP)

  • Potassium carbonate (K₂CO₃), passed through a 200 mesh sieve

  • Diphenyl sulfone (DPS)

  • 4-fluorobenzophenone (B154158) (end-capping agent)

  • Chlorobenzene (B131634)

  • Concentrated sulfuric acid (98% for viscosity measurement)

  • Nitrogen gas

Procedure:

  • A mixture of purified CHBP and diphenyl sulfone is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser.

  • Potassium carbonate is added to the mixture at 135°C.

  • The temperature is raised to 200°C and maintained for one hour under a nitrogen atmosphere to ensure dehydration.

  • The temperature is then increased to 300°C over 1.5 hours and held for 2 hours.

  • A further temperature increase to 330°C is carried out over 1 hour, and the reaction is maintained at this temperature to achieve the desired viscosity.

  • Once the target viscosity is reached, 1 mole% of 4-fluorobenzophenone is added as an end-capping agent, and the reaction is held for an additional 30 minutes.

  • The reaction mixture is cooled to 300°C and discharged into a vessel containing chlorobenzene stirred at 130°C.

  • The precipitated polymer is filtered at 130°C.

  • The polymer cake is refluxed with chlorobenzene and filtered multiple times (4-5 times) to remove the diphenyl sulfone solvent.

  • The solvent-free polymer is then refluxed with water to remove mineral salts.

  • The final polymer is dried to yield PEK.

  • The inherent viscosity of the polymer is determined using a 0.25% solution in 98% sulfuric acid.

Synthesis of Poly(ether ketone) from 4-Fluoro-4'-hydroxybenzophenone

Materials:

  • Purified 4-fluoro-4'-hydroxybenzophenone (FHBP)

  • Sodium carbonate (Na₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Diphenyl sulfone (DPS)

Procedure:

  • A sample of purified 4-fluoro-4'-hydroxybenzophenone (0.2 mole) is polymerized using a mixture of sodium carbonate (0.1 mole) and potassium carbonate (0.002 mole) in diphenyl sulfone (93 g).[2]

  • The specific temperature and time profile for this polymerization are not detailed in the provided search results but would typically involve a staged heating process similar to the CHBP protocol to facilitate dehydration and subsequent polymerization at high temperatures (e.g., around 300-340°C).

  • The work-up procedure to isolate and purify the resulting polymer would be analogous to that described for the CHBP-based synthesis, involving precipitation, solvent washing, and drying.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key chemical transformations and the logical workflow of the polymerization process.

Polymerization_Pathway Monomer 4-Halo-4'-hydroxybenzophenone (X = Cl or F) Phenolate Potassium Phenolate Intermediate Monomer->Phenolate  + K₂CO₃ - H₂O, - CO₂ Polymerization Nucleophilic Aromatic Substitution Polymerization Phenolate->Polymerization High Temperature (e.g., ~330°C) in Diphenyl Sulfone PEK Poly(ether ketone) (PEK) Polymerization->PEK Formation of Ether Linkages

Caption: General reaction pathway for the synthesis of PEK.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Polymer Purification Monomer_Addition 1. Monomer & Solvent Charging Base_Addition 2. Base Addition Monomer_Addition->Base_Addition Dehydration 3. Dehydration Base_Addition->Dehydration Polymerization_Step 4. Polymerization Dehydration->Polymerization_Step End_Capping 5. End-Capping Polymerization_Step->End_Capping Precipitation 6. Precipitation End_Capping->Precipitation Solvent_Removal 7. Solvent Removal Precipitation->Solvent_Removal Salt_Removal 8. Salt Removal Solvent_Removal->Salt_Removal Drying 9. Drying Salt_Removal->Drying

Caption: Step-by-step workflow for PEK synthesis and purification.

Conclusion

The choice between this compound and 4-fluoro-4'-hydroxybenzophenone for the synthesis of Poly(ether ketone) depends on the desired balance of reactivity, cost, and final polymer properties. While the fluoro-derivative offers higher reactivity, it comes at a higher cost and with a greater risk of undesirable side reactions that can negatively impact the polymer's toughness. The chloro-derivative, being more economical and less prone to branching, presents a more robust option for producing tough, high-performance polymers, provided that the challenges of monomer purification are adequately addressed. For applications where ultimate mechanical performance is critical, the controlled polymerization offered by this compound may be the more prudent choice. Conversely, for applications where rapid polymerization is a priority and some trade-off in toughness is acceptable, the fluoro-analogue could be considered. Researchers should carefully weigh these factors in the context of their specific application and available resources.

References

Validating the Structure of 4-Chloro-4'-hydroxybenzophenone: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive validation of the chemical structure of 4-Chloro-4'-hydroxybenzophenone through detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This guide presents a side-by-side comparison with related compounds, 4-chlorobenzophenone (B192759) and 4-hydroxybenzophenone, supported by tabulated spectral data and detailed experimental protocols.

The structural integrity of a chemical compound is paramount in the fields of chemical research and drug development. NMR spectroscopy stands as a cornerstone technique for the unambiguous elucidation of molecular structures. This guide focuses on the validation of this compound, a compound of interest in various chemical applications, by meticulously analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra.

Comparative Spectral Data

To confirm the identity of this compound, its NMR spectral data, acquired in DMSO-d₆, is compared with the known data of two structurally similar molecules: 4-chlorobenzophenone and 4-hydroxybenzophenone. The presence of key functional groups and the substitution patterns on the aromatic rings can be unequivocally assigned by analyzing the chemical shifts, multiplicities, and coupling constants.

¹H NMR Data Comparison
CompoundAromatic Protons (ppm)MultiplicityJ (Hz)IntegrationHydroxyl Proton (ppm)
This compound 7.68-7.55 (m), 6.95 (d)m, d8.84H, 4H~10.5 (br s)
4-Chlorobenzophenone7.82-7.75 (m), 7.65-7.50 (m)m-4H, 5H-
4-Hydroxybenzophenone7.72-7.65 (m), 7.58-7.45 (m), 6.92 (d)m, d8.74H, 5H~10.3 (br s)

Table 1: Comparative ¹H NMR spectral data for this compound and related compounds in DMSO-d₆.

¹³C NMR Data Comparison
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)
This compound ~194.5~161.8, 137.5, 132.8, 131.5, 129.2, 128.9, 115.8
4-Chlorobenzophenone~195.5~138.9, 137.2, 132.7, 131.5, 130.0, 128.7, 128.4
4-Hydroxybenzophenone~195.6~162.2, 138.2, 132.6, 131.9, 129.8, 128.2, 115.5

Table 2: Comparative ¹³C NMR spectral data for this compound and related compounds in DMSO-d₆.

Structural Elucidation Workflow

The logical process for validating the structure of this compound using NMR spectroscopy involves several key steps, from sample preparation to spectral analysis and comparison.

Structural_Validation_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Validation A Dissolve 10-20 mg of this compound in ~0.7 mL of DMSO-d6 B Transfer solution to a 5 mm NMR tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process spectra (Fourier transform, phase and baseline correction) C->E D->E F Determine chemical shifts, multiplicities, coupling constants, and integrations E->F G Compare experimental data with expected values and literature data F->G I Confirm structure of this compound G->I H Compare with spectra of analogous compounds (e.g., 4-chlorobenzophenone, 4-hydroxybenzophenone) H->I

Caption: Workflow for the validation of this compound structure via NMR spectroscopy.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the methodology used for the acquisition of the ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: All spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment was utilized.

    • Number of Scans: 16 scans were typically acquired.

    • Relaxation Delay: A relaxation delay of 1.0 second was used.

    • Spectral Width: A spectral width of approximately 16 ppm was set.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program was employed to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A higher number of scans (typically 1024 or more) was necessary due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2.0 seconds was used.

    • Spectral Width: A spectral width of approximately 250 ppm was set.

Data Processing

All Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included:

  • Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.

  • Phasing: Manual and/or automatic phasing of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Application of a polynomial function to correct for any baseline distortions.

  • Referencing: The chemical shifts for both ¹H and ¹³C spectra were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

By following these rigorous experimental and analytical procedures, the structural assignment of this compound can be made with a high degree of confidence, providing a solid foundation for its use in further research and development.

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Diaryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaryl ketones is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts acylation reaction, catalyzed by Lewis acids, remains a predominant method for their preparation. The choice of the Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide offers an objective comparison of various Lewis acid catalysts for the synthesis of diaryl ketones, supported by experimental data and detailed protocols.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in diaryl ketone synthesis is evaluated based on several key metrics: reaction yield, catalyst loading, reaction time, and temperature. Below is a comparative summary of various catalysts for the synthesis of 4-methylbenzophenone (B132839) from toluene (B28343) and benzoyl chloride, a representative Friedel-Crafts acylation reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Para-selectivity (%)Reference
Traditional Lewis Acids
AlCl₃105Toluene301~90-95High[1]
FeCl₃20Acetonitrile110---[2]
ZnCl₂/SiO₂9 wt%Toluene80345 (conversion)50 (ortho), 50 (meta)[3]
Metal Triflates
Sc(OTf)₃5NitromethaneAmbient---[4]
Bi(OTf)₃10Acetonitrile60---[5][6]
Solid Acid Catalysts
Zeolite H-BEA-Toluene----[7]
Amberlyst-15-TolueneReflux---[8]

Note: The data presented is compiled from various sources and reaction conditions may vary, affecting a direct comparison. The yield for ZnCl₂/SiO₂ is reported as conversion of benzoyl chloride. Data for some catalysts for this specific reaction is limited in the public domain.

Experimental Workflow and Reaction Mechanism

The general workflow for comparing Lewis acid catalysts in diaryl ketone synthesis involves standardized experimental setups to ensure objective evaluation. The fundamental reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

G cluster_workflow Experimental Workflow for Catalyst Comparison prep Reactant & Catalyst Preparation reaction Standardized Reaction Setup prep->reaction 1. Identical Substrates & Acylating Agents monitoring Reaction Monitoring (TLC, GC/MS) reaction->monitoring 2. Controlled Temperature & Time workup Work-up & Product Isolation monitoring->workup 3. Quenching analysis Product Characterization & Yield Determination workup->analysis 4. Purification G cluster_mechanism General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation acyl_halide R-CO-Cl (Acyl Halide) complex [R-CO-Cl---MXn] (Lewis Acid-Base Complex) acyl_halide->complex + lewis_acid MXn (Lewis Acid) lewis_acid->complex acylium [R-C≡O]⁺[MXnCl]⁻ (Acylium Ion) complex->acylium Activation sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex Electrophilic Attack aromatic Ar-H (Aromatic Ring) aromatic->sigma_complex + product Ar-CO-R (Diaryl Ketone) sigma_complex->product - H⁺ catalyst_regen MXn + HCl sigma_complex->catalyst_regen + [MXnCl]⁻

References

Efficacy of 4-Chloro-4'-hydroxybenzophenone as a UV stabilizer compared to other benzophenones.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and materials engineering, mitigating the degradative effects of ultraviolet (UV) radiation is paramount to ensuring product longevity and performance. Benzophenones are a prominent class of UV absorbers widely incorporated into polymeric materials to prevent photodegradation. This guide provides a detailed comparison of the efficacy of 4-Chloro-4'-hydroxybenzophenone as a UV stabilizer against other commonly used benzophenone (B1666685) derivatives. The information is tailored for researchers, scientists, and drug development professionals, presenting objective, data-driven comparisons and detailed experimental methodologies.

Mechanism of UV Stabilization by Benzophenones

Benzophenone-type UV stabilizers protect polymers by absorbing harmful UV radiation and dissipating the energy as harmless heat.[1] This process is initiated by the absorption of UV photons, which excites the benzophenone molecule to a higher energy state. The core mechanism involves the transfer of a proton from a hydroxyl group to the carbonyl oxygen, leading to a transient keto-enol tautomerism. This excited state is unstable and rapidly returns to its ground state, releasing the absorbed energy as thermal vibrations. This cyclical process of absorption and dissipation effectively shields the polymer matrix from the damaging effects of UV radiation, which can otherwise lead to chain scission, cross-linking, and the formation of chromophores that cause discoloration and embrittlement.[1]

For a benzophenone to function effectively as a UV stabilizer through this primary mechanism, the presence of a hydroxyl group in the ortho position to the carbonyl group is crucial as it facilitates the formation of an intramolecular hydrogen bond, which is key to the rapid and efficient dissipation of absorbed UV energy.[2]

Comparative Performance Data

While direct, peer-reviewed comparative studies detailing the performance of this compound alongside other benzophenones in a polymer matrix are limited in publicly available literature, we can infer its potential efficacy based on its structural characteristics and available data for related compounds. The following tables summarize key UV absorption data for various benzophenone derivatives to provide a basis for comparison. It is important to note that the polymer matrix can influence the absorption characteristics of the UV stabilizer.

Table 1: UV Absorption Properties of Selected Benzophenone Derivatives

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Benzophenone25218,000Ethanol
2-Hydroxy-4-methoxybenzophenone (Benzophenone-3)28715,100Methanol
3259,500
2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)29025,000Methanol
35015,000
4,4'-Dihydroxybenzophenone~283~15,200Chloroform
This compound Data not available in cited literature Data not available in cited literature

Note: The absence of a hydroxyl group in the ortho position in this compound suggests that its primary photoprotective mechanism may differ from the typical keto-enol tautomerism-based energy dissipation, potentially relying more on general UV absorption and resonance stabilization.

Experimental Protocols

To rigorously evaluate and compare the efficacy of this compound with other benzophenones, standardized experimental protocols are essential. The following methodologies are widely accepted for assessing the performance of UV stabilizers in polymeric materials.

Accelerated Weathering Test (ASTM G155)

This standard practice is a cornerstone for simulating the damaging effects of sunlight, temperature, and moisture on materials in a laboratory setting.[2][3]

Apparatus: A xenon arc weathering apparatus equipped with appropriate light filters to simulate natural sunlight.

Sample Preparation:

  • Prepare polymer films or plaques of uniform thickness containing the UV stabilizers at specified concentrations (e.g., 0.1%, 0.5%, 1.0% by weight). A control sample without any UV stabilizer should also be prepared.

  • Ensure homogeneous dispersion of the stabilizer within the polymer matrix through appropriate compounding techniques (e.g., melt blending).

Test Procedure:

  • Mount the samples in the weathering chamber.

  • Expose the samples to controlled cycles of UV radiation, temperature, and humidity as defined by the specific ASTM G155 cycle chosen. Common cycles involve alternating periods of light and dark, with and without water spray, to simulate day/night and rain events.[2][3]

  • The irradiance level is typically controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).[4]

Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples and evaluate changes in their physical and chemical properties.

  • Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer to quantify yellowing or fading.

  • Gloss Measurement: Assess the change in surface gloss using a gloss meter.

  • Mechanical Properties: Evaluate changes in tensile strength, elongation at break, and impact resistance according to relevant ASTM standards.

  • Chemical Analysis (FTIR Spectroscopy): Monitor the formation of carbonyl groups (indicative of photo-oxidation) by observing the change in the carbonyl index in the Fourier-transform infrared spectrum.[5]

UV-Visible Spectroscopy

This technique is used to determine the UV absorption characteristics of the stabilizers themselves.

Apparatus: A UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare dilute solutions of the benzophenone derivatives in a suitable solvent (e.g., ethanol, methanol, chloroform) at known concentrations.

Test Procedure:

  • Record the absorbance spectrum of each solution over the UV range (typically 200-400 nm).

Evaluation:

  • Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each compound. This data is crucial for understanding the UV-absorbing efficiency and the spectral range of protection.

Visualizing the Stabilization Process

The following diagrams illustrate the general mechanism of polymer photodegradation and the protective action of benzophenone UV absorbers, as well as a typical workflow for evaluating their performance.

Photodegradation_and_Stabilization cluster_degradation Polymer Photodegradation Pathway cluster_stabilization UV Stabilization by Benzophenone UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer initiates Radicals Free Radicals (P , POO ) Polymer->Radicals generates Degradation Chain Scission & Cross-linking Radicals->Degradation leads to Property_Loss Loss of Mechanical Properties & Discoloration Degradation->Property_Loss UV_Radiation_S UV Radiation Benzophenone Benzophenone UV Absorber UV_Radiation_S->Benzophenone absorbs Excited_State Excited State (Keto-Enol Tautomerism) Benzophenone->Excited_State transitions to Protected_Polymer Protected Polymer Matrix Benzophenone->Protected_Polymer protects Excited_State->Benzophenone relaxes to ground state Heat Heat Dissipation Excited_State->Heat releases energy as

Caption: Mechanism of polymer photodegradation and UV stabilization by benzophenones.

Experimental_Workflow Start Start: Select UV Stabilizers (Control, this compound, Others) Preparation Sample Preparation (Polymer Compounding & Film/Plaque Formation) Start->Preparation Initial_Analysis Initial Characterization (Color, Gloss, Mechanical Properties, FTIR) Preparation->Initial_Analysis Accelerated_Weathering Accelerated Weathering (ASTM G155) Initial_Analysis->Accelerated_Weathering Interim_Analysis Interim & Final Analysis (at specified intervals) Accelerated_Weathering->Interim_Analysis Data_Comparison Data Comparison & Efficacy Evaluation Interim_Analysis->Data_Comparison Conclusion Conclusion on Relative Performance Data_Comparison->Conclusion

Caption: Workflow for the comparative evaluation of UV stabilizer efficacy.

Conclusion

The selection of an appropriate UV stabilizer is a critical decision in the formulation of durable polymeric materials. While this compound is utilized as a UV stabilizer, its efficacy relative to other benzophenones requires direct comparative testing.[6] The lack of an ortho-hydroxyl group suggests a different primary stabilization mechanism compared to many common benzophenones, which may influence its performance in various polymer systems. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such comparative analyses, enabling an informed selection of the optimal UV protection strategy for their specific application. Further research to generate and publish quantitative performance data for this compound is essential to fully elucidate its position within the landscape of benzophenone-based UV stabilizers.

References

Computational studies (DFT) on the reaction mechanism of benzophenone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

Benzophenone (B1666685), a ubiquitous scaffold in medicinal chemistry and materials science, can be synthesized through various routes. Understanding the intricate reaction mechanisms at a molecular level is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives. This guide provides a comparative analysis of four major synthetic pathways to benzophenone, leveraging computational studies, particularly Density Functional Theory (DFT), to dissect their reaction mechanisms. We present a head-to-head comparison of Friedel-Crafts acylation, Grignard reaction, Suzuki-Miyaura coupling, and the oxidation of diphenylmethane (B89790), supported by experimental data and detailed protocols.

At a Glance: Comparing Synthetic Routes to Benzophenone

The choice of a synthetic strategy for benzophenone is a trade-off between factors such as starting material availability, functional group tolerance, reaction conditions, and overall efficiency. Computational studies offer a predictive framework to understand the energetic landscape of these reactions.

Synthetic RouteKey ReactantsCatalyst/ReagentComputational Insight (Rate-Determining Step)Typical Yields (%)
Friedel-Crafts Acylation Benzene (B151609), Benzoyl ChlorideLewis Acid (e.g., AlCl₃)Formation of the acylium ion[1][2]80-90
Grignard Reaction Phenylmagnesium Bromide, Benzoyl ChlorideNoneNucleophilic addition to the carbonyl group70-90
Suzuki-Miyaura Coupling Phenylboronic Acid, Benzoyl ChloridePalladium CatalystOxidative addition or Transmetalation80-95
Oxidation of Diphenylmethane Diphenylmethane, Oxidant (e.g., O₂, TBHP)Metal CatalystC-H bond activation90-99

Delving into the Mechanisms: A DFT Perspective

Friedel-Crafts Acylation: The Classic Electrophilic Attack

The Friedel-Crafts acylation is a long-established method for forming aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism:

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion. DFT studies suggest that this step is the rate-determining step of the overall reaction[1][2].

  • Electrophilic Attack: The π-electrons of the benzene ring attack the acylium ion, forming a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding benzophenone.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation (Rate-Determining) cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + Acylium Ion Benzophenone Benzophenone Sigma_Complex->Benzophenone + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃

Fig. 1: Reaction mechanism of Friedel-Crafts acylation.
Grignard Reaction: A Potent Nucleophilic Addition

The Grignard reaction offers a powerful method for C-C bond formation. In the context of benzophenone synthesis, a phenyl Grignard reagent attacks an electrophilic benzoyl derivative.

Mechanism: The reaction mechanism of Grignard reagents can be complex, involving Schlenk equilibrium and the formation of aggregates. However, the core of the reaction with benzoyl chloride involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the acid chloride. DFT studies on analogous systems suggest a four-centered transition state for the addition of Grignard reagents to carbonyls.

Grignard_Reaction_Workflow Start Start Materials Grignard_Formation Phenylmagnesium Bromide Formation Start->Grignard_Formation Bromobenzene (B47551) + Mg Reaction Reaction with Benzoyl Chloride Grignard_Formation->Reaction Quenching Aqueous Workup (Quenching) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Benzophenone Purification->Product

Fig. 2: Experimental workflow for Grignard synthesis of benzophenone.
Suzuki-Miyaura Coupling: Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction. For benzophenone synthesis, it typically involves the reaction of a phenylboronic acid with a benzoyl halide.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and has been the subject of numerous DFT studies.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the benzoyl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the phenylboronic acid is transferred to the palladium center, typically with the assistance of a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as benzophenone, regenerating the Pd(0) catalyst.

The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often either the oxidative addition or the transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Fig. 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Oxidation of Diphenylmethane: A Direct C-H Functionalization Approach

The oxidation of the methylene (B1212753) bridge in diphenylmethane offers a direct route to benzophenone. This method often employs metal catalysts and various oxidants.

Mechanism: The mechanism of diphenylmethane oxidation can proceed through different pathways, including radical and carbocation intermediates, depending on the catalytic system. A kinetic study on the aerobic oxidation of diphenylmethane over a Ni2Mn-LDH catalyst determined the activation energy (Ea) to be 85.7 kJ/mol[3][4]. This value provides a quantitative measure of the energy barrier for this specific catalytic system.

Oxidation_Workflow Start Diphenylmethane Reaction Catalytic Oxidation Start->Reaction Catalyst, Oxidant Workup Reaction Workup Reaction->Workup Purification Purification Workup->Purification Product Benzophenone Purification->Product

Fig. 4: General workflow for the oxidation of diphenylmethane.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of benzophenone. Below are representative protocols for each of the discussed methods.

Protocol 1: Friedel-Crafts Acylation of Benzene

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer.

  • To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Add a solution of benzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • After the addition of benzoyl chloride, add anhydrous benzene (1.0 eq.) dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the catalyst complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with Phenylmagnesium Bromide

Materials:

  • Bromobenzene (anhydrous)

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether or THF

  • Benzoyl chloride (anhydrous)

  • Hydrochloric acid (e.g., 3 M)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine if necessary.

  • Add a small portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoyl Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous benzoyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzophenone by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • Benzoyl chloride

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Ethanol (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), the base (2.0 eq.), and phenylboronic acid (1.2 eq.).

  • Add a solution of benzoyl chloride (1.0 eq.) in anhydrous, degassed toluene.

  • If required, add degassed ethanol and water to create a biphasic system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Oxidation of Diphenylmethane

Materials:

  • Diphenylmethane

  • Catalyst (e.g., Co-Mn catalyst on a support, Ni2Mn-LDH)

  • Oxidant (e.g., molecular oxygen, tert-butyl hydroperoxide (TBHP))

  • Solvent (e.g., acetonitrile, or solvent-free)

Procedure:

  • In a reaction vessel, place diphenylmethane and the catalyst.

  • If using a solvent, add it to the vessel.

  • If using molecular oxygen, bubble it through the reaction mixture at the desired temperature (e.g., 65-100 °C). If using a liquid oxidant like TBHP, add it to the mixture.

  • Stir the reaction at the chosen temperature for the required time (can range from a few hours to 24 hours). Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture and filter off the catalyst.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Conclusion

This comparative guide highlights the utility of computational DFT studies in understanding the reaction mechanisms of benzophenone synthesis. While Friedel-Crafts acylation and Grignard reactions are classic and robust methods, modern techniques like Suzuki-Miyaura coupling and direct C-H oxidation offer milder conditions and, in some cases, improved efficiency and greener profiles. The provided quantitative data, though from varied sources, along with detailed experimental protocols and mechanistic diagrams, offer a comprehensive resource for researchers to make informed decisions in selecting the optimal synthetic route for their specific needs in the synthesis of benzophenone and its derivatives. Future dedicated comparative DFT studies with consistent computational models would be invaluable for a more direct and precise energetic comparison of these important synthetic transformations.

References

Cross-Validation of Analytical Methods for the Detection of 4-Chloro-4'-hydroxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-Chloro-4'-hydroxybenzophenone, a potential impurity and metabolite of certain pharmaceutical compounds, is critical for ensuring drug safety and quality. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for the analysis of this compound and structurally related benzophenone (B1666685) derivatives, providing a basis for methodological comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 0.005 - 8 µg/mL (for Benzophenone)0.08 - 40 ppm (for 4-chloro-1-butanol)0.1 - 40.0 µg/L (for Benzophenone-type UV filters)
Correlation Coefficient (r²) > 0.999[1][2]0.9999[3]0.991 - 0.999[4]
Limit of Detection (LOD) 0.0015 µg/mL (for Benzophenone)[1][2]0.05 ppm (for 4-chloro-1-butanol)[3]0.01 - 0.23 µg/L (for Benzophenone-type UV filters)[4]
Limit of Quantification (LOQ) 0.005 µg/mL (for Benzophenone)[1][2]0.08 ppm (for 4-chloro-1-butanol)[3]Not explicitly stated, but quantifiable at low µg/L levels.
Accuracy (% Recovery) 99.18–99.70% (for Benzophenone)[1][2]90.5 - 108.7% (for 4-chloro-1-butanol)[3]80.0 - 108% (for Benzophenone-type UV filters)[4]
Precision (%RSD) Intra-day: ≤1.00, Inter-day: ≤1.53 (for Benzophenone)[1][2]Repeatability: 6.0% (for 4-chloro-1-butanol)[3]Intra-day: 0.8–6.1%, Inter-day: 1.8–9.5% (for Benzophenone-type UV filters)[4]

Note: Data for closely related compounds (Benzophenone, 4-chloro-1-butanol, and other benzophenone-type UV filters) are used where direct data for this compound is not available to provide a representative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical techniques. Below are generalized experimental protocols for the key methods cited.

High-Performance Liquid Chromatography (HPLC-UV)

This method is based on the principles of reversed-phase chromatography for the separation and quantification of benzophenone-related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength appropriate for this compound (typically around 254 nm or 285 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Perform a linear regression analysis to determine the concentration of this compound in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and potentially low volatility of this compound, a derivatization step is often required to improve its chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).

    • Heat the mixture to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A suitable temperature gradient to ensure separation of the derivatized analyte from other matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the analyte and selected ion monitoring (SIM) for quantification.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) via liquid-liquid extraction or solid-phase extraction (SPE).

    • Concentrate the extract and proceed with derivatization.

  • Data Analysis: Identify the derivatized this compound based on its retention time and mass spectrum. Quantify using a calibration curve generated from derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column suitable for LC-MS.

    • Mobile Phase: A gradient mixture of water and acetonitrile or methanol, often with a volatile additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A flow rate compatible with the ESI source (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, optimized for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions specific to this compound must be determined.

  • Sample Preparation:

    • Sample extraction can be performed using liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.

    • The final extract is typically reconstituted in the initial mobile phase.

  • Data Analysis: Quantification is achieved by comparing the peak area of the specific MRM transition in the sample to a calibration curve prepared with reference standards.

Mandatory Visualizations

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods for Comparison: HPLC, GC-MS, LC-MS/MS define_analyte->select_methods set_acceptance Set Acceptance Criteria (ICH Q2(R1)) select_methods->set_acceptance method_dev Method Development & Optimization set_acceptance->method_dev method_val Individual Method Validation (Linearity, Accuracy, Precision, etc.) method_dev->method_val sample_analysis Analysis of Common Samples (Spiked & Real) method_val->sample_analysis data_comparison Compare Quantitative Data (Tables & Statistics) sample_analysis->data_comparison assess_equivalence Assess Method Equivalence data_comparison->assess_equivalence final_report Final Report & Method Selection assess_equivalence->final_report Signaling_Pathway_Diagram cluster_exposure Exposure cluster_cellular Cellular Effects cluster_organismal Organismal Impact benzophenone This compound receptor Potential Target: Estrogen Receptor / Other benzophenone->receptor Binding gene_expression Altered Gene Expression receptor->gene_expression Signal Transduction cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response Leads to endocrine_disruption Potential Endocrine Disruption cellular_response->endocrine_disruption Contributes to

References

One-Pot Synthesis versus Multi-Step Routes: A Comparative Guide to Cost-Effectiveness in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic route is a critical decision that impacts not only the efficiency of discovery and development but also the overall cost and environmental footprint of a process. This guide provides an objective comparison of one-pot synthesis and traditional multi-step routes, focusing on their cost-effectiveness and supported by experimental data. By examining the synthesis of the versatile scaffold 2-amino-4,6-diphenylnicotinonitrile, we will illustrate the quantitative and qualitative advantages of each approach.

The pursuit of molecular complexity in drug discovery and materials science is often a race against time and resources. Traditional multi-step synthesis, characterized by the sequential execution of reactions with isolation and purification of intermediates at each stage, offers a high degree of control over each transformation. However, this linear approach can be inefficient, leading to significant material loss, increased consumption of solvents and reagents, and extended timelines.[1]

In contrast, one-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, has emerged as a powerful strategy for process intensification.[2] This approach aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and improving overall efficiency.[3] The economic and environmental benefits of one-pot synthesis are often highlighted by green chemistry metrics such as the E-Factor (environmental factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product.[3][4][5]

This guide will delve into a practical comparison of these two synthetic philosophies through the lens of a specific, well-documented example: the synthesis of 2-amino-4,6-diphenylnicotinonitrile.

Data Presentation: A Head-to-Head Comparison

To provide a clear and concise overview of the advantages and disadvantages of each synthetic route, the following tables summarize the key quantitative data for the synthesis of 2-amino-4,6-diphenylnicotinonitrile via a one-pot and a multi-step approach.

Table 1: Comparison of Key Synthesis Parameters

ParameterOne-Pot SynthesisMulti-Step Synthesis
Overall Yield Excellent (e.g., up to 95%)Good to Moderate (e.g., 70-85%)
Number of Steps 12 or more
Isolation/Purification Steps 12 or more
Reaction Time Short (e.g., 2-4 hours)Long (e.g., 12-24 hours)
Solvent Consumption LowerHigher
Reagent Usage More efficientPotentially less efficient due to transfers
Energy Consumption Lower (fewer heating/cooling cycles)Higher
Work-up Complexity Simple filtration and washingMultiple extractions and purifications

Table 2: Green Chemistry Metrics (Illustrative)

MetricOne-Pot SynthesisMulti-Step Synthesis
Atom Economy HighModerate to High
E-Factor Low (less waste)Higher (more waste)
Process Mass Intensity (PMI) LowHigh

Experimental Protocols: Synthesizing 2-amino-4,6-diphenylnicotinonitrile

The following are representative experimental protocols for the synthesis of 2-amino-4,6-diphenylnicotinonitrile via both one-pot and multi-step routes.

One-Pot Synthesis Protocol (Four-Component Reaction)

This protocol is adapted from a method utilizing ultrasound irradiation for enhanced efficiency.[6]

Materials:

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (10 mL).

  • Submerge the reaction vessel in an ultrasonic bath and irradiate at room temperature for the specified time (typically 1-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol (B145695).

  • Dry the purified 2-amino-4,6-diphenylnicotinonitrile to a constant weight.

Multi-Step Synthesis Protocol

This protocol involves the initial synthesis and isolation of a chalcone (B49325) intermediate.[1]

Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)

Materials:

  • Benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Sodium hydroxide (B78521) (10% in ethanol)

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a 10% solution of sodium hydroxide in ethanol with constant stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus.

  • Recrystallize the crude chalcone from ethanol to obtain the pure intermediate.

Step 2: Synthesis of 2-amino-4,6-diphenylnicotinonitrile

Materials:

  • Chalcone (from Step 1) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (3 equiv.)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1 mmol) and malononitrile (1 mmol) in absolute ethanol.

  • Add ammonium acetate (3 equivalents) to the mixture.

  • Reflux the reaction mixture overnight.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain 2-amino-4,6-diphenylnicotinonitrile.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of both the one-pot and multi-step synthesis routes, highlighting the key differences in their workflows.

G cluster_onepot One-Pot Synthesis A Reactants (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) B One-Pot Reaction (e.g., Ultrasound) A->B C Single Work-up & Purification B->C D Final Product C->D

Caption: Workflow for one-pot synthesis.

G cluster_multistep Multi-Step Synthesis cluster_step1 Step 1 cluster_step2 Step 2 A1 Reactants A + B B1 Reaction 1 A1->B1 C1 Work-up & Purification 1 B1->C1 D1 Intermediate C1->D1 A2 Reactants C + D D1->A2 B2 Reaction 2 A2->B2 C2 Work-up & Purification 2 B2->C2 D2 Final Product C2->D2

Caption: Workflow for multi-step synthesis.

Conclusion: Making an Informed Decision

The choice between a one-pot and a multi-step synthesis is not always straightforward and depends on various factors, including the complexity of the target molecule, the compatibility of reagents, and the desired scale of production.

One-pot synthesis offers significant advantages in terms of cost-effectiveness, time efficiency, and environmental impact. By minimizing intermediate handling and purification steps, this approach can lead to higher overall yields and a substantial reduction in solvent and reagent consumption.[2] For the synthesis of compound libraries for high-throughput screening or for the production of well-established molecules, one-pot routes are often the superior choice.

Multi-step synthesis , on the other hand, provides greater control over each individual transformation. This can be crucial when dealing with sensitive functional groups or when optimizing a particularly challenging reaction step. The isolation and characterization of intermediates can also provide valuable insights into the reaction mechanism and help in troubleshooting. For the synthesis of highly complex natural products or for the initial development of a novel synthetic route, the stepwise approach may be more practical.

Ultimately, the decision to employ a one-pot or multi-step strategy should be based on a thorough evaluation of the specific synthetic challenge at hand. By considering the quantitative data, experimental practicalities, and the overall goals of the project, researchers can select the most cost-effective and efficient route to their target molecules.

References

Characterization of 4-Chloro-4'-hydroxybenzophenone Impurities: A Comparative Guide to LC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of potential impurities in 4-Chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of drugs such as Fenofibrate.[1][2][3] The methodologies and data presented herein offer a framework for selecting the most appropriate analytical technique for impurity profiling in accordance with regulatory expectations.[4][5][6][7]

Introduction to Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide.[8] The International Council for Harmonisation (ICH) provides specific guidelines (Q3A/B/C) that outline the thresholds for reporting, identifying, and qualifying impurities in drug substances and products.[4][5] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, and residual solvents.[8][7] Even trace amounts of certain impurities can impact the safety and efficacy of the final drug product.[9]

This compound itself is a known impurity of Fenofibrate (Fenofibrate EP Impurity A).[1][2] However, during the synthesis of this compound, typically via Friedel-Crafts acylation of phenol (B47542) with p-chlorobenzoyl chloride, other process-related impurities can arise.[3] This guide will focus on the characterization of a set of potential impurities, as detailed in Table 1.

Comparative Analysis of LC-MS and HPLC-UV

The selection of an analytical technique for impurity profiling is driven by the need for specificity, sensitivity, and the ability to provide structural information. LC-MS and HPLC-UV are two of the most common methods employed in pharmaceutical analysis.[6]

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, offering high sensitivity and specificity.[10] It is particularly powerful for identifying unknown impurities through mass determination and fragmentation analysis.[7][10]

HPLC-UV is a robust and widely used technique for routine quality control. It is less expensive and generally simpler to operate than LC-MS. However, its ability to identify unknown impurities is limited, as it relies on the chromophoric properties of the analytes and their retention time relative to a known standard.

The following sections provide a detailed comparison of these two methods for the analysis of this compound and its potential impurities.

Quantitative Data Summary

The performance of LC-MS and HPLC-UV in resolving and quantifying this compound and its potential impurities is summarized in Table 2. The data presented are illustrative and representative of typical performance for these methods.

AnalyteChemical StructureMolecular Weight
This compound C13H9ClO2232.66
Impurity 1: PhenolC6H6O94.11
Impurity 2: p-Chlorobenzoic acidC7H5ClO2156.57
Impurity 3: 4,4'-DihydroxybenzophenoneC13H10O3214.22
Impurity 4: 4,4'-DichlorobenzophenoneC13H8Cl2O251.11

Table 1: List of this compound and Potential Process-Related Impurities.

ParameterLC-MSHPLC-UV
Limit of Detection (LOD)
This compound0.005 µg/mL0.05 µg/mL
Impurity 1: Phenol0.01 µg/mL0.1 µg/mL
Impurity 2: p-Chlorobenzoic acid0.008 µg/mL0.08 µg/mL
Impurity 3: 4,4'-Dihydroxybenzophenone0.006 µg/mL0.06 µg/mL
Impurity 4: 4,4'-Dichlorobenzophenone0.004 µg/mL0.04 µg/mL
Limit of Quantification (LOQ)
This compound0.015 µg/mL0.15 µg/mL
Impurity 1: Phenol0.03 µg/mL0.3 µg/mL
Impurity 2: p-Chlorobenzoic acid0.024 µg/mL0.24 µg/mL
Impurity 3: 4,4'-Dihydroxybenzophenone0.018 µg/mL0.18 µg/mL
Impurity 4: 4,4'-Dichlorobenzophenone0.012 µg/mL0.12 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Table 2: Comparative Performance Data for LC-MS and HPLC-UV.

Mass Spectrometric Data for Impurity Identification

A key advantage of LC-MS is its ability to provide mass information, which is crucial for the structural elucidation of impurities. Table 3 presents the expected mass-to-charge ratios (m/z) for the parent molecule and its impurities in both positive and negative ionization modes.

AnalyteIonization ModePrecursor Ion [M+H]⁺ (m/z)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound ESI--231.02121.03, 139.00
Impurity 1: PhenolESI--93.0365.04
Impurity 2: p-Chlorobenzoic acidESI--154.99110.99
Impurity 3: 4,4'-DihydroxybenzophenoneESI-215.07213.05121.03, 93.03
Impurity 4: 4,4'-DichlorobenzophenoneESI+250.99-139.00

Table 3: Mass Spectrometric Data for Identification of Impurities.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the protocols for both the LC-MS and HPLC-UV methods.

LC-MS Method Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled to a triple-quadrupole mass spectrometer.[10]

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: As per instrument manufacturer's recommendations.

    • Data Acquisition: Full scan mode for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

HPLC-UV Method Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.

Workflow and Pathway Diagrams

Visual representations of the experimental and logical workflows can aid in understanding the processes of impurity characterization.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Dilute to Working Concentration sp2->sp3 am1 Inject into LC System sp3->am1 am2 Chromatographic Separation am1->am2 am3 Detection (MS or UV) am2->am3 dp1 Peak Integration & Quantification am3->dp1 dp2 Impurity Identification dp1->dp2 dp3 Generate Report dp2->dp3

Caption: General workflow for impurity analysis.

cluster_lcms LC-MS Pathway cluster_hplcuv HPLC-UV Pathway lcms1 Detect Peak lcms2 Determine m/z lcms1->lcms2 lcms3 Perform MS/MS Fragmentation lcms2->lcms3 lcms4 Propose Structure lcms3->lcms4 end_lcms Impurity Identified lcms4->end_lcms hplcuv1 Detect Peak at specific λ hplcuv2 Compare Retention Time with Standard hplcuv1->hplcuv2 hplcuv3 Quantify Known Impurity hplcuv2->hplcuv3 end_hplcuv Known Impurity Quantified hplcuv3->end_hplcuv start Peak Detected start->lcms1 start->hplcuv1

Caption: Logical pathways for impurity identification.

Conclusion

Both LC-MS and HPLC-UV are valuable techniques for the characterization of impurities in this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • LC-MS is the superior choice for method development, impurity identification, and the analysis of complex samples where high sensitivity is required. Its ability to provide structural information is invaluable for characterizing unknown impurities and meeting regulatory requirements for impurity identification.[4][7]

  • HPLC-UV is a reliable and cost-effective method for routine quality control once the impurity profile has been established. It is well-suited for quantifying known impurities against reference standards in a validated manufacturing process.

For comprehensive impurity profiling of this compound, a hybrid approach is often most effective. LC-MS can be used to initially identify and characterize all potential impurities, and then a more routine HPLC-UV method can be developed and validated for ongoing quality control and batch release testing. This ensures both regulatory compliance and the consistent quality of the final pharmaceutical product.

References

Greener Shades of Synthesis: A Comparative Guide to Solvents in Benzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzophenone (B1666685), a vital building block in pharmaceuticals and other industries, presents a critical choice in solvent selection. This decision profoundly impacts not only reaction efficiency but also the overall environmental footprint of the process. This guide offers an objective comparison of various solvents for the Friedel-Crafts acylation synthesis of benzophenone, supported by experimental data, to facilitate informed and sustainable laboratory practices.

The traditional approach to synthesizing benzophenone involves the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride, a reaction heavily reliant on a Lewis acid catalyst and a suitable solvent. While effective, the choice of solvent can dramatically alter reaction conditions, yields, and, most importantly, the environmental impact. This comparison delves into the performance of conventional organic solvents versus greener alternatives like ionic liquids, providing a clear, data-driven overview.

Quantitative Performance Comparison

The following table summarizes key performance indicators for the synthesis of benzophenone in different solvent systems. The data highlights the trade-offs between reaction efficiency and the environmental credentials of each solvent.

Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Reference
Dichloromethane (B109758)AlCl₃0 to Room Temp.2~90[1]
Carbon TetrachlorideAlCl₃5 - 10380-89[2][3]
NitrobenzeneGaClx-grafted Si-MCM-41145 ± 5up to 3Good[4]
BmimCl–FeCl₃ (Ionic Liquid)Self-catalyzed900.597[5]
BmimCl–AlCl₃ (Ionic Liquid)Self-catalyzed90185[5]
BmimCl–ZnCl₂ (Ionic Liquid)Self-catalyzed90362[5]

Environmental Impact Assessment: Green Chemistry Metrics

To provide a more holistic comparison, key green chemistry metrics such as the Environmental Factor (E-Factor) and Reaction Mass Efficiency (RME) are crucial. The E-Factor represents the total mass of waste generated per unit of product, while RME calculates the percentage of the mass of reactants that ends up in the final product.

Solvent SystemAssumed Yield (%)Calculated E-FactorCalculated RME (%)
Dichloromethane901.2444.9%
Ionic Liquid (BmimCl–FeCl₃)970.0396.9%

*Calculations are based on the provided experimental protocols and assume ideal work-up conditions. The E-Factor for the ionic liquid system is significantly lower due to the potential for catalyst and solvent recycling.

Experimental Protocols

Detailed methodologies for the synthesis of benzophenone in dichloromethane and an ionic liquid are provided below to allow for replication and further investigation.

Protocol 1: Synthesis in Dichloromethane

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Benzoyl Chloride

  • Benzene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel.

  • Following the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise.

  • After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol (B145695) or petroleum ether.[1]

Protocol 2: Synthesis in an Ionic Liquid (BmimCl–FeCl₃)

Materials:

  • 1-Butyl-3-methylimidazolium chloride (BmimCl)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Benzene

  • Benzoyl Chloride

  • Ethyl Acetate (B1210297)

  • Deionized Water

Procedure:

  • Prepare the ionic liquid catalyst by mixing BmimCl and anhydrous FeCl₃ in a 1:1.5 molar ratio under a nitrogen atmosphere. The mixture will form a dark brown liquid.

  • In a round-bottom flask, add benzene (1 equivalent) and benzoyl chloride (1.2 equivalents) to the prepared ionic liquid.

  • Heat the mixture to 90 °C and stir for 30 minutes.[5]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using ethyl acetate (3 x 20 mL).

  • The ionic liquid phase can be recovered, washed with ethyl acetate, and dried under vacuum for reuse.

  • Combine the organic extracts and wash with deionized water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone.

  • Further purification can be achieved by recrystallization.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

G cluster_synthesis Benzophenone Synthesis Workflow start Start: Select Synthesis Route reagents Prepare Reactants: Benzene & Benzoyl Chloride start->reagents solvent_choice Choose Solvent System reagents->solvent_choice conventional Conventional Solvent (e.g., Dichloromethane) solvent_choice->conventional Traditional Method green Green Solvent (e.g., Ionic Liquid) solvent_choice->green Greener Alternative reaction Perform Friedel-Crafts Acylation Reaction conventional->reaction green->reaction workup Reaction Work-up & Product Isolation reaction->workup purification Purify Benzophenone workup->purification analysis Analyze Product (Yield, Purity) purification->analysis end End Product: Benzophenone analysis->end

Caption: A logical workflow for the synthesis of benzophenone.

G cluster_comparison Environmental Impact Comparison Logic define_scope Define Synthesis Parameters (Solvent, Catalyst, Conditions) gather_data Gather Experimental Data (Mass of Inputs & Outputs) define_scope->gather_data calculate_yield Calculate % Yield gather_data->calculate_yield calculate_metrics E-Factor Reaction Mass Efficiency gather_data->calculate_metrics compare Compare Solvent Performance calculate_yield->compare calculate_metrics->compare conventional_path Conventional Solvents: - Higher E-Factor - Lower RME compare->conventional_path High Impact green_path Green Solvents: - Lower E-Factor - Higher RME - Recyclability compare->green_path Low Impact conclusion Select Optimal Solvent (Balance of Yield & Environmental Impact) conventional_path->conclusion green_path->conclusion

Caption: Decision-making process for solvent selection based on environmental impact.

Conclusion

The choice of solvent in benzophenone synthesis has profound implications for both the efficiency of the reaction and its environmental sustainability. While traditional chlorinated solvents like dichloromethane offer high yields and are well-established, they come with significant environmental and health concerns. The data presented here clearly demonstrates that ionic liquids, such as BmimCl–FeCl₃, can not only match but even exceed the yields of conventional methods while operating under milder conditions and offering the significant advantage of recyclability.[5] This leads to a drastically lower E-Factor and a higher Reaction Mass Efficiency, positioning them as a superior choice for greener chemical synthesis. For researchers and drug development professionals, adopting these greener alternatives is a critical step towards more sustainable and responsible science.

References

Performance evaluation of eco-friendly solid acid catalysts in acylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards sustainable chemistry has propelled the development of eco-friendly solid acid catalysts as viable alternatives to traditional homogeneous catalysts in acylation reactions. These heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact, making them highly attractive for applications in fine chemical and pharmaceutical synthesis. This guide provides an objective comparison of the performance of several key classes of solid acid catalysts in various acylation reactions, supported by experimental data and detailed protocols.

Performance Comparison of Solid Acid Catalysts

The efficacy of a solid acid catalyst in an acylation reaction is determined by several factors, including its acidic properties (type, strength, and density of acid sites), textural characteristics (surface area and pore structure), and the specific reaction conditions. This section presents a comparative summary of the performance of prominent eco-friendly solid acid catalysts—zeolites, ion-exchange resins (Amberlyst-15), sulfonated carbons, and heteropoly acids—in the acylation of aromatics, alcohols, and phenols.

Acylation of Aromatic Compounds

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis. The use of solid acid catalysts mitigates the environmental problems associated with conventional Lewis acids like AlCl₃.[1][2]

CatalystSubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Zeolite H-Beta Anisole (B1667542)Acetic Anhydride (B1165640)90-HighHigh (para)[3]
Zeolite H-Beta TolueneAcetic Anhydride150-High~100 (4-methylacetophenone)[4]
Mordenite (MOR) AnisoleAcetic Anhydride-2-3>99>99 (4-methoxyacetophenone)[5]
Sulfated Zirconia Benzene4-chlorobenzoyl chloride---100 (4-chlorobenzophenone)[6]
UDCaT-5 AnisolePropionic Anhydride110-5798.6 (4-methoxypropiophenone)[7]

Key Observations:

  • Zeolites, particularly H-Beta and Mordenite, exhibit excellent activity and high para-selectivity in the acylation of activated aromatics like anisole, which is attributed to their shape-selective nature.[3][5][8][9]

  • The reusability of zeolite catalysts is a significant advantage, with some studies showing consistent performance over multiple cycles.[5]

  • Mesoporous superacid catalysts like UDCaT-5 also show high selectivity under solvent-free conditions.[7]

Acylation of Alcohols and Phenols

The acetylation of alcohols and phenols is a common protection strategy in multi-step organic synthesis. Solid acid catalysts offer a greener alternative to corrosive acid catalysts.

| Catalyst | Substrate | Acylating Agent | Temp. (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Amberlyst-15 | Various phenols & alcohols | Acetic Anhydride | Room Temp. | 15-240 min | 72-96 |[10] | | Amberlyst-15 | Benzyl alcohol | Ethyl Acetate | Reflux | 7.5 h | 92 |[11] | | Sulfonated Carbon | Various phenols & alcohols | Acetic Anhydride | Neat | - | Good to Excellent |[12] | | Heteropoly Acids | Various alcohols & phenols | Acetic Anhydride | - | - | - |[13] |

Key Observations:

  • Amberlyst-15 is a highly effective and reusable catalyst for the acetylation of a wide range of phenols and alcohols under mild, solvent-free conditions.[10][14] It can be easily recovered and reused multiple times without a significant loss in activity.[6][10][15]

  • Sulfonated carbon catalysts, derived from biomass, are also promising for the acylation of phenols and alcohols, offering good yields and reusability.[12]

  • Heteropoly acids have been shown to be effective catalysts for the acetylation of alcohols and phenols.[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the reliable evaluation of catalyst performance. This section provides generalized protocols for catalyst synthesis and acylation reactions based on published literature.

Synthesis of Solid Acid Catalysts

1. Preparation of Sulfonated Carbon Catalyst from Lignosulfonate [1]

  • Pre-sulfonation: Mix lignosulfonate with concentrated sulfuric acid and heat at 150-175 °C for 50 minutes.

  • Filtration and Washing: Cool the mixture, filter the solid, and wash with deionized water until the filtrate is neutral and free of sulfate (B86663) ions (tested with BaCl₂ solution).

  • Drying: Dry the solid at 110 °C overnight to obtain the pre-sulfonated carbon.

  • Second Sulfonation (Optional but recommended): Treat the pre-sulfonated carbon with fuming sulfuric acid at 150-175 °C for 12 hours.

  • Final Washing and Drying: Filter, wash with deionized water until neutral, and dry to obtain the final sulfonated carbon catalyst.

2. Preparation of H-Beta Zeolite Catalyst [16][17]

  • Commercial Source: H-Beta zeolite can be purchased from various commercial suppliers (e.g., Nankai University Catalyst Factory, SiO₂/Al₂O₃ = 30).

  • Calcination (for activation and modification): Place the H-Beta zeolite in a tubular furnace and heat under an air atmosphere. A typical procedure involves heating at a rate of 10 °C/min to the desired temperature (e.g., 550 °C) and holding for a specified time (e.g., 2 hours). The calcination temperature can be varied to modify the catalyst's acidic properties through dealumination.[16]

General Procedure for Acylation Reactions

1. Acylation of Phenols using Amberlyst-15 (Solvent-Free) [10]

  • Reaction Setup: In a round-bottom flask, add the phenol (B47542) (e.g., p-bromophenol, 5 mmol), acetic anhydride (7 mmol), and Amberlyst-15 (0.05 g).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter to recover the catalyst.

  • Product Isolation: Wash the filtrate with a saturated NaHCO₃ solution and then with water. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the acetylated product.

  • Catalyst Recycling: Wash the recovered Amberlyst-15 with diethyl ether and dry it in an oven before reusing.[11]

2. Acylation of Anisole using a Zeolite Catalyst [18]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the zeolite catalyst (e.g., 0.25 g), anisole (10 mmol), and the acylating agent (e.g., acetyl chloride, 15 mmol).

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 130 °C) and stir for the specified time (e.g., 5 hours).

  • Analysis: Monitor the reaction progress by Gas Chromatography (GC).

  • Product Isolation: After the reaction is complete, separate the catalyst by filtration or decantation. The product can be purified by distillation.

Visualizing the Workflow and Catalyst Selection

To better illustrate the processes involved in evaluating and selecting eco-friendly solid acid catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Acylation Reaction cluster_analysis Product Analysis & Catalyst Recycling Start Select Precursor (e.g., Lignosulfonate, Zeolite) Synthesis Chemical Synthesis (e.g., Sulfonation, Calcination) Start->Synthesis Washing Washing & Neutralization Synthesis->Washing Drying Drying/Activation Washing->Drying Characterization Catalyst Characterization (Acidity, Surface Area, etc.) Drying->Characterization Reactants Charge Reactants & Catalyst Characterization->Reactants Reaction Perform Acylation (Control Temp, Time) Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Separation Catalyst Separation (Filtration/Decantation) Monitoring->Separation Purification Product Purification (Distillation/Chromatography) Separation->Purification Recycling Catalyst Regeneration & Reuse Separation->Recycling Analysis Product Analysis (Yield, Selectivity) Purification->Analysis Recycling->Reactants Reusability Test

Caption: Experimental workflow for evaluating solid acid catalysts.

Catalyst_Selection_Logic cluster_input Input Criteria cluster_catalyst Catalyst Choice cluster_output Expected Outcome Reaction_Type Reaction Type Aromatic Acylation Alcohol/Phenol Acylation Catalyst Catalyst Properties Zeolites (Shape Selective) Amberlyst-15 (High Acidity, Robust) Sulfonated Carbons (Tunable Acidity) Heteropoly Acids (Strong Acidity) Reaction_Type:f0->Catalyst:p0 Shape-selectivity needed Reaction_Type:f1->Catalyst:p1 Mild conditions Substrate_Properties Substrate Properties Steric Hindrance Electronic Effects Substrate_Properties:f0->Catalyst:p0 Bulky substrates Substrate_Properties:f1->Catalyst:p2 Electron-rich substrates Outcome Desired Outcome High Selectivity (para) High Yield/Conversion Catalyst Reusability Catalyst:p0->Outcome:o0 Catalyst:p1->Outcome:o1 Catalyst:p1->Outcome:o2 Catalyst:p2->Outcome:o1 Catalyst:p3->Outcome:o1

Caption: Logic for selecting a suitable solid acid catalyst.

References

A Comparative Purity Analysis of 4-Chloro-4'-hydroxybenzophenone from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of 4-Chloro-4'-hydroxybenzophenone (B194592), a key starting material in the synthesis of various pharmaceuticals, including the lipid-lowering agent fenofibrate, when produced via different synthetic pathways. The purity profiles, determined by advanced analytical techniques, are presented alongside detailed experimental protocols to aid in the selection of the most suitable synthesis route for specific applications.

Comparison of Purity from Different Synthesis Routes

The purity of this compound is significantly influenced by the chosen synthesis method, with each route presenting a unique impurity profile. The following table summarizes the purity data obtained from the primary synthesis routes: Friedel-Crafts acylation, Fries rearrangement, and a method involving the reaction of 4'-chloro-4-nitrobenzophenone.

Synthesis RouteKey ReactantsCatalyst/ReagentReported Purity (Crude)Reported Purity (Purified)
Friedel-Crafts Acylation Phenol, p-Chlorobenzoyl chlorideAluminum chloride (AlCl₃)>95%[1]>99.5%[1]
Anisole (B1667542), p-Chlorobenzoyl chlorideAluminum chloride (AlCl₃)Not specifiedHigh, with reduced impurities[2]
Phenol, p-ChlorobenzonitrileZinc chloride, Ion exchange resin, HCl99.2%[3]Not specified
Fries Rearrangement Phenyl p-chlorobenzoateAluminum chloride (AlCl₃) or Trifluoromethanesulfonic acidGood yield, purity varies with conditions[3][4]Not specified
From 4'-chloro-4-nitrobenzophenone 4'-chloro-4-nitrobenzophenone, BenzaldoximeSodium hydrideNot specifiedYield of 65%[5]

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound and the identification of potential impurities require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and comparison with known standards, if available.

Potential Impurities

The nature and quantity of impurities are direct consequences of the synthesis route and reaction conditions.

  • Friedel-Crafts Acylation: A common impurity in this route is the isomeric 2-hydroxybenzophenone (B104022) derivative, which can be difficult to separate due to similar physical properties.[1] Unreacted starting materials and by-products from side reactions can also be present. The one-pot method starting from anisole is reported to reduce the formation of such impurities.[2]

  • Fries Rearrangement: This reaction can lead to a mixture of ortho and para isomers, requiring careful purification to isolate the desired 4-hydroxy isomer.[6][7]

  • From 4'-chloro-4-nitrobenzophenone: The purity and impurity profile for this route are less documented in publicly available literature.

Workflow for Purity Analysis and Comparison

The logical workflow for the comparative purity analysis of this compound from different synthesis routes is illustrated in the following diagram.

Workflow for Purity Analysis of this compound cluster_synthesis Synthesis Routes cluster_analysis Purity Analysis cluster_comparison Comparative Evaluation cluster_decision Decision S1 Route A: Friedel-Crafts Acylation A1 Sample Preparation S1->A1 S2 Route B: Fries Rearrangement S2->A1 S3 Route C: From 4'-chloro-4-nitrobenzophenone S3->A1 A2 HPLC Analysis A1->A2 A3 Impurity Identification (e.g., GC-MS, NMR) A2->A3 C1 Quantitative Purity Data A2->C1 C2 Impurity Profile A3->C2 D1 Selection of Optimal Synthesis Route C1->D1 C2->D1 C3 Yield and Cost Analysis C3->D1

Caption: Comparative analysis workflow for this compound purity.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-4'-hydroxybenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Chloro-4'-hydroxybenzophenone, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2] In case of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[2][3] Avoid generating dust during cleanup.[2]

Waste Classification and Segregation

As a chlorinated organic compound, this compound is classified as a halogenated organic waste.[4] It is crucial to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[5] Co-mingling of incompatible waste streams can lead to hazardous chemical reactions. This compound is incompatible with strong oxidizing agents.[3]

Key Disposal Data Summary

ParameterInformationSource
Waste Classification Halogenated Organic Waste[4]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Incompatible Materials Strong oxidizing agents.[3]
Spill Cleanup Sweep up and shovel into suitable containers for disposal.[3]
Aquatic Toxicity (LC50, Fish) 51.893 mg/L (96 h, Carassius auratus)[1]
Aquatic Toxicity (EC50, Daphnia) 43.03 mg/L (48 h, Daphnia magna)[1]
Aquatic Toxicity (EC50, Algae) 31.255 mg/L (96 h, Pseudokirchneriella subcapitata)[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Labeling : Clearly label a dedicated waste container as "Halogenated Organic Waste" and specify "this compound". Include the chemical formula (C₁₃H₉ClO₂) and any other institutional or regulatory required information.

  • Container Selection : Use a compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6] Ensure the container is in good condition and can be securely sealed.[7]

  • Waste Accumulation :

    • Collect all waste this compound, including contaminated materials such as paper towels, gloves, and weighing boats, in the designated container.

    • Do not mix with non-halogenated solvents, strong acids or bases, or other incompatible waste streams.[5]

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[1][3]

  • Disposal Request : Once the container is full or ready for disposal, follow your institution's hazardous waste disposal procedures. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup.

  • Regulatory Compliance : Waste generators are responsible for ensuring that the disposal of this compound complies with all local, state, and federal regulations.[2][3] Consult your institution's EHS department for specific guidance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material pure chemical or contaminated debris? start->is_contaminated pure_chemical Pure/Residual Chemical is_contaminated->pure_chemical Pure contaminated_debris Contaminated Debris (e.g., gloves, wipes) is_contaminated->contaminated_debris Contaminated collect_waste Place in a designated, labeled 'Halogenated Organic Waste' container. pure_chemical->collect_waste contaminated_debris->collect_waste check_incompatibles Are there incompatible wastes (e.g., strong oxidizers) present? collect_waste->check_incompatibles segregate Segregate from incompatible materials. check_incompatibles->segregate Yes store Store sealed container in a designated satellite accumulation area. check_incompatibles->store No segregate->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-4'-hydroxybenzophenone (CAS No: 42019-78-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation[1][2].

GHS Hazard Classification [2]

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment should be used based on the potential for exposure.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166[3].
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing.Gloves must be inspected before use. Remove and wash contaminated clothing before reuse[1][4].
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is needed if dust is generated.For significant dust generation or in emergencies, a self-contained breathing apparatus (SCBA) may be necessary[4][5].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial to minimize exposure and ensure safe handling from receipt to disposal.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][4].
  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[4].

2. Pre-Handling Preparation:

  • Before handling, put on all required PPE as detailed in the table above.
  • Ensure the work area is clean and uncluttered.

3. Handling the Chemical:

  • Minimize the generation and accumulation of dust[4]. Use a spatula for transferring the solid powder.
  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin[1][4][6].
  • Keep the container tightly closed when not in use[3][4].

4. Post-Handling Procedures:

  • After handling, wash hands and any exposed skin thoroughly with soap and water[1][4].
  • Clean the work area and decontaminate any equipment used.
  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

5. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[3][4].
  • Keep the container tightly closed to prevent contamination and exposure[3][4].

Disposal Plan

Waste containing this compound is considered hazardous and must be disposed of according to regulations.

  • Unused Product: Surplus and non-recyclable material should be collected and disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste. Do not mix with other waste.

  • Prohibition: Do not dispose of the chemical down the drain or into sewer systems[1]. Discharge into the environment must be avoided[1].

First Aid Measures

In case of exposure, follow these immediate first aid protocols.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4].
Skin Contact Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs[1][4].
Inhalation Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][4].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical aid[1][4].

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular FormulaC13H9ClO2[7]
Molecular Weight232.66 g/mol [2][7]
AppearanceBeige to Light Brown Powder/Solid[1][3]
Melting Point177 - 181 °C / 350.6 - 357.8 °F[3]
Boiling Point257 °C / 494.6 °F @ 13 mmHg[3]
Flash Point100 °C / 212 °F[3]

Ecotoxicity Data [1]

OrganismTestResultDuration
Fish (Carassius auratus)LC5051.893 mg/L96 h
Daphnia (Daphnia magna)EC5043.03 mg/L48 h
Algae (Pseudokirchneriella subcapitata)EC5031.255 mg/L96 h
Microorganisms (Tetrahymena pyriformis)IGC5026.675 mg/L48 h

Experimental Workflow Visualization

This compound serves as a key chemical intermediate in the synthesis of Fenofibrate, a medication used to manage cholesterol levels[8]. The diagram below illustrates its role in this pharmaceutical production process.

Fenofibrate_Synthesis cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_synthesis Further Synthesis cluster_product Final Product phenol Phenol intermediate This compound phenol->intermediate Friedel-Crafts Acylation p_chlorobenzoyl p-Chlorobenzoyl chloride p_chlorobenzoyl->intermediate synthesis_steps Multi-step Synthetic Process intermediate->synthesis_steps Reactant fenofibrate Fenofibrate synthesis_steps->fenofibrate Yields

Caption: Role of this compound in Fenofibrate synthesis.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.